molecular formula C6H6O4-2 B1232482 Cyclobutane-1,1-dicarboxylate

Cyclobutane-1,1-dicarboxylate

Cat. No.: B1232482
M. Wt: 142.11 g/mol
InChI Key: CCQPAEQGAVNNIA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutane-1,1-dicarboxylate is an anionic organic compound derived from its parent dicarboxylic acid, 1,1-cyclobutanedicarboxylic acid . This compound features a cyclobutane ring system with two carboxylate groups attached to the same carbon atom, a structure that confers significant steric strain and unique electronic properties. The dianion form, Cyclobutane-1,1-dicarboxylate(2-), is a key synthetic intermediate and ligand in coordination chemistry . Its primary research value lies in its application as a building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and coordination polymers. For instance, it forms stable complexes with metal ions such as silver, as seen in disilver cyclobutane-1,1-dicarboxylate . Researchers utilize this compound to study the effects of ring strain on reaction pathways and to develop novel materials with potential catalytic or photoluminescent properties. It is also a valuable precursor in pharmaceutical chemistry for creating constrained analogues and prodrugs. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O4-2

Molecular Weight

142.11 g/mol

IUPAC Name

cyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-2

InChI Key

CCQPAEQGAVNNIA-UHFFFAOYSA-L

SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-]

Synonyms

Blastocarb
Carboplat
Carboplatin
Carbosin
Carbotec
CBDCA
cis-Diammine(cyclobutanedicarboxylato)platinum II
Ercar
JM 8
JM-8
JM8
Nealorin
Neocarbo
NSC 241240
NSC-241240
NSC241240
Paraplatin
Paraplatine
Platinwas
Ribocarbo

Origin of Product

United States

Foundational & Exploratory

1,1-Cyclobutanedicarboxylic acid CAS 5445-51-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5445-51-2 | Formula: C₆H₈O₄ | MW: 144.13 g/mol [1][2][3]

Executive Summary

1,1-Cyclobutanedicarboxylic acid (1,1-CBDC) is a critical dicarboxylic acid building block, most notably serving as the chelating ligand in the synthesis of Carboplatin , a second-generation platinum-based antineoplastic agent.[1] Unlike its predecessor Cisplatin, the incorporation of the 1,1-CBDC ligand confers greater hydrolytic stability to the platinum complex, significantly reducing nephrotoxicity and emetogenic side effects. Beyond oncology, 1,1-CBDC is gaining traction in materials science as a rigid, aliphatic linker for Metal-Organic Frameworks (MOFs) and lithium coordination polymers, where its unique ring strain and bite angle offer distinct crystallographic advantages.[1]

Physicochemical Profile & Chemical Identity

1,1-CBDC is characterized by a strained four-membered ring bearing two geminal carboxylic acid groups.[1] This gem-disubstitution creates a "Thorpe-Ingold" effect (gem-dimethyl effect), favoring ring closure and chelation.[1]

Table 1: Key Physicochemical Properties
PropertyValueContext/Significance
Appearance White crystalline powderHigh purity required (>99%) for pharma use.[1][2]
Melting Point 156–158 °CSharp melting point indicates high purity; decomposes upon prolonged heating.[1]
Solubility Water (~30 g/100mL), EthanolHigh water solubility facilitates aqueous-phase coordination to Pt(II).[1]
pKa (25°C) pK₁ = 3.13First ionization is relatively acidic due to inductive effect of the second COOH.[1]
pKa (25°C) pK₂ = 5.88Second ionization is suppressed by electrostatic repulsion of the mono-anion.[1]
Stability HygroscopicRequires storage in desiccated conditions (<30°C).[1]

Structural Insight: The cyclobutane ring is not planar but puckered.[1] However, when 1,1-CBDC coordinates to a metal center (like Pt), the resulting chelate ring forces a specific geometry that influences the leaving-group kinetics of the drug.

Synthetic Routes & Optimization

The industrial standard for synthesizing 1,1-CBDC relies on the Malonic Ester Synthesis .[1] This route is preferred for its scalability and the availability of reagents.

The Dialkylation Protocol

The synthesis involves the double alkylation of diethyl malonate with 1,3-dibromopropane.[1]

Reagents:

  • Diethyl malonate (1.0 eq)[1]

  • 1,3-Dibromopropane (1.0–1.1 eq)[1]

  • Sodium Ethoxide (2.0–2.2 eq) in absolute Ethanol[1]

Mechanism & Causality:

  • Enolization: NaOEt deprotonates diethyl malonate to form the resonance-stabilized enolate.[1]

  • First Alkylation: The enolate attacks 1,3-dibromopropane (Sɴ2), displacing one bromide.[1]

  • Intramolecular Cyclization: A second equivalent of base deprotonates the intermediate mono-alkylated species.[1] The resulting anion attacks the terminal carbon bearing the second bromide, closing the four-membered ring.

    • Critical Control Point: The reaction must be run under dilution or controlled addition to prevent intermolecular polymerization (forming 1,1,5,5-pentanetetracarboxylates).[1]

  • Hydrolysis: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed (saponified) using KOH/Ethanol, followed by acidification to precipitate the free acid.[1]

Visualization of Synthesis Workflow

Synthesis Start Diethyl Malonate + 1,3-Dibromopropane Enolate Enolate Formation (NaOEt/EtOH) Start->Enolate Deprotonation Inter Intermediate: (3-Bromopropyl)malonate Enolate->Inter 1st Alkylation (SN2) CyclicEster Diethyl 1,1-cyclobutane dicarboxylate Inter->CyclicEster Intramolecular Cyclization Hydrolysis Hydrolysis (KOH, then HCl) CyclicEster->Hydrolysis Saponification Final 1,1-Cyclobutanedicarboxylic Acid (1,1-CBDC) Hydrolysis->Final Acidification & Crystallization

Figure 1: Step-wise synthesis of 1,1-CBDC via Malonic Ester strategy.[1] The intramolecular cyclization step is the yield-determining step.

Key Application: Carboplatin Synthesis

The primary pharmaceutical utility of 1,1-CBDC is the production of Carboplatin.[2][4] This process requires converting the unreactive dichloro-platinum precursor into a reactive aquo-species before ligand exchange.[1]

The "Silver Nitrate" Activation Method

Direct displacement of chloride ions by 1,1-CBDC is kinetically unfavorable.[1] The protocol uses Ag(I) to precipitate chloride, generating a labile solvato-complex.[1]

Protocol:

  • Activation: React cis-diamminedichloroplatinum(II) (Cisplatin) with 2 equivalents of AgNO₃ in water.[1]

    • Observation: Immediate precipitation of white AgCl solid.[1]

    • Result: Formation of cis-[Pt(NH₃)₂(H₂O)₂]²⁺ (the "aquo complex").[1]

  • Filtration: Remove AgCl strictly (Ag contamination is a critical impurity).[1]

  • Chelation: Add 1,1-CBDC (often as a salt or pre-dissolved) to the filtrate.[1]

  • Crystallization: The solution is concentrated/cooled to crystallize Carboplatin.[1]

Mechanism of Action (Ligand Exchange)

The 1,1-CBDC acts as a bidentate ligand (O,O'-chelation).[1] The six-membered chelate ring formed with Platinum is highly stable, which dictates the drug's pharmacokinetics (slower DNA aquation compared to Cisplatin).

Carboplatin Cisplatin Cisplatin [Pt(NH3)2Cl2] AgNO3 + 2 AgNO3 (Activation) Aquo Aquo Complex [Pt(NH3)2(H2O)2]2+ Cisplatin->Aquo Cl- abstraction AgCl Remove AgCl (ppt) Carbo Carboplatin [Pt(NH3)2(CBDC)] Aquo->Carbo Chelation (- 2 H2O) CBDC + 1,1-CBDC CBDC->Carbo

Figure 2: The activation of Cisplatin via Silver Nitrate to facilitate coordination of 1,1-CBDC.[1]

Analytical Characterization

Verifying the identity of 1,1-CBDC is essential before using it in GMP synthesis.[1]

Nuclear Magnetic Resonance (¹H NMR)

The symmetry of the molecule results in a simple spectrum.[1]

  • Solvent: DMSO-d₆ or D₂O.

  • δ ~12.0 ppm (br, s, 2H): Carboxylic acid protons (COOH).[1] Disappears on D₂O shake.

  • δ ~2.4–2.5 ppm (t, 4H): The two methylene groups (

    
    -CH₂) adjacent to the quaternary carbon.[1]
    
  • δ ~1.8–2.0 ppm (quint, 2H): The distal methylene group (

    
    -CH₂).[1]
    
  • Interpretation: The 2:1 integration ratio of the ring protons confirms the cyclobutane structure.

HPLC Method (Purity)[1][5]
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol (95:5).[1]

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1]

  • Retention: 1,1-CBDC elutes early due to high polarity.[1]

Safety & Handling

Hazard Class: Corrosive (Skin Corr.[1] 1B).

  • H314: Causes severe skin burns and eye damage.[1][5]

  • PPE: Nitrile gloves (double gloving recommended), face shield, and lab coat.[1]

  • Storage: Store in a cool, dry place. The container must be tightly sealed to prevent moisture absorption, which can alter stoichiometry in coordination reactions.

References

  • Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid". Org.[1][5][6] Syn. Coll. Vol. 3, p.213 (1955).[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid".[1] PubChem. Link

  • ChemicalBook. "1,1-Cyclobutanedicarboxylic acid Properties and Synthesis". Link

  • NIST Chemistry WebBook. "1,1-Cyclobutanedicarboxylic acid Mass Spectrum". NIST Standard Reference Database Number 69.[1][7] Link[1]

  • ResearchGate. "Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II): Carboplatin".[1] Iran.[1][8] J. Chem. Chem. Eng.[1][8]Link

Sources

Cyclobutane-1,1-dicarboxylate solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane-1,1-dicarboxylic acid (CBDC) and its diethyl ester precursor are critical intermediates in the synthesis of platinum-based antineoplastic agents, most notably Carboplatin .[1] Understanding the solubility differential between the lipophilic diester, the amphiphilic free acid, and the hydrophilic dicarboxylate salt is the cornerstone of efficient purification.

This guide moves beyond static solubility tables to provide a dynamic, mechanism-based approach to handling these compounds. By leveraging the specific pKa values of CBDC (pK₁=3.13, pK₂=5.88), researchers can design self-validating extraction protocols that ensure high purity without chromatographic intervention.

Physicochemical Profile & Solubility Landscape

To manipulate these compounds effectively, one must distinguish between the three primary species encountered in the synthetic workflow.

The Species
  • Diethyl cyclobutane-1,1-dicarboxylate (The Ester): A lipophilic oil.[1] It is the starting material for CBDC.[1]

  • Cyclobutane-1,1-dicarboxylic acid (The Free Acid): A polar, crystalline solid.[1] It serves as the ligand for Carboplatin.[1][2][3]

  • Cyclobutane-1,1-dicarboxylate (The Salt): The anionic form (usually sodium or barium salt), highly soluble in water.[1]

Comparative Solubility Data

The following table summarizes the solubility behavior at 25°C. Note the inversion of solubility between the Ester and the Salt, which is the basis for purification.

SolventDiethyl Ester (Precursor)Free Acid (CBDC)Dicarboxylate Salt (Na₂/Ba)
Water Insoluble (<0.1 g/L)Soluble (High temp > RT)Highly Soluble
Ethanol/Methanol SolubleSolubleSparingly Soluble
Ethyl Acetate SolubleSoluble (Hot) / Moderate (RT)Insoluble
Diethyl Ether SolubleSolubleInsoluble
Dichloromethane SolubleSparingly SolubleInsoluble
Hexanes/Heptane SolubleInsolubleInsoluble

Critical Insight: The Free Acid exhibits a steep solubility curve in Ethyl Acetate .[1] It is soluble in hot EtOAc but crystallizes upon cooling, making EtOAc the solvent of choice for non-aqueous recrystallization [1].[1]

Mechanistic Solubility: The pH Switch

The solubility of the "dicarboxylate" species is entirely pH-dependent.[1] Unlike the fixed solubility of the ester, the acid's solubility can be toggled using its pKa values.

  • pK₁ (3.13): Below pH 3, the molecule exists primarily as the neutral, organic-soluble di-acid.[1]

  • pK₂ (5.88): Above pH 6, the molecule exists as the dianion (dicarboxylate), which is strictly water-soluble and organic-insoluble [2].[1]

This "pH Switch" allows for a Self-Validating Purification Protocol :

  • High pH (>8): Impurities (unreacted ester) remain in the organic phase; Product (dicarboxylate) stays in water.[1]

  • Low pH (<2): Product (free acid) shifts to the organic phase; Inorganic salts remain in water.[1]

Experimental Protocols

Protocol A: Hydrolysis and Phase-Transfer Purification

Objective: Convert Diethyl cyclobutane-1,1-dicarboxylate to high-purity CBDC without column chromatography.

Reagents:

  • Diethyl cyclobutane-1,1-dicarboxylate[1][4][5]

  • Potassium Hydroxide (KOH)[1]

  • Ethyl Acetate (EtOAc)[1]

  • Hydrochloric Acid (HCl, 6M)[1]

  • Diethyl Ether (Et₂O)[1]

Workflow:

  • Hydrolysis: Reflux the diethyl ester with excess aqueous KOH/Ethanol. The ester hydrolyzes to the water-soluble potassium dicarboxylate.[1]

  • Solvent Strip: Remove ethanol via rotary evaporation.[1] The residue is the potassium salt in water.[1]

  • The "Wash" (Validation Step 1):

    • Extract the alkaline aqueous solution (pH > 10) with Diethyl Ether (2x).[1]

    • Why? The salt is locked in the water.[1] Any unreacted ester or non-polar byproducts will partition into the ether.[1] Discard the ether layer.[1][6]

  • The "Switch" (Validation Step 2):

    • Cool the aqueous layer to 0-5°C.[1]

    • Add 6M HCl dropwise until pH < 2 (Check with pH paper; solution usually turns cloudy as the Free Acid precipitates).[1]

  • Extraction:

    • Extract the acidified slurry with Diethyl Ether (3x).[1]

    • Why? The protonated Free Acid is now lipophilic and moves to the ether layer.[1] Inorganic salts (KCl) remain in the water.[1]

  • Isolation:

    • Dry combined ether layers over MgSO₄.[1]

    • Evaporate to yield the crude solid acid.[1][6]

  • Crystallization:

    • Dissolve crude solid in minimum boiling Ethyl Acetate .[1]

    • Cool slowly to 4°C. CBDC crystallizes as white needles (mp 156-158°C) [3].[1]

Visualization of Process Logic

The following diagram illustrates the solubility-driven purification logic, highlighting the critical phase separations.

CBDC_Purification Start Crude Hydrolysis Mixture (pH > 10) Extraction1 Wash with Diethyl Ether (Remove Unreacted Ester) Start->Extraction1 PhaseSep1 Phase Separation Extraction1->PhaseSep1 OrgWaste Organic Phase (Impurities/Ester) DISCARD PhaseSep1->OrgWaste Lipophilic AqPhase Aqueous Phase (Dicarboxylate Salt) PhaseSep1->AqPhase Hydrophilic Acidification Acidify with HCl to pH < 2 (Protonation) AqPhase->Acidification Extraction2 Extract with Diethyl Ether Acidification->Extraction2 PhaseSep2 Phase Separation Extraction2->PhaseSep2 AqWaste Aqueous Phase (KCl Salts) DISCARD PhaseSep2->AqWaste Hydrophilic ProductOrg Organic Phase (Free Acid in Ether) PhaseSep2->ProductOrg Lipophilic (Switch) Cryst Evaporate & Crystallize (Solvent: Hot Ethyl Acetate) ProductOrg->Cryst FinalProduct Pure Cyclobutane-1,1- dicarboxylic Acid (Solid) Cryst->FinalProduct

Caption: Solubility-driven purification workflow for Cyclobutane-1,1-dicarboxylic acid utilizing pH-dependent phase switching.

Application in Drug Development (Carboplatin)[1]

In the synthesis of Carboplatin, the solubility profile of the Silver Salt of CBDC becomes relevant.

  • Ligand Exchange: The Free Acid is often converted to the silver salt (Silver cyclobutane-1,1-dicarboxylate) to facilitate reaction with cis-Pt(NH₃)₂I₂.[1]

  • Solubility Conflict: Silver salts are generally insoluble in water.[1] However, the reaction is driven by the precipitation of Silver Iodide (AgI).

  • Process Control: To ensure stoichiometry, the Free Acid (purified via the method above) is dissolved in water (often requiring slight warming or pH adjustment) before adding AgNO₃.[1] The high purity of the starting acid (free of the diethyl ester) is crucial, as the ester will not coordinate with Platinum, leading to yield loss and difficult oily impurities [4].

References

  • Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid". Org.[1] Synth.1943 , 23,[1] 16. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid".[1] PubChem. Accessed Oct 2023.[1] Link

  • ChemicalBook. "1,1-Cyclobutanedicarboxylic acid Properties and Synthesis". Link

  • Umicore AG & Co KG. "Process for the preparation of carboplatin".[1] EP Patent 2913336A1.[1][7] Google Patents.[1] Link

Sources

Technical Guide: pKa Values and Thermodynamics of 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists Focus: Physicochemical characterization, thermodynamic parameters, and experimental determination.

Executive Summary

1,1-Cyclobutanedicarboxylic acid (CBDCA) is a critical dicarboxylic acid scaffold in medicinal chemistry, most notably serving as the bidentate leaving group in the second-generation platinum anticancer drug, Carboplatin . Its physicochemical profile—specifically its acid dissociation constants (


)—dictates the stability, hydrolysis rate, and pharmacokinetics of the resulting metal complexes.

Unlike its acyclic analogs (e.g., diethylmalonic acid), CBDCA possesses a constrained cyclobutane ring that imposes unique steric and electronic effects on the carboxylate groups. This guide provides an authoritative analysis of the


 values of CBDCA, the thermodynamic drivers of its ionization, and a validated protocol for its experimental determination.

Physicochemical Profile & Structure

Molecular Geometry and Ring Strain

The acidity of CBDCA is fundamentally linked to the geometry of the cyclobutane ring. X-ray crystallographic data reveals a puckered "butterfly" conformation to minimize torsional strain, though it is disordered at room temperature.

  • Bond Angles: The internal C-C-C bond angles range from 88.5° to 89.4° , significantly deviating from the ideal tetrahedral angle (

    
    ).
    
  • Hybridization Effect: To accommodate these acute angles, the carbon atoms in the ring utilize orbitals with higher

    
    -character for ring bonds. Consequently, the exocyclic bonds (connecting to the carboxyl groups) exhibit higher 
    
    
    
    -character.
  • Acidity Implication: Higher

    
    -character in the C-COOH bond renders the carbon more electronegative, stabilizing the carboxylate anion and increasing acidity compared to unstrained alkyl dicarboxylic acids.
    
Thermodynamic Parameters
ParameterValueUnitMethodSource
Molecular Weight 144.12 g/mol Calc.NIST
Enthalpy of Sublimation (

)

kJ/molCalorimetry[1]
Gibbs Energy of Formation (

)
-488.7kJ/molCalc.[2]
Crystal Density 1.32g/cm³XRD[3]

Dissociation Constants (pKa)

Aqueous pKa Values

In aqueous solution at


, CBDCA undergoes a two-step ionization process. The values below are the accepted standard for pharmaceutical calculations.
StepReaction EquationpKa ValueDescription
pK


3.13 Formation of monoanion
pK


5.88 Formation of dianion

Data Source: Validated against ChemicalBook [4] and comparative literature [5].

Dissociation Equilibrium Diagram

The following diagram illustrates the stepwise deprotonation and the dominant species at physiological pH (7.4).

Dissociation cluster_phys Physiological pH (7.4) H2A H₂A (Neutral Acid) HA HA⁻ (Monoanion) H2A->HA pKₐ₁ = 3.13 -H⁺ A A²⁻ (Dianion) HA->A pKₐ₂ = 5.88 -H⁺

Caption: Stepwise dissociation of 1,1-cyclobutanedicarboxylic acid. At pH 7.4, the dianion (A²⁻) is the predominant species.

Structural-Activity Relationship (SAR)

Comparing CBDCA to its homologs reveals the impact of ring size on acidity.

CompoundRing SizepK

pK

Mechanistic Insight
1,1-Cyclopropane- 3~1.8~5.6Highest strain; Max

-character in exocyclic bonds increases acidity significantly.
1,1-Cyclobutane- 43.13 5.88 Moderate strain; Intermediate acidity.
1,1-Cyclohexane- 6~3.5~6.0Chair conformation relieves strain; Acidity approaches acyclic diethylmalonic acid.

Key Insight: The large difference between


 and 

(

) in CBDCA is due to electrostatic repulsion. After the first proton is removed, the negative charge on the monoanion (

) makes it energetically difficult to remove the second proton from the geminal carboxyl group.

Experimental Determination Protocol

For researchers synthesizing Carboplatin analogs, accurate determination of ligand pKa is essential. The Potentiometric Titration method is the industry standard due to its precision for di-protic acids.

Materials & Equipment
  • Analyte: >99% pure 1,1-cyclobutanedicarboxylic acid (recrystallized).

  • Titrant: 0.1 M NaOH (carbonate-free, standardized against KHP).

  • Solvent: Degassed HPLC-grade water (to prevent carbonate formation).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Validated Workflow

TitrationWorkflow Start Preparation Soln Dissolve 1.0 mM CBDCA in 0.15 M KCl (50 mL) Start->Soln Purge Purge with N₂ for 10 min (Remove dissolved CO₂) Soln->Purge Acidify Adjust pH to ~2.0 using 0.1 M HCl Purge->Acidify Titrate Titrate with 0.1 M NaOH (Increments of 0.05 mL) Acidify->Titrate Measure Record Equilibrium pH (Drift < 0.5 mV/min) Titrate->Measure Measure->Titrate Repeat until pH 12 Calc Calculate pKa via Bjerrum Method or Gran Plot Measure->Calc

Caption: Potentiometric titration workflow for precise pKa determination of dicarboxylic acids.

Data Analysis (Bjerrum Method)

For a diprotic acid, the average number of protons bound per molecule (


) is plotted against pH.
  • Region 1 (

    
    ):  Corresponds to 
    
    
    
    .
  • Region 2 (

    
    ):  Corresponds to 
    
    
    
    .
  • Calculation: The pKa values are the pH values at half-integral

    
     points (i.e., 
    
    
    
    for
    
    
    and
    
    
    for
    
    
    ).

Applications in Drug Development

The pKa values of CBDCA are directly relevant to the mechanism of Carboplatin .

  • Leaving Group Lability: The stability of the Pt-O bond in Carboplatin is correlated with the basicity of the leaving group. With a

    
     of 5.88, the cyclobutanedicarboxylate dianion is a moderately strong base, making the Pt-ligand bond more stable than in Cisplatin (where chloride is the leaving group).
    
  • Aquation Rate: This increased stability leads to a slower rate of aquation (replacement of the ligand by water), which drastically reduces the side effects (nephrotoxicity) compared to Cisplatin, while maintaining antitumor activity.

References

  • Al-Takhin, G., Pilcher, G., et al. (1983). Standard enthalpies of formation of diamine(dicarboxylato)platinum(II) complexes. J. Chem. Soc. Dalton Trans. Link

  • NIST Chemistry WebBook. 1,1-Cyclobutanedicarboxylic acid Thermochemistry Data. Link

  • Santarsiero, B. D., et al. (1990). The crystal structure of 1,1-cyclobutanedicarboxylic acid at 20 K. J. Chem. Phys. Link

  • ChemicalBook. 1,1-Cyclobutanedicarboxylic acid Properties. Link

  • PubChem.[1][2][3][4][5] Compound Summary: 1,1-Cyclobutanedicarboxylic acid. National Library of Medicine . Link

Sources

Crystal structure analysis of cyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics and Crystallographic Profiling of Cyclobutane-1,1-Dicarboxylic Acid: From Supramolecular Synthons to Enzyme Inhibition

Executive Summary Cyclobutane-1,1-dicarboxylic acid (CBDA) is an alicyclic dicarboxylic acid characterized by a highly strained four-membered carbon ring and geminal carboxylate groups. This unique steric and electronic profile makes it a highly versatile molecule, functioning as a critical building block in supramolecular chemistry and as a potent structural analog in targeted drug discovery. This technical guide provides an in-depth analysis of CBDA's crystallographic properties, hydrogen-bonding networks (HBNs), and its mechanistic role as an enzyme inhibitor.

Fundamental Crystallographic Architecture

To leverage CBDA in complex systems, one must first understand its pure crystalline state. X-ray diffraction studies of 1,1-cyclobutanedicarboxylic acid at room temperature reveal that the molecule crystallizes in the monoclinic space group P21/c1[1].

Causality in Structural Dynamics: A defining feature of the CBDA crystal lattice is the dynamic inversion of the cyclobutane ring. Because the four-membered ring is sterically strained, it rapidly flips between puckered conformations. In X-ray electron density maps, this dynamic disorder manifests as an unusual, smeared electron density distribution around specific carbon atoms[1]. During structural refinement, crystallographers must account for this by employing anisotropic displacement parameters or split-atom models; failing to do so results in artificially high R-factors and distorted bond length calculations.

Supramolecular Assemblies and Hydrogen Bonding Networks (HBNs)

In materials science, CBDA is a highly effective supramolecular synthon. Its geminal dicarboxylic acid moieties act as potent hydrogen bond donors and acceptors, driving the self-assembly of complex architectures. When reacted with n-alkyl primary amines, CBDA forms extensive two-dimensional (2D) hydrogen bonding networks 2[2].

Causality in Gelation: The transition from a 2D network to a one-dimensional (1D) nanotubular HBN is driven by hydrogen bond isomerization and hydrophobic interactions among long alkyl chains[3]. This specific 1D architecture is the mechanistic prerequisite for supramolecular gelation, as the resulting fibrous matrix effectively traps solvent molecules via capillary forces, transforming a liquid into a metastable gel[2].

Structural Biology: CBDA as a Proline Analog Inhibitor

In the realm of drug development, CBDA's alicyclic structure closely mimics the pyrrolidine ring of proline, making it a valuable structural probe and competitive inhibitor for proline-processing enzymes.

CBDA effectively targets Proline Dehydrogenase (PRODH), an enzyme critical for cellular metabolism and apoptosis. Kinetic assays demonstrate that CBDA acts as a reversible, competitive inhibitor of PRODH with an inhibition constant (Ki) of approximately 1.5 mM 4[4]. Furthermore, CBDA has been successfully co-crystallized with Pyrroline-5-carboxylate reductase 1 (PYCR1) and NADH (PDB ID: 8TD2), crystallizing in the C 1 2 1 space group 5[5].

G S1 Proline Dehydrogenase (PRODH) S2 Active Site (Proline Substrate Site) S1->S2 S3 CBDA Binding (Competitive Inhibitor) S2->S3 Ki ~1.5 mM S4 Blockade of Proline Oxidation S3->S4 S5 Metabolic Modulation S4->S5

Mechanistic pathway of PRODH inhibition by cyclobutane-1,1-dicarboxylic acid.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Co-crystallization of PYCR1 with CBDA This protocol outlines the generation of diffraction-quality crystals for structure-based drug design.

  • Complex Formation: Incubate purified PYCR1 enzyme with 2 mM NADH and 20 mM CBDA[5]. Causality: Pre-incubation ensures the formation of a stable ternary complex, locking the enzyme into a uniform conformational state prior to crystallization.

  • Vapor Diffusion Setup: Utilize the sitting drop vapor diffusion method at 293 K. The reservoir should contain 380 mM Li2SO4, 17% (w/v) PEG 3350, and 0.1 M HEPES at pH 7.5[5]. Causality: Sitting drop geometry minimizes convection currents, allowing the drop to slowly and steadily reach the nucleation zone, which promotes the growth of singular, large crystals rather than microcrystalline showers.

  • Cryoprotection: Soak the resulting crystal in a cryobuffer containing 20% PEG 200 and 125 mM CBDA[5]. Causality: PEG 200 acts as a glassing agent. Rapid flash-freezing in liquid nitrogen prevents the formation of crystalline ice, which would generate diffraction rings that obscure high-resolution protein data.

  • Self-Validation Check: Calculate the Matthews coefficient. A value of approximately 2.5 ų/Da with a solvent content of ~50.76% mathematically validates that the crystal lattice is physically viable and can accommodate the macromolecule without excessive packing strain[5].

Protocol 2: Small Molecule X-Ray Diffraction of CBDA Complexes

  • Data Collection: Mount the crystal on a diffractometer equipped with a PIXEL detector (e.g., DECTRIS EIGER X 16M) at 100 K[5]. Causality: Cryogenic temperatures reduce atomic thermal vibrations (B-factors), significantly enhancing the signal-to-noise ratio of high-angle diffraction spots.

  • Phase Determination & Refinement: Solve the structure using direct methods and refine via full-matrix least squares against F².

  • Self-Validation Check: Monitor the R1 and wR2 values. An R1 value < 0.05 validates that the theoretical electron density model accurately reflects the experimental diffraction data[1].

G N1 Synthesis & Purification of CBDA Complexes N2 Vapor Diffusion Crystallization (e.g., Sitting Drop) N1->N2 N3 X-Ray Diffraction Data Collection (Synchrotron / CCD) N2->N3 N4 Phase Determination & Electron Density Mapping N3->N4 N5 Structure Refinement (Full-matrix least squares) N4->N5

Workflow for the crystallization and structural resolution of CBDA complexes.

Quantitative Data Summaries

Table 1: Crystallographic Parameters of CBDA and its Complexes

System / ComplexSpace GroupUnit Cell Dimensions (Å)Angles (°)Z
Pure CBDAP21/ca=6.128, b=10.536, c=11.005β=99.784
PYCR1-CBDA ComplexC 1 2 1a=111.497, b=180.567, c=88.169β=106.64-

Table 2: Kinetic Parameters of CBDA as an Enzyme Inhibitor

Target EnzymeInhibitorInhibition TypeKi (mM)
PRODHCBDACompetitive~1.5

References

  • Title: DFT conformation and IR spectra of 1,1-dicarboxycyclobutane Source: ResearchGate URL
  • Title: Structures and Gelation Properties of a Series of Salts Derived from an Alicyclic Dicarboxylic Acid and n-Alkyl Primary Amines Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Experiment: 8TD2 - Structure of PYCR1 complexed with NADH and cyclobutane-1,1-dicarboxylic acid Source: RCSB PDB URL

Sources

Thermodynamic Stability of the Cyclobutane-1,1-Dicarboxylate Ring: Mechanistic Insights and Implications for Metallodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane-1,1-dicarboxylate (CBDCA) moiety is a cornerstone in modern coordination chemistry and oncology. Most prominently featured as the bidentate leaving group in the second-generation platinum anticancer agent carboplatin, the CBDCA ring was rationally selected to circumvent the severe dose-limiting nephrotoxicity associated with cisplatin[1]. This whitepaper explores the thermodynamic and kinetic principles governing the stability of the CBDCA ring, detailing how its unique structural constraints and chelation thermodynamics fundamentally alter drug activation pathways and pharmacokinetics.

Structural Thermodynamics of the CBDCA Ring

Ring Strain vs. Chelate Effect

At a fundamental level, the cyclobutane ring inherently possesses significant angular and torsional strain (approximately 26 kcal/mol) due to its compressed bond angles[2]. In isolation, this ring strain might suggest chemical instability. However, thermodynamic stability in metallodrug design is dictated by the chelate effect .

When functionalized as a 1,1-dicarboxylate, the CBDCA molecule acts as a bidentate ligand. Upon coordination to a central Pt(II) atom, it forms a highly stable six-membered metallacycle. The entropic advantage (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) of displacing two monodentate ligands (such as water or chloride) with a single bidentate CBDCA ligand makes the formation of the Pt-CBDCA complex thermodynamically highly favored.
Steric Hindrance and Kinetic Inertness

The acid dissociation constants for cyclobutane-1,1-dicarboxylic acid are ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 and 

[3]. Once deprotonated and coordinated, the puckered conformation of the cyclobutane ring introduces critical steric hindrance. This steric bulk physically shields the Pt(II) center from axial nucleophilic attack. Consequently, the thermodynamic stability of the Pt-O bonds, combined with this steric shielding, shifts the complex from being kinetically labile to kinetically inert under physiological conditions.

G CBDCA Cyclobutane-1,1-dicarboxylate (High Ring Strain) Pt_Complex Pt(II)-CBDCA Complex (Chelate Stabilization) CBDCA->Pt_Complex Coordination to Pt(II) (ΔS > 0) Aquation Aquation Pathway (Extremely Slow) Pt_Complex->Aquation Hydrolysis (t1/2 = 268 h) Direct_Sub Direct Nucleophilic Attack (DNA/Proteins) Pt_Complex->Direct_Sub In vivo activation Adduct Pt-DNA Adduct (Apoptosis) Aquation->Adduct Minor Pathway Direct_Sub->Adduct Major Pathway (Rate-Limiting)

Thermodynamic stabilization of Pt(II)-CBDCA alters the primary activation pathway to direct substitution.

Kinetic Inertness and Activation Pathways

Comparative Aquation Kinetics

For platinum-based metallodrugs, the rate of aquation (hydrolysis) directly dictates both efficacy and off-target toxicity. Cisplatin, which utilizes two monodentate chloride leaving groups, undergoes rapid aquation (


 at 25°C)[4]. This rapid activation in the bloodstream and renal tubules leads to severe nephrotoxicity.

Conversely, the thermodynamic stability of the CBDCA ligand in carboplatin results in exceptional stability in aqueous environments. The half-life of carboplatin in chloride-free phosphate buffer (pH 7.4, 37°C) is approximately 268 hours, compared to merely 24 hours for cisplatin[5].

The Direct Substitution Paradigm

Because the CBDCA ligand is an extremely poor leaving group, carboplatin's primary mechanism of action diverges from cisplatin. Instead of requiring a prior aquation step to become a reactive electrophile, carboplatin can undergo direct nucleophilic substitution by DNA bases (predominantly the N7 of guanine)[4]. This direct ring-opening of the CBDCA moiety is the rate-limiting step in Pt-DNA adduction, occurring approximately 100-fold slower than cisplatin's DNA binding[5].

Quantitative Kinetic Data

The profound impact of the CBDCA ring's thermodynamic stability on reaction kinetics is summarized below:

Kinetic / Thermodynamic ParameterCisplatin (Chloride Ligands)Carboplatin (CBDCA Ligand)
Leaving Group Architecture Two Monodentate ChloridesBidentate Cyclobutane-1,1-dicarboxylate
Aquation Rate (

, 25°C)

Negligible / Extremely Slow
Aqueous Half-life (pH 7.4, 37°C) ~24 hours~268 hours
DNA Binding Rate (

, 37°C)


Primary Dose-Limiting Toxicity Severe NephrotoxicityMyelosuppression

Experimental Methodology: Attomole-Level Kinetic Validation

To rigorously quantify the thermodynamic stability and binding kinetics of the CBDCA ring, standard analytical techniques (such as


 NMR) are insufficient due to their lack of sensitivity at clinically relevant (sub-micromolar) concentrations. The following self-validating protocol utilizes Accelerator Mass Spectrometry (AMS) to provide absolute quantification of Pt-DNA adducts[5].
Protocol: Determination of Carboplatin-DNA Binding Kinetics via AMS

Causality & Rationale: By utilizing


-labeled CBDCA, researchers achieve attomole-level sensitivity. This system is self-validating: it directly correlates the displacement of the radiolabeled CBDCA ring with the formation of Pt-DNA adducts, eliminating confounding variables from background platinum or off-target protein binding[5].

Step 1: Radiotracer Preparation

  • Synthesize

    
    -carboplatin with the radiolabel specifically integrated into the cyclobutane ring.
    
  • Prepare a reaction solution containing

    
     total carboplatin, spiked with 
    
    
    
    of
    
    
    -carboplatin to match physiological dosing parameters[5].

Step 2: DNA Incubation

  • Incubate the radiolabeled drug with

    
     genomic DNA in a physiological buffer (
    
    
    
    ,
    
    
    ,
    
    
    , pH 7.4) at 37°C[5].
  • Causality: The low chloride concentration (

    
    ) mimics the intracellular environment, isolating the direct substitution and aquation variables from extracellular chloride suppression.
    

Step 3: Adduct Isolation & Validation

  • At predefined time points, quench the reaction and precipitate the DNA using cold ethanol.

  • Wash the resulting DNA pellet extensively to remove unbound

    
    -carboplatin.
    
  • Validation Check: The final wash supernatant must be measured via liquid scintillation counting to ensure background radioactivity has returned to baseline. This guarantees that all measured

    
     in the pellet is covalently trapped.
    

Step 4: Sample Graphitization and AMS Analysis

  • Combust the purified DNA samples to

    
     gas, and subsequently reduce them to solid graphite targets.
    
  • Analyze the graphite targets using AMS to determine the precise

    
     isotopic ratio.
    
  • Calculate the pseudo-first-order rate constants (

    
     and 
    
    
    
    ) by fitting the isotopic accumulation data over time[5].

Workflow S1 Synthesize [14C]-Carboplatin S2 Incubate with Genomic DNA S1->S2 S3 Isolate DNA & Remove Free Drug S2->S3 S4 Combustion to Graphite S3->S4 S5 AMS Isotope Quantification S4->S5

Workflow for quantifying carboplatin-DNA binding kinetics via Accelerator Mass Spectrometry.

Conclusion

The cyclobutane-1,1-dicarboxylate ring represents a masterclass in applied thermodynamics within drug development. By harnessing the chelate effect to overcome inherent ring strain, the CBDCA ligand provides a thermodynamically stable and kinetically inert profile. This fundamental shift in stability delays aquation, forces a direct-substitution activation pathway, and ultimately spares patients from the severe nephrotoxicity associated with earlier-generation metallodrugs.

References

  • Third row transition metals for the treatment of cancer The Royal Society URL
  • Buy Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate | 1403767-29-2 Smolecule URL
  • Kinetics of Carboplatin−DNA Binding in Genomic DNA and Bladder Cancer Cells As Determined by Accelerator Mass Spectrometry Chemical Research in Toxicology - ACS Publications URL
  • Equilibrium Studies on Pd(II)
  • Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship MDPI URL

Sources

Engineering Stability in Metallodrugs: The Bidentate Role of Cyclobutane-1,1-Dicarboxylate in Platinum(II) Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from first-generation to second-generation platinum chemotherapeutics represents a masterclass in rational drug design, driven entirely by ligand exchange kinetics. At the core of this evolution is Cyclobutane-1,1-dicarboxylate (CBDCA) , a bidentate ligand that replaced the highly labile monodentate chlorides of cisplatin. By enforcing a thermodynamically stable six-membered chelate ring, CBDCA fundamentally alters the aquation kinetics, intracellular activation pathways, and toxicity profile of the resulting complex, Carboplatin. This technical guide explores the structural dynamics, mechanistic causality, and validated experimental protocols surrounding CBDCA's role as a bidentate ligand.

Structural and Coordination Dynamics of CBDCA

In carboplatin, the bidentate CBDCA ligand coordinates to the platinum(II) center via two oxygen atoms, forming a robust, square-planar geometry alongside two ammine ligands1[1].

The causality of its stability lies in its stereochemistry. The Pt-CBDCA chelate ring adopts a flattened-boat conformation. The steric hindrance imposed by the cyclobutane ring, combined with the thermodynamic stability of the chelate effect, significantly reduces the chemical reactivity of the complex[1]. Breaking a single Pt-O bond requires high activation energy, and because the displaced carboxylate arm remains tethered to the molecule, the local concentration heavily favors rapid re-closure of the ring unless intercepted by a strong nucleophile.

Mechanistic Causality: Activation and Aquation Kinetics

Cisplatin relies on a low intracellular chloride concentration to trigger rapid water-mediated aquation, forming highly electrophilic species that indiscriminately bind to proteins and DNA, causing severe nephrotoxicity 2[2].

Conversely, the bidentate nature of CBDCA renders water an ineffective nucleophile for activation. Carboplatin exhibits an aquation rate approximately 100-fold slower than cisplatin 3[3]. Instead, carboplatin relies on an alternative in vivo activation mechanism: Carbonate-mediated ring opening .

Carbonate (CO₃²⁻) is ubiquitous in biological systems, present at concentrations of ~24 mM in the blood and cytosol. Carbonate acts as a potent nucleophile, attacking the Pt(II) center to displace one arm of the CBDCA ligand. This generates a ring-opened, mono-dentate intermediate that is highly reactive toward the N7 position of guanine bases in DNA 4[4].

Activation A Carboplatin (Pt-CBDCA) B Carbonate Attack (24 mM CO3²⁻) A->B In Vivo Preferred C Water Aquation (Slow/In Vitro) A->C In Vitro D Ring-Opened Intermediate B->D Displaces one carboxylate arm C->D E DNA Adduct (Cytotoxic) D->E Guanine N7 Cross-linking

Fig 1: Activation pathways of Carboplatin via carbonate vs. water nucleophilic attack.

Quantitative Kinetic Profiling

The structural shift from monodentate to bidentate coordination drastically alters the pharmacokinetic profile of the drug. The table below synthesizes the quantitative differences driven by the CBDCA ligand.

Pharmacokinetic / Kinetic ParameterCisplatin (Monodentate Cl⁻)Carboplatin (Bidentate CBDCA)
Leaving Group Two Chloride (Cl⁻) ionsCyclobutane-1,1-dicarboxylate
Aquation Kinetics Rapid (t1/2 ~ 2 hours)~100-fold slower
Intracellular Pt (50 µM, 2h) 23.0 ng Pt / 10⁶ cells4.8 ng Pt / 10⁶ cells
Primary Activation Water-mediated aquationCarbonate-mediated ring opening
Plasma Half-life (t1/2 β) 10–15 minutes25–26 minutes
DNA Binding Rate (k₁) Fast1.88 × 10⁻⁵ s⁻¹

Data synthesized from comparative kinetic studies and pharmacokinetic profiling[3][5][6].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Aqueous Synthesis and Chelation of Carboplatin

The synthesis of carboplatin requires precise thermodynamic control to ensure the CBDCA ligand successfully chelates the Pt(II) center without forming off-target polymeric species7[7].

  • Ligand Dissolution: Dissolve 1,1-cyclobutanedicarboxylic acid in water (approx. 30g / 100mL)[7].

  • pH Optimization: Titrate the solution with aqueous ammonia to a strict pH of 6.5 to 7.0.

    • Causality: This specific pH window ensures the ligand is fully deprotonated into its dianionic form (CBDCA²⁻), priming it for bidentate chelation. If the pH is too high, inactive platinum-hydroxo complexes will form[7].

  • Coordination: Add the pH-adjusted ligand solution to an aqueous solution of the Pt(II) precursor (e.g., cis-diamminediaquaplatinum(II)). Stir at 20°C–30°C for 8 to 16 hours.

    • Causality: The extended reaction time is required to overcome the steric hindrance of the cyclobutane ring during the secondary ring-closing step[7].

  • Purification: Filter the reaction mixture through activated charcoal.

    • Causality: Charcoal selectively adsorbs unreacted polymeric platinum species and trace elemental impurities, ensuring pharmaceutical-grade purity (<2 ppm silver)[7].

  • Self-Validation: This protocol acts as a self-validating system via visual pH confirmation. If precipitation occurs immediately upon adding the ligand to the aquo-complex, the pH was incorrectly adjusted, and the batch is automatically rejected[7].

Synthesis S1 1. Precursor Preparation Pt(II) salt dissolved in H2O S2 2. Ligand Addition Add 1,1-Cyclobutanedicarboxylic acid S1->S2 S3 3. pH Optimization Titrate NH3(aq) to pH 6.5-7.0 S2->S3 S4 4. Chelation Stir 8-16h at 20-30°C S3->S4 S5 5. Purification Activated charcoal filtration S4->S5

Fig 2: Step-by-step synthetic workflow for Carboplatin ensuring high-purity chelation.

Protocol 2: Kinetic Profiling of DNA Adduct Formation using AMS

Because the bidentate CBDCA ligand slows DNA binding by two orders of magnitude compared to cisplatin, traditional Inductively Coupled Plasma Mass Spectrometry (ICP-MS) lacks the sensitivity to capture early-stage kinetic events accurately. Accelerator Mass Spectrometry (AMS) must be utilized 3[3].

  • Isotope Labeling: Synthesize carboplatin utilizing ¹⁴C-labeled 1,1-cyclobutanedicarboxylic acid.

  • Cell Incubation: Incubate target cancer cells with subpharmacological doses of [¹⁴C]carboplatin.

  • DNA Isolation & AMS Quantification: Extract genomic DNA and analyze via AMS.

    • Causality: AMS detects ¹⁴C at attomole concentrations (1 amol/10 µg DNA). This extreme sensitivity allows researchers to directly quantify the sequential pseudo-first-order rate constants (k₁ and k₂) of mono-adduct and di-adduct formation without background interference[3].

  • Self-Validation: The AMS system validates the kinetic model by ensuring the mass balance of ¹⁴C remains constant across the intact drug, mono-adduct, and di-adduct phases, confirming that no off-target degradation occurred during the assay[3].

Conclusion

The integration of cyclobutane-1,1-dicarboxylate as a bidentate ligand represents a triumph of coordination chemistry in drug development. By leveraging the chelate effect and the steric bulk of the cyclobutane ring, CBDCA suppresses rapid water-mediated aquation, shifting the drug's activation pathway toward carbonate-mediated ring opening. This mechanistic pivot drastically reduces systemic toxicity while preserving the fundamental DNA-crosslinking efficacy of the platinum core.

References

  • Carboplatin - Wikipedia . Source: wikipedia.org. URL: 2

  • Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics . Source: nih.gov (PMC). URL: 5

  • Kinetics of Carboplatin−DNA Binding in Genomic DNA and Bladder Cancer Cells As Determined by Accelerator Mass Spectrometry . Source: acs.org. URL: 3

  • Understanding how the platinum anticancer drug carboplatin works . Source: researchgate.net. URL: 8

  • Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides . Source: mdpi.com. URL: 1

  • Activation of Carboplatin by Carbonate . Source: syr.edu. URL: 4

  • EP2913336A1 - Process for the preparation of carboplatin . Source: google.com (Patents). URL: 7

  • The comparative pharmacokinetics of carboplatin and cisplatin in mice and rats . Source: nih.gov (PubMed). URL: 6

Sources

Thermal Decomposition Temperature of 1,1-Cyclobutanedicarboxylic Acid

[1][2]

Executive Summary

1,1-Cyclobutanedicarboxylic acid (CBDCA) is a geminal dicarboxylic acid primarily utilized as the ligand precursor for Carboplatin , a second-generation platinum-based chemotherapeutic.

The thermal stability of CBDCA is a critical quality attribute (CQA) in drug substance manufacturing. While the compound is stable at standard storage temperatures, it undergoes thermal decarboxylation coincident with its melting event.

  • Decomposition Onset: ~157°C – 161°C (coincides with melting).

  • Primary Degradation Pathway: Decarboxylation to cyclobutanecarboxylic acid and carbon dioxide.

  • Critical Threshold: Process temperatures must remain below 100°C during aqueous complexation steps to prevent ligand degradation and subsequent Carboplatin impurity formation.

Physicochemical Profile & Thermal Properties[3][4][5][6][7][8][9]

Chemical Identity
PropertyDetail
IUPAC Name Cyclobutane-1,1-dicarboxylic acid
CAS Number 5445-51-2
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Structure Geminal dicarboxylic acid on a cyclobutane ring
Thermal Decomposition Data

The thermal profile of CBDCA is characterized by a sharp melting endotherm that immediately transitions into a decomposition event. Unlike simple aliphatic acids, the ring strain of the cyclobutane moiety (~26 kcal/mol) influences the kinetics of this transformation.

ParameterValue / RangeMethodology
Melting Point (

)
157°C – 161°C Capillary / DSC
Decomposition Onset (

)
~158°C TGA / DSC
Mass Loss (Theoretical) 30.5% (Loss of CO₂)Stoichiometric Calc.
Storage Condition Ambient (< 30°C), DesiccatedICH Guidelines

Technical Insight: The proximity of


 and 

implies that CBDCA cannot be melted without significant degradation. Purification must be performed via crystallization (typically from ethyl acetate or water) rather than melt processing.

Mechanistic Insight: Thermal Decarboxylation

The decomposition of CBDCA follows a concerted decarboxylation mechanism . Upon heating to the melting point, the crystal lattice energy is overcome, allowing the molecule to adopt the specific conformation required for the reaction.

The Pathway
  • Activation: Thermal energy excites the molecule.

  • Transition State: The carboxyl proton forms a hydrogen bond with the carbonyl oxygen of the geminal carboxyl group, creating a six-membered cyclic transition state.

  • Elimination: Concerted electron movement results in the loss of CO₂ and the formation of an enol intermediate.

  • Tautomerization: The unstable enol rapidly tautomerizes to the stable carboxylic acid.

Pathway Visualization

The following diagram illustrates the transition from the dicarboxylic acid precursor to the mono-acid product.

DecarboxylationStart1,1-CyclobutanedicarboxylicAcid (Solid)HeatHeat Input(>157°C)Start->HeatTSCyclic TransitionState (6-membered)Heat->TSActivationInterEnol Intermediate(Transient)TS->Inter- CO2Prod2CO2 (Gas)TS->Prod2Prod1CyclobutanecarboxylicAcid (Liquid)Inter->Prod1Tautomerization

Figure 1: Concerted decarboxylation mechanism of 1,1-cyclobutanedicarboxylic acid triggered by thermal stress.[1][2]

Experimental Methodologies

To validate the purity and stability of CBDCA batches intended for Carboplatin synthesis, the following protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: Quantify the onset of mass loss and verify stoichiometric loss of CO₂.

  • Instrument: TA Instruments TGA5500 or equivalent.

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Alumina (open).

  • Purge Gas: Nitrogen (

    
    ) at 25 mL/min.
    
  • Ramp Rate: 10°C/min from 40°C to 300°C.

Expected Profile:

  • Baseline: Flat baseline from 40°C to ~150°C (assuming dry sample).

  • Event 1 (Decomposition): Sharp weight loss onset at ~158°C .

  • Step Magnitude: A mass drop of approximately 30.5% , corresponding to the loss of one CO₂ molecule (

    
    , 
    
    
    ).
Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting from decomposition and detect solvates.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Sample Mass: 2–5 mg.

  • Pan: Tzero Aluminum Hermetic Pan (pinhole lid to allow gas escape).

  • Ramp Rate: 5°C/min (slower rate improves resolution of overlapping events).

Expected Profile:

  • Endotherm 1: Sharp peak onset at 157–161°C (Melting).

  • Endotherm/Exotherm 2: Immediately following or overlapping the melt, a broad event representing decarboxylation. Note that while bond breaking is endothermic, the formation of stable CO₂ and the relaxation of the ring system can complicate the net heat flow signal.

Experimental Workflow Diagram

Workflowcluster_AnalysisThermal AnalysisSampleCBDCA Sample(Crystalline Powder)PrepSample Preparation(Desiccation @ 40°C)Sample->PrepTGATGA Analysis(Mass Loss)Prep->TGA5-10 mgDSCDSC Analysis(Phase Transition)Prep->DSC2-5 mgResultData Correlation:Confirm Tm & Tdec overlapTGA->ResultOnset > 157°C?DSC->ResultSingle Purity Peak?

Figure 2: Workflow for thermal validation of CBDCA prior to GMP synthesis.

Implications for Drug Development (Carboplatin)

Synthesis Risk

In the synthesis of Carboplatin, CBDCA is reacted with cis-diammine(diiodo)platinum(II) (or the diaqua derivative).

  • Risk: If the reaction temperature exceeds 100°C, CBDCA will begin to decarboxylate slowly, even below its melting point, due to solution-phase kinetics.

  • Consequence: Formation of cyclobutanecarboxylic acid, which acts as a monodentate impurity, terminating the platinum polymer chain or forming non-target complexes.

  • Control Strategy: Maintain reaction temperatures between 60°C and 70°C . This ensures kinetic solubility without approaching the thermodynamic decomposition threshold.

Storage and Handling
  • Hygroscopicity: CBDCA is slightly hygroscopic. Moisture uptake does not induce decomposition directly but can lower the effective melting point (depression) and catalyze hydrolysis if impurities are present.

  • Recommendation: Store in tightly sealed containers with desiccant packs at controlled room temperature (15–25°C).

References

  • Thermo Fisher Scientific. 1,1-Cyclobutanedicarboxylic acid, 99% Specification Sheet. Retrieved from

  • NIST Chemistry WebBook. 1,1-Cyclobutanedicarboxylic acid Thermochemical Data.[3] Retrieved from

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[4] Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). Retrieved from

  • ChemicalBook. 1,1-Cyclobutanedicarboxylic acid Properties and Safety. Retrieved from

  • European Patent Office. Carboplatin Complex and Pharmaceutical Preparation Thereof (EP4006043). Retrieved from

Molecular weight and formula of cyclobutane-1,1-dicarboxylate anion

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of Cyclobutane-1,1-dicarboxylate Anion Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Structural Dynamics, and Role in Platinum-Based Chemotherapy

Executive Summary

The cyclobutane-1,1-dicarboxylate (CBDCA) anion is the critical bidentate ligand found in Carboplatin, a second-generation platinum-based antineoplastic agent. Unlike its predecessor Cisplatin, which utilizes labile chloride ligands, the CBDCA ligand confers enhanced stability to the platinum complex, significantly reducing nephrotoxicity and neurotoxicity while maintaining antitumor efficacy.

This guide provides a definitive reference for the molecular properties, thermodynamic stability, and analytical characterization of the CBDCA anion (


), serving as a foundational resource for formulation scientists and medicinal chemists.

Physicochemical Identity

Molecular Formula and Mass

The CBDCA anion is derived from the deprotonation of cyclobutane-1,1-dicarboxylic acid. In physiological environments (pH 7.4), it exists predominantly as a dianion, coordinating to metal centers via two carboxylate oxygen atoms.

PropertyValueNotes
Parent Acid Cyclobutane-1,1-dicarboxylic acidCAS: 5445-51-2
Anion Name Cyclobutane-1,1-dicarboxylateCommon abbr: CBDCA
Anion Formula

Removal of 2 protons (

) from parent
Parent Acid MW

Average mass
Anion MW


Exact Mass (Anion)

Monoisotopic mass
pKa Values

,

At

[1]
Structural Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). In the context of the anion:

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3.[1]

  • Coordination Geometry: The two carboxylate groups at C1 are fixed in a cis orientation, ideal for forming a stable 6-membered chelate ring with transition metals like Pt(II).

CBDCA_Structure cluster_0 Parent Acid cluster_1 Dianion (Ligand) Acid Cyclobutane-1,1- dicarboxylic acid (C6H8O4) Anion Cyclobutane-1,1- dicarboxylate (C6H6O4 2-) Acid->Anion - 2H+ (pKa 3.13, 5.88)

Figure 1: Deprotonation pathway from the parent dicarboxylic acid to the active dianionic ligand.

Thermodynamics and Solution Chemistry

Acid-Base Equilibria

The stability of the CBDCA anion is dictated by the pKa values of the parent acid. With


 and 

, the species distribution at physiological pH (7.4) is almost exclusively the dianion.

Calculation of Speciation at pH 7.4: Using the Henderson-Hasselbalch approximation, the ratio of Dianion (


) to Monoanion (

) is:


Thus, >97% of the free acid exists as the dicarboxylate anion in blood plasma, making it readily available for complexation or as a leaving group product upon drug degradation.
The "Leaving Group" Effect in Carboplatin

The therapeutic index of Carboplatin is directly linked to the stability of the Pt-CBDCA bond.

  • Cisplatin: Chloride ligands (

    
    ) are displaced rapidly by water (
    
    
    
    ).
  • Carboplatin: The CBDCA chelate ring is far more resistant to aquation (

    
    ).
    
  • Mechanism: The 6-membered chelate ring formed by CBDCA exerts a stabilizing effect (chelate effect), slowing the hydrolysis rate by nearly two orders of magnitude [2]. This allows the drug to circulate longer, reducing immediate side effects.

Activation_Pathway Carboplatin Carboplatin (Pt-CBDCA Complex) Activation Activation (Slow Hydrolysis) Carboplatin->Activation  t1/2 ~ 30h (in vivo) ActiveSpecies cis-[Pt(NH3)2(H2O)2]2+ (Active Cytotoxic Species) Activation->ActiveSpecies FreeLigand Free CBDCA Anion (Leaving Group) Activation->FreeLigand

Figure 2: Hydrolytic activation of Carboplatin releasing the CBDCA anion.

Analytical Characterization Protocols

For researchers synthesizing Carboplatin or analyzing its metabolites, confirming the identity of the CBDCA moiety is essential.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the cyclobutane-1,1-dicarboxylate anion simplifies its NMR spectrum.

  • Solvent: Deuterium Oxide (

    
    ).
    
  • 
    H NMR (500 MHz): 
    
    • The ring protons appear in the range of

      
       1.8 – 2.6 ppm .
      
    • Due to the plane of symmetry through C1 and C3, the protons at C2 and C4 are chemically equivalent but magnetically non-equivalent to the protons at C3.

    • Observed Pattern: Typically two multiplets.[2][3] One set corresponds to the 4 protons on C2/C4, and another set corresponds to the 2 protons on C3.

  • 
    C NMR: 
    
    • Carboxylate Carbons (C=O): ~175–180 ppm.[4]

    • Quaternary Carbon (C1): ~55–60 ppm.

    • Ring Carbons (C2/C4): ~30–35 ppm.

    • Ring Carbon (C3): ~15–20 ppm.

Mass Spectrometry[3]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion:

    
     (Monoanion detected in MS usually retains one proton or forms an adduct depending on buffer).
    
  • m/z Value:

    • Free Dianion mass is 142.03.

    • In MS (ESI-), one typically observes the singly charged species

      
       at m/z 143.03  or the decarboxylated fragment if source energy is high.
      
X-Ray Crystallography

In solid-state studies of CBDCA salts (e.g., Li-CBDCA), the carboxylate groups often bridge metal centers, forming coordination polymers. The C-C bond lengths in the ring typically average 1.55 Å , with the ring exhibiting a puckering angle of approximately 20-30° [3].

Experimental Protocol: Generation of CBDCA Anion

Objective: To prepare a standardized solution of cyclobutane-1,1-dicarboxylate for ligand exchange studies.

  • Reagents:

    • Cyclobutane-1,1-dicarboxylic acid (Solid, >99% purity).[5]

    • Sodium Hydroxide (1.0 M Standardized Solution).

    • Deionized Water (18.2 MΩ·cm).

  • Procedure:

    • Weighing: Accurately weigh 144.1 mg (1.0 mmol) of the parent acid into a 20 mL scintillation vial.

    • Dissolution: Add 5 mL of deionized water. The acid is moderately soluble; sonicate if necessary.

    • Neutralization: Slowly add 2.0 equivalents (2.0 mL) of 1.0 M NaOH while stirring. Monitor pH to ensure it reaches ~7.5–8.0.

    • Verification: The resulting solution contains disodium cyclobutane-1,1-dicarboxylate. Confirm by checking pH (should be stable > 7) to ensure full deprotonation.

  • Storage: The anionic solution is stable at

    
     for up to 2 weeks. Avoid acidic conditions to prevent reprecipitation of the parent acid.
    

References

  • Syracuse University. (2012). Understanding how the platinum anticancer drug carboplatin works: From the bottle to the cell. SURFACE. Retrieved from [Link]

  • ProQuest. (2022). Crystallization Features of Li(I)-Cr(III) Coordination Compounds with Cyclobutane-1,1-Dicarboxylic Acid Anions. Retrieved from [Link]

  • PubChem. (2025).[5] Cyclobutane-1,1-dicarboxylate(2-) Compound Summary. National Library of Medicine. Retrieved from [Link][6]

Sources

The Stabilizing Force: Cyclobutane-1,1-Dicarboxylate (CBDCA) in Platinum Therapeutics

[1]

Executive Summary

The transition from Cisplatin (first-generation) to Carboplatin (second-generation) represents a landmark case study in rational drug design. While Cisplatin revolutionized oncology, its severe nephrotoxicity and emetogenic profile limited its clinical utility.[1][2] The solution lay not in altering the active cytotoxic payload (the cis-diammineplatinum(II) moiety), but in engineering the leaving group. This guide analyzes the selection, synthesis, and kinetic properties of the cyclobutane-1,1-dicarboxylate (CBDCA) ligand—the structural key that transformed a toxic heavy metal salt into a manageable standard-of-care chemotherapeutic.

The Ligand Screen: Why Dicarboxylates?

The Cisplatin Paradox

Cisplatin (cis-[PtCl2(NH3)2]) is a potent DNA crosslinker but suffers from high chemical reactivity. In the bloodstream (high [Cl-]), it remains neutral. However, inside cells (low [Cl-]), the chloride ligands rapidly hydrolyze (aquate), forming highly reactive cationic species that attack not just DNA, but also renal tubule proteins, causing dose-limiting nephrotoxicity.

The Chelate Effect Solution

Researchers at the Institute of Cancer Research (ICR) and Johnson Matthey, led by Dr. Michael Cleare and Dr. James Hoeschele, hypothesized that replacing the monodentate chlorides with a bidentate dicarboxylate chelate would stabilize the platinum center.

The 1,1-dicarboxylate ring creates a six-membered chelate ring with the platinum atom. This structure is significantly more resistant to hydrolysis than the chloride ligands due to the chelate effect —the thermodynamic stability conferred by the ring structure. Among various dicarboxylates tested (including malonate and oxalate), the cyclobutane-1,1-dicarboxylate (CBDCA) ligand was selected for its optimal balance of aqueous solubility and lipophilicity, crucial for cellular uptake.

Chemical Engineering: Synthesis Protocols

The synthesis of Carboplatin (JM8) requires precise control to ensure the CBDCA ligand coordinates in a bidentate fashion without forming polymeric byproducts.

Protocol: Synthesis of Carboplatin via the Silver Nitrate Method

Note: This protocol describes the standard laboratory-scale synthesis used in early SAR studies.

Reagents:

  • Cisplatin (cis-[PtCl2(NH3)2])[1][3]

  • Silver Nitrate (AgNO3)[4]

  • 1,1-Cyclobutanedicarboxylic acid (CBDCA)[1][4][5]

  • Deionized Water (Type I)

Methodology:

  • Activation of Cisplatin:

    • Suspend cis-[PtCl2(NH3)2] in deionized water protected from light.

    • Add exactly 2 equivalents of AgNO3.

    • Stir at room temperature for 24 hours in the dark.

    • Mechanism:[5][6][7][8][9] The silver ions precipitate the chloride ligands as AgCl, generating the reactive intermediate cis-[Pt(H2O)2(NH3)2]2+.

  • Filtration:

    • Filter the solution through a 0.2 µm membrane to remove the AgCl precipitate. The filtrate contains the diaquo-platinum species.

  • Ligand Coordination:

    • Add 1 equivalent of 1,1-cyclobutanedicarboxylic acid to the filtrate.

    • Adjust pH to ~6.0-7.0 if necessary to ensure deprotonation of the carboxylic acid groups.

    • Stir for 2-4 hours at room temperature.

  • Crystallization:

    • Concentrate the solution under vacuum.

    • Cool to 4°C to induce crystallization of Carboplatin as white crystals.

Visualization: Synthesis Pathway

SynthesisPathwayCisplatinCisplatin[cis-PtCl2(NH3)2]IntermediateDiaquo Intermediate[cis-Pt(H2O)2(NH3)2]2+Cisplatin->Intermediate Hydrolysis / Precipitation AgNO3+ 2 AgNO3AgClAgCl (Precipitate)Intermediate->AgClCarboplatinCarboplatin[cis-Pt(CBDCA)(NH3)2]Intermediate->Carboplatin Chelation CBDCA+ CBDCA Ligand

Figure 1: The synthetic pathway converts Cisplatin to Carboplatin via a reactive diaquo intermediate, utilizing silver nitrate to drive the removal of chloride ligands.[10]

Mechanism of Action: The "Prodrug" Kinetics

Carboplatin acts effectively as a prodrug for Cisplatin. The CBDCA ligand is not the active pharmacophore; it is a "protective shell" that delays activation.

Aquation Kinetics

The rate-limiting step in platinum cytotoxicity is aquation (replacement of the leaving group with water).

  • Cisplatin: Aquation half-life is approx. 2 hours. Rapid activation leads to high peak plasma concentrations of reactive species.

  • Carboplatin: The CBDCA chelate ring is highly stable. Aquation half-life is >24 hours.

  • Implication: Carboplatin circulates largely intact. It requires 20-40 times higher dosage to achieve the same accumulation of Pt-DNA adducts as Cisplatin, but this slow release prevents the spike in renal toxicity.

DNA Binding

Once the CBDCA ligand is hydrolyzed inside the cell, the active species is identical to that of Cisplatin: cis-[Pt(NH3)2]2+. Therefore, the DNA adducts formed (primarily 1,2-intrastrand crosslinks on guanine) are chemically identical.

Visualization: Activation & DNA Binding

ActivationMechanismCarboplatinCarboplatin (Intact)Stable in BloodCellEntryCellular Uptake(Passive Diffusion / CTR1)Carboplatin->CellEntryRingOpenRing Opening(Slow Hydrolysis)CellEntry->RingOpen Low [Cl-] Environment ActiveSpeciesActive Species[cis-Pt(OH2)2(NH3)2]2+RingOpen->ActiveSpecies Loss of CBDCA DNABindingDNA Crosslinking(Apoptosis Trigger)ActiveSpecies->DNABinding N7-Guanine Attack

Figure 2: The activation cascade of Carboplatin. The stability of the CBDCA ligand slows the formation of the active species, reducing systemic toxicity.

Clinical Translation & Pharmacokinetics

The unique stability of the CBDCA ligand necessitated a new approach to dosing. Unlike Cisplatin, which is dosed by Body Surface Area (BSA), Carboplatin elimination is almost exclusively renal and linear.

Comparative Pharmacokinetics
FeatureCisplatinCarboplatin
Leaving Group Chloride (Monodentate)CBDCA (Bidentate Chelate)
Chemical Stability Low (Rapid Aquation)High (Slow Aquation)
Half-Life (Terminal) 20-30 min (free Pt)2-3 hours (free Pt)
Excretion Renal & Biliary>90% Renal (Unchanged)
Dose Limiting Toxicity Nephrotoxicity, NeurotoxicityMyelosuppression (Thrombocytopenia)
Dosing Model BSA (

)
Calvert Formula (AUC)
The Calvert Formula

Because Carboplatin is excreted unchanged by glomerular filtration, its clearance correlates perfectly with the Glomerular Filtration Rate (GFR). This led to the development of the Calvert Formula , the first dosing strategy based on target systemic exposure (AUC) rather than toxicity limits alone.

  • Target AUC: Area Under the Curve (typically 5-7 mg/mL·min).

  • GFR: Glomerular Filtration Rate (mL/min).

  • 25: A constant representing non-renal clearance.

References

  • Cleare, M. J., & Hoeschele, J. D. (1973). Studies on the antitumor activity of group VIII transition metal complexes. Part I. Platinum (II) complexes. Bioinorganic Chemistry. Link

  • Calvert, A. H., et al. (1989). Carboplatin dosage: prospective evaluation of a simple formula based on renal function. Journal of Clinical Oncology.[6][11] Link

  • Knox, R. J., et al. (1986).[12] Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA. Cancer Research. Link

  • Micetich, K. C., Barnes, D., & Erickson, L. C. (1985). A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)-platinum(II) and cis-diamminedichloroplatinum(II) on L1210 cells. Cancer Research. Link

  • Ho, G. Y., et al. (2016).[12] Comparative gonadotoxicity of the chemotherapy drugs cisplatin and carboplatin on prepubertal mouse gonads.[13] Molecular Human Reproduction. Link

Methodological & Application

Application Note: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Intramolecular Malonic Ester Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scale: 3.0 Molar (Preparative Scale)

Introduction & Mechanistic Principles

The synthesis of cycloalkanes via the alkylation of diethyl malonate is a cornerstone methodology in organic chemistry, classically referred to as the Perkin alicyclic synthesis [1]. The formation of diethyl 1,1-cyclobutanedicarboxylate leverages the enhanced acidity of the α-protons of diethyl malonate (


)[1].

By utilizing a strong alkoxide base (sodium ethoxide), the malonate is converted into a highly nucleophilic sodiomalonate enolate. When reacted with a 1,3-dihalopropane dielectrophile, a sequential intermolecular and intramolecular


 alkylation occurs, yielding the strained four-membered cyclobutane ring [2].
Causality in Reagent Selection

The choice of the dihaloalkane significantly impacts reaction kinetics and overall yield. While 1-bromo-3-chloropropane (trimethylene chlorobromide) is historically cited in standard protocols to force a step-wise reaction[2], 1,3-dibromopropane is frequently preferred in modern process chemistry. This preference is dictated by the superior leaving group ability of the bromide ion (


 > 

), which accelerates both the initial intermolecular substitution and the subsequent rate-limiting intramolecular cyclization, thereby minimizing intermolecular oligomerization side-reactions[3].

Reaction Pathway

Mechanism Step1 Diethyl Malonate + NaOEt Step2 Sodiomalonate Enolate Formation Step1->Step2 Step3 Intermolecular SN2 with 1,3-Dibromopropane Step2->Step3 Step4 Monoalkylated Intermediate + 2nd NaOEt Step3->Step4 Step5 Intramolecular SN2 (Ring Closure) Step4->Step5 Step6 Diethyl 1,1-cyclobutane- dicarboxylate Step5->Step6

Logical mechanistic pathway for the Perkin alicyclic synthesis of the cyclobutane ring.

Experimental Methodology & Self-Validating Systems

To ensure high fidelity and reproducibility, this protocol integrates self-validating checks and strict environmental controls:

  • Strictly Anhydrous Conditions: The presence of trace water reacts with sodium ethoxide to form sodium hydroxide. NaOH will rapidly saponify both the diethyl malonate starting material and the final ester product, drastically reducing the yield[2]. The use of freshly cut sodium metal and absolute ethanol is non-negotiable[2].

  • Thermal Regulation: The addition of the dihalide to the enolate is highly exothermic. The rate of addition must be carefully titrated against the reflux rate to prevent thermal runaway and solvent loss[2].

  • In-Process Validation (Phenolphthalein Test): The reaction's completion is not solely time-dependent. It is validated by withdrawing an aliquot, dissolving it in water, and adding phenolphthalein. A colorless result (neutral pH) confirms the complete consumption of the strongly basic sodium ethoxide[3].

Step-by-Step Protocol

Caution: This procedure involves highly reactive sodium metal and evolves flammable hydrogen gas. Perform all steps in a certified fume hood with appropriate blast shields and PPE.

Phase 1: Preparation of Sodium Ethoxide
  • Equip a thoroughly flame-dried 5-L three-necked round-bottom flask with a heavy-duty mechanical stirrer, a highly efficient reflux condenser capped with a calcium chloride drying tube, and an addition funnel[2].

  • Add 2.5 L of absolute ethanol directly into the reaction flask[2].

  • Carefully add 138 g (6.0 mol) of freshly cut sodium metal in small pieces[2]. Maintain vigorous condenser cooling to manage the exothermic dissolution and hydrogen evolution.

  • Allow the mixture to stir until all sodium is completely dissolved, yielding a homogenous, clear sodium ethoxide solution.

Phase 2: Alkylation and Cyclization
  • In a separate, dry addition funnel, prepare a homogenous mixture of 480 g (3.0 mol) of diethyl malonate and 636 g (3.15 mol, 1.05 eq) of 1,3-dibromopropane[2][3].

  • Heat the sodium ethoxide solution to approximately 80 °C[4].

  • Begin adding the malonate/dihalide mixture dropwise. Regulate the addition rate to maintain a smooth, steady reflux (this typically requires 1.5 hours)[2].

  • Once the addition is complete, continue stirring and refluxing the reaction mixture for an additional 45 to 120 minutes[2][3].

  • Self-Validation Check: Withdraw a 1 mL aliquot, dissolve in 5 mL of DI water, and add 1 drop of phenolphthalein. Proceed to the next step only when the indicator remains colorless[3].

Phase 3: Solvent Recovery and Aqueous Quench
  • Configure the apparatus for distillation and remove the ethanol solvent. Approximately 90–95% of the ethanol should be recovered for a successful concentration[2].

  • Cool the remaining reaction mixture to room temperature.

  • Add 900 mL of cold distilled water to completely dissolve the precipitated sodium bromide (

    
    ) salts[2].
    
Phase 4: Extraction and Purification
  • Transfer the biphasic mixture to a separatory funnel. Separate and retain the upper organic layer[2].

  • Extract the lower aqueous layer with three 500-mL portions of diethyl ether[2].

  • Combine the original organic layer with the ether extracts. Wash the combined organics with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water and salts[2].

  • Dry the organic phase over 100 g of anhydrous sodium sulfate (

    
    )[2].
    
  • Filter off the drying agent and remove the diethyl ether by distillation on a steam bath[2].

  • Transfer the crude residue (approx. 600–625 g) to a vacuum distillation apparatus equipped with a short Vigreux column[2].

  • Collect the purified product fraction boiling at 91–96 °C at 4 mmHg [2].

Experimental Workflow Diagram

Workflow P1 1. Alkoxide Prep (Na + Abs. EtOH) P2 2. Alkylation & Reflux (Add Malonate + Dihalide) P1->P2 P3 3. Solvent Recovery (Distill off EtOH) P2->P3 P4 4. Aqueous Quench (Dissolve NaBr salts) P3->P4 P5 5. Ether Extraction (Isolate Organics) P4->P5 P6 6. Vacuum Distillation (Collect at 91-96 °C / 4 mmHg) P5->P6

Step-by-step experimental workflow for synthesis, extraction, and purification.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected yields for the 3.0-molar preparative scale synthesis.

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmountFunctional Role
Diethyl malonate 160.171.0480 g (3.0 mol)Substrate / Nucleophile
1,3-Dibromopropane 201.891.05636 g (3.15 mol)Dielectrophile
Sodium metal 22.992.0138 g (6.0 mol)Base precursor
Absolute Ethanol 46.07Solvent2.5 LSolvent / Proton source
Diethyl 1,1-cyclobutanedicarboxylate 200.230.53 - 0.55320–330 gTarget Product

(Note: The theoretical yield for this scale is ~600.7 g. The isolated yield of 53-55% accounts for losses during distillation and minor side-reactions inherent to intramolecular cyclizations.)

References

  • Mariella, R. P., & Raube, R. "Diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure". Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 33, p.23 (1953).[Link]

  • Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis". Master Organic Chemistry.[Link]

Sources

Strategic Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate: Protocols for Cycloalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for the dialkylation of diethyl malonate with 1,3-dibromopropane to synthesize diethyl 1,1-cyclobutanedicarboxylate . This transformation represents a critical challenge in organic synthesis: favoring intramolecular cyclization (formation of a strained 4-membered ring) over intermolecular polymerization. We present two validated methodologies: a classical thermodynamic approach using Sodium Ethoxide (NaOEt) and a modern kinetic approach utilizing Phase Transfer Catalysis (PTC).

Part 1: Strategic Analysis & Mechanism

The Cyclization vs. Polymerization Challenge

The reaction between a bis-nucleophile (malonate enolate) and a bis-electrophile (1,3-dibromopropane) has two competing pathways.

  • Pathway A (Desired): Mono-alkylation followed by intramolecular cyclization.

  • Pathway B (Undesired): Mono-alkylation followed by intermolecular reaction with a second equivalent of malonate, leading to linear oligomers (e.g., tetraethyl 1,1,5,5-pentanetetracarboxylate).

Key Insight: The formation of a cyclobutane ring introduces significant ring strain (~26 kcal/mol). To overcome this energetic barrier and the entropic probability of intermolecular collision, high dilution conditions or specific solvation effects (e.g., DMSO/DMF) are required.

Reaction Pathway Diagram

The following diagram illustrates the competing mechanistic pathways and the critical intermediate (Intermediate I) that determines the product distribution.

ReactionPathway cluster_conditions Critical Control Parameters Start Diethyl Malonate + Base Enolate1 Enolate Species A Start->Enolate1 Deprotonation Inter1 Intermediate I: Diethyl (3-bromopropyl)malonate Enolate1->Inter1 + 1,3-Dibromopropane (SN2) Enolate2 Enolate Species B (Intramolecular) Inter1->Enolate2 + Base (2nd Deprotonation) SideProduct IMPURITY: Tetraethyl 1,1,5,5- pentanetetracarboxylate Inter1->SideProduct + Malonate Enolate (Intermolecular) Product TARGET: Diethyl 1,1-cyclobutane- dicarboxylate Enolate2->Product Intramolecular SN2 (Cyclization)

Caption: Mechanistic bifurcation in malonic ester alkylation. Pathway selection is controlled by dilution and base strength.

Part 2: Validated Experimental Protocols

Method A: Classical Sodium Ethoxide Route (Scale-Up Preferred)

This method utilizes the "High Dilution Principle" implicitly by controlling the addition rate. It is robust for gram-to-kilogram scale synthesis but requires strict anhydrous conditions to prevent hydrolysis.

Reagents:

  • Diethyl malonate (160.2 g, 1.0 mol)

  • 1,3-Dibromopropane (212 g, 1.05 mol) [Excess to discourage oligomerization]

  • Sodium metal (46 g, 2.0 mol)

  • Absolute Ethanol (800 mL - 1000 mL)

Protocol:

  • Base Preparation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, prepare NaOEt by slowly adding sodium metal to absolute ethanol under

    
     flow. Caution: Exothermic, H2 evolution.
    
  • Reagent Mixing: Once the sodium has dissolved, cool the solution to 50°C. Add diethyl malonate dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1,3-dibromopropane dropwise over 60–90 minutes.

    • Critical Step: The slow addition maintains a low concentration of the electrophile relative to the enolate initially, but for cyclization, the second step is intramolecular. Some variations suggest adding the enolate to the dibromide to favor mono-alkylation first, but for cyclization, the standard addition described here is effective if reflux is maintained.

  • Cyclization: Heat the mixture to reflux (approx. 78-80°C) for 6–10 hours. The solution should become neutral (pH check) as the base is consumed.

  • Workup:

    • Distill off approximately 60% of the ethanol.[1]

    • Add water (500 mL) to dissolve the NaBr salt.

    • Extract with diethyl ether or ethyl acetate (3 x 200 mL).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Distill under reduced pressure.

    • Boiling Point: 91–96°C at 4 mmHg (or ~110°C at 15 mmHg).

Method B: Modern Phase-Transfer Catalysis (Green/Lab Scale)

This method avoids metallic sodium and anhydrous ethanol, using solid base and a phase-transfer catalyst (PTC). It is operationally simpler and often higher yielding.

Reagents:

  • Diethyl malonate (1.0 eq)[2]

  • 1,3-Dibromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 – 3.0 eq)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: DMSO or DMF (Concentration ~0.5 M)

Protocol:

  • Setup: Charge a flask with

    
    , TBAB, and DMSO. Stir vigorously to create a suspension.
    
  • Addition: Add diethyl malonate and 1,3-dibromopropane simultaneously.

    • Note: In PTC, the deprotonation occurs at the solid-liquid interface. The low concentration of active enolate in the organic phase suppresses intermolecular side reactions.

  • Reaction: Stir at 60–70°C for 4–6 hours. (Monitor by TLC; Hexane:EtOAc 9:1).

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Dilute filtrate with water and extract with Ethyl Acetate.

    • Wash organic layer with brine (critical to remove DMSO/DMF).

  • Purification: Vacuum distillation as above.

Part 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: NaOEt/EtOHMethod B: K2CO3/PTC
Mechanism Homogeneous EnolateHeterogeneous (Interfacial)
Yield (Typical) 50 – 55%65 – 85%
Reaction Time 8 – 12 Hours4 – 6 Hours
Impurity Profile High oligomer risk if too concentratedLower oligomer risk due to kinetic control
Safety High Hazard (Na metal,

gas)
Lower Hazard (Solid base)
Suitability Bulk manufacturing (lower material cost)Research/Lab scale (convenience)
Troubleshooting Guide

Issue: Low Yield / High Viscosity Residue

  • Cause: Polymerization (Formation of tetraethyl ester).

  • Fix: Increase dilution. In Method A, ensure the addition of the alkyl halide is slow.[2] In Method B, ensure stirring is vigorous to maintain the solid-liquid interface.

Issue: Product contains mono-alkylated impurity (Diethyl (3-bromopropyl)malonate)

  • Cause: Incomplete cyclization (Step 2 failed).

  • Fix: Extend reaction time at reflux/heat. Ensure at least 2.0 equivalents of base are fully active. For Method A, ensure ethanol is strictly anhydrous (water kills the base).

Issue: Acidic Product (Carboxylic Acid)

  • Cause: Hydrolysis of the ester groups.[3][4]

  • Fix: Moisture entered the system. Dry all solvents. If using Method B, use anhydrous

    
    .
    

References

  • Organic Syntheses Procedure (Classic NaOEt Method): Mariella, R. P., & Raube, R. (1953). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, 33, 23. [Link]

  • Phase Transfer Catalysis Optimization: Jiang, Y., et al. (2016). Synthesis of cyclopropane/cyclobutane derivatives via K2CO3/DMF system. Molecules, 21(5), 612.[5] [Link]

  • Mechanism and Kinetics: Zefirov, N. S., et al. (1988).[6] Alkylation of methylenedimalonic esters... in the presence of potassium carbonate in DMSO. Journal of Organic Chemistry USSR, 24, 1.[6] [Link]

Sources

Technical Application Note: Controlled Hydrolysis of Diethyl 1,1-Cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate (CAS: 3779-29-1) to yield 1,1-cyclobutanedicarboxylic acid (CBDCA) . CBDCA is a critical pharmaceutical intermediate, most notably serving as the bidentate ligand in the synthesis of Carboplatin , a second-generation platinum-based antineoplastic agent.

While the hydrolysis mechanism (saponification) is standard, the unique strain of the cyclobutane ring and the thermodynamic instability of gem-dicarboxylic acids require precise thermal control during the acidification and isolation stages to prevent premature decarboxylation to cyclobutanecarboxylic acid.

Scientific Background & Mechanism

Reaction Mechanism

The transformation proceeds via base-catalyzed nucleophilic acyl substitution (saponification). Hydroxide ions attack the carbonyl carbons of the diester, forming tetrahedral intermediates that collapse to expel ethoxide. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acids by the ethoxide/hydroxide bases, forming the stable dipotassium salt.

Key Mechanistic Constraint:

  • Salt Stability: The dipotassium salt is thermally stable.

  • Acid Instability: Upon acidification, the free gem-dicarboxylic acid is formed. Heating this acid near its melting point (156–158°C) or in strongly acidic aqueous solution at reflux induces thermal decarboxylation, releasing

    
     and yielding the mono-acid (cyclobutanecarboxylic acid).
    
Reaction Scheme

ReactionScheme Ester Diethyl 1,1-cyclobutane- dicarboxylate Inter Dipotassium Salt (Stable) Ester->Inter KOH, EtOH/H2O Reflux, 2-3h Product 1,1-Cyclobutane- dicarboxylic acid (CBDCA) Inter->Product H+, < 20°C Controlled Acidification SideProduct Cyclobutane- carboxylic acid (Decarboxylation Artifact) Product->SideProduct Heat (>150°C) or Acidic Reflux

Figure 1: Reaction pathway highlighting the critical divergence between the desired diacid and the decarboxylated impurity.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Diethyl 1,1-cyclobutanedicarboxylate3779-29-1>98%Starting Material
Potassium Hydroxide (KOH)1310-58-3Pellets, >85%Base
Ethanol (Absolute)64-17-5ACS ReagentSolvent
Hydrochloric Acid (HCl)7647-01-037% (Conc.)Acidifying Agent
Ethyl Acetate141-78-6ACS ReagentExtraction/Crystallization
Diethyl Ether60-29-7ACS ReagentWashing (Optional)
Equipment
  • Reactor: 3-neck round-bottom flask (equipped with reflux condenser and addition funnel).[1][2]

  • Temperature Control: Oil bath (heating) and Ice-water bath (cooling).[3]

  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: NMR (H1, C13), Melting Point Apparatus.

Experimental Protocol

Phase 1: Saponification
  • Preparation of Base: Dissolve 12.5 g KOH (220 mmol, 2.2 eq) in 150 mL of ethanol in a 500 mL round-bottom flask. Stir until pellets are fully dissolved.

    • Note: The reaction can also be performed in a 1:1 EtOH:H2O mixture to increase salt solubility, though pure ethanol is standard for the initial attack.

  • Addition: Add 20.0 g (100 mmol) of diethyl 1,1-cyclobutanedicarboxylate to the stirring alkaline solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 to 3 hours .

    • Validation: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The ester spot (

      
      ) should disappear.
      
  • Solvent Exchange: Distill off approximately 80% of the ethanol. Add 50 mL of water to the residue and continue evaporation until the odor of ethanol is faint.

    • Why? Removing ethanol prevents the formation of ethyl esters during the subsequent acidification step (Fischer esterification equilibrium).

Phase 2: Isolation & Acidification (CRITICAL)
  • Clarification: Dissolve the residue in 50 mL of water . If the solution is cloudy (unreacted ester or impurities), wash with 2 x 30 mL diethyl ether . Discard the organic (ether) layer.[4]

  • Cooling: Place the aqueous layer (containing the dipotassium salt) in an ice bath and cool to 0–5°C .

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: pH 1–2.

    • Control: Maintain internal temperature below 20°C .

    • Observation: The diacid may precipitate as a white solid or form an oil that slowly solidifies.

  • Extraction: Extract the acidic aqueous phase with 3 x 50 mL Ethyl Acetate .

    • Note: While the diacid is solid, it is moderately soluble in water. Extraction ensures higher recovery than simple filtration.

  • Drying: Combine organic extracts, dry over anhydrous

    
    , and filter.
    
Phase 3: Purification
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C to obtain a crude solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (or Ethyl Acetate/Hexane mix).

    • Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white crystals and dry in a vacuum oven at 50°C.

Workflow Diagram

Workflow Start Start: Diethyl Ester + KOH/EtOH Reflux Reflux (3 hrs) Saponification Start->Reflux Evap Evaporate EtOH Add Water Reflux->Evap Wash Wash with Ether (Remove impurities) Evap->Wash Acidify Acidify with HCl (Temp < 20°C) Wash->Acidify Aqueous Layer Extract Extract into EtOAc Dry & Evaporate Acidify->Extract Cryst Recrystallize (Ethyl Acetate) Extract->Cryst Final Pure CBDCA (White Crystals) Cryst->Final

Figure 2: Operational workflow for the isolation of CBDCA.[5]

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 156 – 158°CCapillary (uncorrected)
Yield 70 – 85%Gravimetric
1H NMR (DMSO-d6)

12.5 (s, 2H, COOH), 2.4 (t, 4H), 1.8 (m, 2H)
400 MHz NMR
Solubility Soluble in water, alcohol, EtOAc-

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis or loss in aqueous layer.Ensure reflux time >2h. Saturate aqueous layer with NaCl before extraction (salting out).
Oil formation Presence of mono-ester or impurities.[2][6]Ensure EtOH is fully removed before acidification. Wash aqueous salt solution with ether thoroughly.
Gas evolution during acidification Decarboxylation occurring.STOP. Cool reaction immediately. Ensure temp is < 20°C. Do not add acid too rapidly.
Product Melting Point < 150°C Contamination with mono-acid.[3]Recrystallize again. Avoid heating crude product above 100°C.

Safety & Handling

  • Diethyl 1,1-cyclobutanedicarboxylate: Irritant. Avoid inhalation.

  • KOH/HCl: Corrosive.[7] Wear chemical resistant gloves and eye protection.

  • Decarboxylation Hazard: While not explosive, uncontrolled decarboxylation releases

    
     gas which can pressurize closed vessels. Always acidify in an open vessel or one with pressure relief.
    

References

  • Mariella, R. P.; Raube, R. (1963). "Diethyl 1,1-Cyclobutanedicarboxylate".[1][4][6][8][9] Organic Syntheses, Collective Volume 4, p. 288.[2]

    • Source:

  • Heisig, G. B.; Stodola, F. H. (1955). "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid".[1][4][6][7][10] Organic Syntheses, Collective Volume 3, p. 213.[1]

    • Source:

  • Tusek-Bozic, L. (2013). "Platinum(II) complexes with cyclobutane-1,1-dicarboxylic acid". Inorganica Chimica Acta.
  • BenchChem Technical Support. "Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid".

    • Source:

Sources

Advanced Application Note: Carboplatin Synthesis via Cyclobutane-1,1-Dicarboxylate (CBDC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) utilizing cyclobutane-1,1-dicarboxylate (CBDC) as the chelating ligand. Unlike its predecessor Cisplatin, Carboplatin exhibits significantly reduced nephrotoxicity and neurotoxicity due to the stability of the six-membered chelate ring formed by CBDC.

This protocol employs the Dhara method adaptation , the industry-standard approach for high-purity synthesis. It relies on the activation of a diiodo-platinum intermediate via silver nitrate to generate a reactive diaqua species, which subsequently undergoes ligand exchange with CBDC.

Scientific Basis & Mechanism

The synthesis is driven by the Trans Effect and Ligand Exchange Kinetics .

  • The Trans Effect (Iodide vs. Chloride): The synthesis begins by converting

    
     to 
    
    
    
    . Iodide (
    
    
    ) has a much stronger trans-directing effect than Chloride (
    
    
    ). When ammonia is introduced, the strong trans-effect of the iodides directs the incoming amine ligands to the cis positions, ensuring the formation of the pharmacologically active cis-isomer (
    
    
    ) rather than the inactive trans-isomer.
  • Silver Activation (Halide Abstraction): The

    
     is extremely stable and unreactive toward weak nucleophiles like carboxylates. Silver nitrate (
    
    
    
    ) is used to abstract the iodide ligands as insoluble Silver Iodide (
    
    
    ). This generates the highly reactive solvent-coordinated species,
    
    
    (the "Diaqua" intermediate).
  • Chelaion with CBDC: The diaqua species reacts with cyclobutane-1,1-dicarboxylate.[1] The entropy-driven chelation effect forms a stable six-membered ring, displacing the labile water molecules.

Reaction Pathway Diagram

Carboplatin_Mechanism Start K2PtCl4 (Tetrachloroplatinate) Step1 K2PtI4 (Tetraiodoplatinate) Start->Step1 + 4 KI (Ligand Exchange) Inter1 cis-PtI2(NH3)2 (Yellow Precipitate) Step1->Inter1 + 2 NH4OH (Cis-direction via Trans Effect) Diaqua cis-[Pt(NH3)2(H2O)2]2+ (Diaqua Species) Inter1->Diaqua + 2 AgNO3 (Halide Abstraction) Waste AgI (Solid Waste) Inter1->Waste Precipitation Product Carboplatin (Final Product) Diaqua->Product + CBDC (Chelation) CBDC Cyclobutane-1,1- dicarboxylate (CBDC) CBDC->Product

Figure 1: Mechanistic pathway for Carboplatin synthesis illustrating the critical role of Iodide direction and Silver activation.

Materials & Reagents

ReagentGradeKey SpecificationRole
Potassium Tetrachloroplatinate(II) >99.9% Pt basisLow Pd/Ir contentPlatinum Source
Potassium Iodide (KI) ACS ReagentFree of iodatesTrans-directing agent
Silver Nitrate (

)
ACS Reagent>99.8% PurityHalide abstractor
Cyclobutane-1,1-dicarboxylic acid >98%White crystalline powder MP: 158-160°CLigand
Ammonium Hydroxide 28-30%Low carbonateAmine source
Water HPLC GradeType I (18.2 MΩ)Solvent

Experimental Protocol

Phase 1: Precursor Synthesis ( )

Objective: Create the geometrically correct cis-platinum core.

  • Dissolution: Dissolve 5.0 g of

    
     in 50 mL of Type I water.
    
  • Iodination: Add 8.0 g of Potassium Iodide (KI) (approx. 4 equivalents). Stir for 10 minutes.

    • Observation: Solution turns deep dark brown (

      
      ).
      
  • Amination: Add 28%

    
     dropwise until the solution turns pale yellow and a heavy yellow precipitate forms.
    
    • Note: Do not add excess ammonia rapidly to avoid forming the tetra-ammine species

      
      .
      
  • Isolation: Filter the yellow solid (

    
    ). Wash with cold water (3x 20 mL) and ethanol (2x 20 mL). Dry in vacuo.
    
Phase 2: Activation & Ligand Exchange (The Critical Phase)

Objective: Remove iodides and chelate with CBDC.

  • Suspension: Suspend the dried

    
     (approx. 5.8 g) in 40 mL of water. Protect from light  (wrap flask in foil).
    
  • Silver Addition: Add exactly 1.95 equivalents of

    
     (relative to the Pt complex) dissolved in water.
    
    • Critical: Do not use a full 2.0 equivalent or excess. Excess

      
       is difficult to remove and is a toxic impurity. It is better to leave a trace of unreacted iodide (which can be filtered) than to have free silver.
      
  • Reaction: Stir vigorously in the dark at 50°C for 3-4 hours.

    • Observation: A heavy precipitate of AgI (yellow/greenish) will form.

  • Filtration: Filter off the AgI precipitate using a 0.22 µm membrane filter to ensure no silver particles pass through. The filtrate contains the reactive

    
    .
    
  • CBDC Preparation: In a separate beaker, dissolve equimolar Cyclobutane-1,1-dicarboxylic acid in water. Adjust pH to ~6.5 - 7.0 using 1M NaOH or KOH.

    • Why? The ligand must be in its dicarboxylate form (

      
      ) to react, but high pH (>8) can cause the platinum diaqua species to form hydroxo-bridged oligomers.
      
  • Chelation: Add the CBDC solution to the platinum filtrate. Heat to 70°C for 4 hours.

  • Crystallization: Concentrate the solution on a rotary evaporator to approx. 15 mL. Cool to 4°C overnight. White crystals of Carboplatin will form.[1][2]

  • Wash & Dry: Filter crystals, wash with minimal ice-cold water and cold ethanol.

Process Workflow Diagram

Process_Workflow RawMat Raw Material: K2PtCl4 + KI Iodination Iodination (Dark Brown Soln) RawMat->Iodination Amination Amination (NH4OH) Precipitate cis-PtI2(NH3)2 Iodination->Amination SilverStep Silver Activation (+AgNO3, Dark, 50°C) Amination->SilverStep Filtration Filtration (Remove AgI) SilverStep->Filtration CBDC_Add Ligand Addition (+CBDC, pH 6.5, 70°C) Filtration->CBDC_Add Crystallization Crystallization (Cool to 4°C) CBDC_Add->Crystallization QC QC Analysis (HPLC, Ag Test) Crystallization->QC

Figure 2: Operational workflow for the synthesis and purification of Carboplatin.

Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
Ag:Pt Ratio 1.95 - 1.98 : 1.00>2.00: Free

impurity (toxic, fails QC).<1.95: Low yield, residual iodide.
Reaction pH 6.0 - 7.0<5.0: Incomplete ligand exchange (acidic CBDC).>7.5: Hydrolysis of Pt species to hydroxo-dimers.
Temperature (Step 2) 50°C - 60°C>70°C: Thermal degradation of diaqua species.<40°C: Slow reaction kinetics.
Light Exposure Near Zero

and AgI are photosensitive; light causes silver reduction (blackening).

Troubleshooting & Quality Control

Common Impurities
  • Silver (

    
    ):  Detect using dilute HCl. Turbidity indicates failure.
    
    • Fix: Recrystallize or treat with activated carbon (though carbon can adsorb Pt). Prevention (stoichiometry) is key.

  • 1,1-Cyclobutanedicarboxylic Acid (Free Ligand):

    • Fix: Wash final crystals with cold ethanol (CBDC is soluble in alcohol; Carboplatin is insoluble).

  • Cisplatin (Residual):

    • Fix: Ensure complete conversion to Iodide in Step 1.

Analytical Validation
  • HPLC: C18 Column, Mobile phase: Water/Methanol. Retention time of Carboplatin ~4-5 min.

  • IR Spectroscopy: Look for Pt-N stretch (~3200 cm⁻¹) and Carboxylate C=O stretch (~1600 cm⁻¹).

References

  • Dhara, S. C. (1970).[3] A Rapid Method for the Synthesis of Cis-[Pt(NH3)2Cl2]. Indian Journal of Chemistry, 8, 193.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 426756, Carboplatin. Retrieved from [Link]

  • Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. Retrieved from [Link]

  • Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573–584. Retrieved from [Link]

Sources

Introduction: Bridging Bioactivity and Luminescence in a Novel Crystalline Framework

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Prospective Synthesis of Lanthanide Metal-Organic Frameworks (Ln-MOFs) with Cannabidiolic Acid (CBDCA)

Lanthanide metal-organic frameworks (Ln-MOFs) represent a fascinating class of crystalline materials, constructed from lanthanide metal ions or clusters linked together by organic ligands. Their unique electronic configurations bestow them with intriguing properties, including characteristic luminescence, porosity, and catalytic activity, making them prime candidates for applications in sensing, gas storage, and biomedicine.[1][2][3]

This application note details a prospective protocol for the synthesis of a novel class of Ln-MOFs utilizing cannabidiolic acid (CBDCA) as the organic linker. CBDCA, the acidic precursor to the well-known cannabidiol (CBD), possesses a carboxylic acid group that is ideal for coordinating with metal ions to form a stable framework.[2][4] By incorporating CBDCA into an Ln-MOF structure, we hypothesize the creation of a multifunctional material that synergistically combines the inherent bioactivity of the cannabinoid with the unique photophysical properties of lanthanides. Such a material could open new avenues in targeted drug delivery, theranostics, and bioactive scaffolds.

Given the absence of direct literature on the synthesis of Ln-MOFs with CBDCA, this document serves as a detailed guide for researchers, scientists, and drug development professionals, based on established principles of MOF chemistry and the known properties of the constituent components.

Rationale for Employing CBDCA as a Bioactive Linker

The selection of an organic linker is paramount in the design of MOFs, as it dictates the topology, porosity, and functionality of the resulting framework. The choice of CBDCA as a linker is predicated on several key attributes:

  • Coordination Chemistry: CBDCA features a carboxylic acid moiety that can deprotonate and coordinate with lanthanide ions, forming the fundamental metal-ligand bonds that define the MOF structure.[4][5] The presence of two hydroxyl groups on the phenolic ring could also participate in coordination or influence the framework's topology through hydrogen bonding.

  • Inherent Bioactivity: CBDCA is known to possess a range of biological activities, including potential anti-inflammatory and anticonvulsant properties.[6][7] Integrating CBDCA as a structural component of the MOF could yield a framework with intrinsic therapeutic properties.

  • Thermal Stability Considerations: A critical aspect of utilizing CBDCA is its thermal sensitivity. CBDCA undergoes decarboxylation to CBD upon heating.[8][9] Therefore, the solvothermal synthesis conditions must be carefully optimized to remain below the decarboxylation temperature of CBDCA, ensuring the integrity of the carboxylic acid group for MOF formation.

Proposed Solvothermal Synthesis Protocol for Ln-CBDCA-MOF

The solvothermal method is a widely employed technique for the synthesis of high-quality crystalline MOFs.[10][11][12] The following protocol outlines a prospective procedure for the synthesis of a lanthanide-CBDCA MOF.

Materials and Reagents
  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Cannabidiolic acid (CBDCA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Equipment
  • Teflon-lined stainless-steel autoclave (20 mL)

  • Programmable laboratory oven

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Magnetic stirrer and stir bars

  • Vacuum filtration apparatus

Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate in 5 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.15 mmol of CBDCA in 5 mL of DMF. Use an ultrasonic bath to aid dissolution if necessary.

  • Reaction Mixture Assembly:

    • Transfer the lanthanide salt solution to a 20 mL Teflon-lined stainless-steel autoclave containing a magnetic stir bar.

    • Slowly add the CBDCA solution to the autoclave while stirring.

    • Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave tightly and place it in a programmable laboratory oven.

    • Heat the autoclave to a temperature between 80°C and 120°C and maintain this temperature for 24-48 hours. The optimal temperature should be determined experimentally to ensure crystallization without significant decarboxylation of CBDCA.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solid product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash the product with ethanol (3 x 10 mL) to remove residual DMF.

    • Dry the final product under vacuum at 60°C for 12 hours.

Diagram of the Proposed Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification ln_salt Lanthanide Salt in DMF mixing Mixing in Autoclave ln_salt->mixing cbdca CBDCA in DMF cbdca->mixing heating Heating (80-120°C, 24-48h) mixing->heating cooling Cooling to RT heating->cooling centrifugation Centrifugation cooling->centrifugation washing Washing (DMF, Ethanol) centrifugation->washing drying Drying (60°C, vacuum) washing->drying final_product Ln-CBDCA-MOF drying->final_product

Caption: A flowchart illustrating the proposed solvothermal synthesis of Ln-CBDCA-MOFs.

Essential Characterization Techniques

To confirm the successful synthesis and to elucidate the properties of the novel Ln-CBDCA-MOF, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern should be unique and not a simple mixture of starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the CBDCA ligand to the lanthanide metal center.A shift in the C=O stretching frequency of the carboxylic acid group of CBDCA upon coordination to the lanthanide ion.[13]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to identify the temperature at which the framework decomposes.A thermogram showing the temperature at which solvent molecules are lost, followed by the decomposition of the organic linker. This will also indicate the thermal stability window of the material.
Scanning Electron Microscopy (SEM) To visualize the morphology, size, and shape of the synthesized MOF crystals.Images revealing the crystal habit (e.g., rods, plates, polyhedra) and the particle size distribution.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A nitrogen adsorption-desorption isotherm that allows for the calculation of the surface area, confirming the porous nature of the material.
Photoluminescence Spectroscopy To investigate the luminescent properties of the Ln-CBDCA-MOF.Emission spectra showing the characteristic sharp emission bands of the specific lanthanide ion used (e.g., Eu³⁺ or Tb³⁺), indicating sensitization by the CBDCA ligand.[3]

Potential Applications of Ln-CBDCA-MOFs

The successful synthesis of Ln-CBDCA-MOFs would pave the way for a variety of novel applications, leveraging the unique combination of properties from both the lanthanide ions and the bioactive CBDCA linker.

  • Targeted Drug Delivery: The porous framework of the Ln-CBDCA-MOF could be loaded with other therapeutic agents, while the CBDCA linker itself provides an additional therapeutic effect. The luminescent properties of the lanthanide ions could be used for imaging and tracking the delivery of the MOF to the target site.

  • Luminescent Sensing: The luminescence of the lanthanide ions within the MOF can be sensitive to the presence of specific analytes. This could be exploited for the development of highly selective and sensitive chemical sensors.[2]

  • Bioactive Scaffolds for Tissue Engineering: The inherent bioactivity of CBDCA could promote cell growth and differentiation, making these MOFs potential candidates for use in tissue engineering scaffolds.

Hypothetical Structure of a Ln-CBDCA-MOF Unit

Caption: A simplified diagram showing the coordination of a lanthanide ion with the carboxylate group of a CBDCA molecule.

Conclusion

This application note provides a comprehensive and prospective guide for the synthesis and characterization of a novel class of lanthanide metal-organic frameworks using cannabidiolic acid as a bioactive organic linker. While the synthesis of this specific material has not yet been reported, the proposed solvothermal protocol is based on well-established principles of MOF chemistry and offers a solid starting point for researchers in the field. The successful realization of Ln-CBDCA-MOFs would represent a significant advancement in the design of multifunctional materials, with promising applications in drug delivery, sensing, and beyond.

References

  • Zhao, S.-N., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials, 11(4), 572. [Link]

  • Lustig, W. P., Mukherjee, S., Rudd, N. D., Desai, A. V., Li, J., & Ghosh, S. K. (2017). Metal-organic frameworks: functional porous materials for diverse applications. Chemical Society Reviews, 46(11), 3242-3285.
  • PubChem. (n.d.). Cannabidiolic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Tanase, S., Mittelmeijer-Hazeleger, M. C., Rothenberg, G., Mathonière, C., Jubera, V., Smits, J. M. M., & de Gelder, R. (2011). A facile building-block synthesis of multifunctional lanthanide MOFs.
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved March 7, 2024, from [Link]

  • Li, J.-R., Sculley, J., & Zhou, H.-C. (2012). Metal-organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
  • Wikipedia. (2024, February 26). Cannabidiolic acid. In Wikipedia. [Link]

  • Anderson, L. L., Low, I. K., McGregor, I. S., & Arnold, J. C. (2019). Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures. Epilepsy & Behavior, 98, 131-137.
  • Shooto, N., Sabela, M., & D’Souza, S. (2023). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Digests Journal of Nanomaterials and Biostructures, 18(1), 157-164.
  • Secret Nature. (2020, September 17). CBDA (Cannabidiolic Acid) Guide. Retrieved March 7, 2024, from [Link]

  • Yuan, S., Chen, Y.-P., & Zhou, H.-C. (2022). Synthesis of Zr metal–organic frameworks (MOFs)
  • Karwowska, A., & Lodyga, A. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. Ceramics, 1(1), 18-28.
  • Shooto, N., Sabela, M., & D’Souza, S. (2020). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid.
  • Patil, S., et al. (2024).
  • Pulido Bonilla, L. G., et al. (2023). Experimental Solubility of Cannabidiol (CBD) in Different Organic Solvents.
  • Visk, E., et al. (2025). Utilization of Industrial Hemp Biomass Waste (I)
  • Moreno, T., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 976950.
  • SC Labs. (2022, January 7). Effect of Storage Conditions on the Potency of Cannabinoids in Cannabis Trimmings. Retrieved March 7, 2024, from [Link]

  • Ryu, J., et al. (2022). Thermal decarboxylation of acidic cannabinoids in Cannabis species. Applied Biological Chemistry, 65(1), 1-8.
  • Sciencemadness. (2021, September 29). CBD solubility in organic solvents. Retrieved March 7, 2024, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cannabidiolic acid. Retrieved March 7, 2024, from [Link]

  • Morales, P., et al. (2017). An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. Frontiers in Pharmacology, 8, 422.

Sources

Application Note: Solvothermal Synthesis of Coordination Polymers using 1,1-Cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Ligand Chemistry

Introduction

The 1,1-cyclobutanedicarboxylate (CBDC) ligand occupies a unique niche at the intersection of materials science and medicinal chemistry. Unlike the linear 1,4-benzenedicarboxylate (terephthalate) commonly used in MOFs, CBDC possesses a rigid V-shaped geometry due to the sp³ hybridization of the quaternary carbon at the 1-position.

For drug development professionals, CBDC is best known as the leaving group in Carboplatin , a second-generation platinum anticancer drug. Incorporating CBDC into infinite Coordination Polymers (CPs) offers two distinct translational advantages:

  • Bioactive Linkers: The degradation of the polymer releases the biocompatible CBDC moiety, minimizing cytotoxic side effects compared to aromatic linkers.

  • Steric Control: The bulky cyclobutane ring hinders framework interpenetration, preserving pore volume for drug loading or gas storage.

Ligand Coordination Modes

The versatility of CBDC arises from its ability to adopt multiple coordination modes, driven by the pH of the solvothermal system and the metal ion's coordination sphere.

CBDC_Coordination Ligand 1,1-Cyclobutanedicarboxylate (CBDC) Mode1 Chelating (κ²) Forms 4-membered ring (e.g., Pt, Zn) Ligand->Mode1 Low Steric Bulk Metals Mode2 Bridging (μ₂-η¹:η¹) Connects 2 metals (e.g., Cu dimers) Ligand->Mode2 Paddlewheel Formation Mode3 Bridging-Chelating (μ₂-η¹:η²) High nuclearity clusters (e.g., Ln, Mn) Ligand->Mode3 Lanthanides/High CN

Figure 1: Primary coordination modes of the CBDC ligand in solvothermal synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Porous Pillared-Layer Networks

Target Structure: [Zn(cbdc)(bipy)0.5(H2O)]n Application: Guest molecule encapsulation, drug delivery vehicles. Mechanism: The CBDC ligand forms 2D sheets with Zinc, which are then "pillared" by 4,4'-bipyridine to create a 3D porous structure.

Materials
  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O): 0.22 g (1.0 mmol)

  • 1,1-Cyclobutanedicarboxylic acid (H₂cbdc): 0.14 g (1.0 mmol)

  • 4,4'-Bipyridine (bipy): 0.08 g (0.5 mmol)

  • Solvent: Deionized Water (10 mL) / Ethanol (5 mL) mixture

  • Reagent: NaOH (0.1 M) for pH adjustment

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve H₂cbdc and bipy in the Ethanol/Water mixture. Sonicate for 10 minutes to ensure complete dispersion.

    • Critical Step: Adjust pH to 5.5–6.0 using NaOH. This ensures the carboxylic acid is deprotonated (cbdc²⁻) to coordinate with Zn²⁺, without precipitating Zinc Hydroxide.

  • Metal Addition:

    • Add solid Zn(OAc)₂·2H₂O to the ligand solution. Stir vigorously for 30 minutes at room temperature.

    • Observation: A slight turbidity may appear; this is the nucleation of the kinetic product.

  • Solvothermal Reaction:

    • Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave.

    • Filling Degree: 60% (Crucial for generating autogenous pressure).

    • Seal and heat to 120°C for 72 hours .

  • Cooling & Isolation:

    • Cool to room temperature at a rate of 5°C/hour. Slow cooling promotes single-crystal growth suitable for XRD.

    • Filter the colorless block crystals and wash with Ethanol (3 x 10 mL) to remove unreacted bipyridine.

  • Activation:

    • Dry in air for 24 hours. For pore activation, solvent exchange with methanol followed by heating at 80°C under vacuum is recommended.

Protocol B: Synthesis of Heterometallic Magnetic Clusters

Target Structure: [Cr2(OH)2(cbdc)4]4- based polymers (with Ca/Ba) Application: Magnetic materials, contrast agents.

Methodology
  • Stoichiometry: Mix Cr(NO₃)₃·9H₂O and Ba(OH)₂ (or Ca(OH)₂) with H₂cbdc in a 1:3 molar ratio (Cr:Ligand).[1]

  • Solvent: Use pure distilled water.

  • Conditions: Heat at 150°C for 4 days .

  • Insight: The high temperature facilitates the formation of the [Cr2(OH)2] core, where hydroxo bridges mediate magnetic exchange (ferromagnetic) between Chromium centers.

Part 3: Process Workflow & Logic

The success of solvothermal synthesis depends on controlling the competition between chain growth (polymerization) and precipitation.

Synthesis_Workflow Figure 2: Solvothermal synthesis workflow with critical control points. Start Reagent Prep (Zn salt + H2cbdc) pH_Adj pH Adjustment (Target pH 5.5-6.0) Start->pH_Adj Mix Homogenization (Stirring/Sonication) pH_Adj->Mix Auto Autoclave Sealing (60% Fill) Mix->Auto Heat Solvothermal Treatment (120°C, 72h) Auto->Heat Cool Controlled Cooling (-5°C/h) Heat->Cool Precip Amorphous Precipitate? Cool->Precip Product Crystalline CP Isolation Precip->Product No (Crystals) Retry Adjust pH or Dilute Solution Precip->Retry Yes Retry->pH_Adj

Part 4: Data Summary & Characterization

Comparative Synthesis Conditions

Table 1 summarizes validated synthesis parameters for CBDC-based coordination polymers.

Metal CenterCo-LigandSolvent SystemTemp (°C)TopologyKey Property
Zn(II) 4,4'-BipyridineH₂O / Ethanol1203D PillaredLuminescent / Porous
Cd(II) 4,4'-BipyridineH₂O / Ethanol1203D PillaredHigh Thermal Stability
Cr(III) Hydroxo (OH⁻)H₂O1500D/1DFerromagnetic
Pt(II) EthylenediamineH₂OAmbientDiscreteAnticancer (Carboplatin analog)
Characterization Checklist (Self-Validation)

To validate the synthesis of a pure CBDC-CP, ensure the following data signatures are present:

  • FT-IR Spectroscopy:

    • Look for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of symmetric/asymmetric carboxylate stretches (1550–1600 cm⁻¹).

    • Diagnostic Band: The cyclobutane ring breathing mode appears around 920–950 cm⁻¹ .

  • Powder X-Ray Diffraction (PXRD):

    • Compare experimental pattern with simulated pattern from single-crystal data.

    • Low-angle peaks (2θ < 10°) usually indicate successful formation of large-pore frameworks (pillared structures).

  • Thermogravimetric Analysis (TGA):

    • First weight loss (RT to 100°C): Loss of lattice water/solvent.

    • Plateau (100°C to ~300°C): Stability range of the framework.

    • Decomposition (>300°C): Collapse of the CBDC ligand.

References

  • Coordination Polymers Ca(II)-Cr(III) and Ba(II)-Cr(III) with Cyclobutane-1,1-dicarboxylic Acid Anions. Source: ResearchGate

  • Synthesis and Structure of Zn(II) Complexes with Cyclobutane-1,1-Dicarboxylic Acid Anions. Source: Russian Journal of Coordination Chemistry

  • The unprecedented bridging coordination mode of 1,1-cyclobutane dicarboxylate in Ruthenium(II) complexes. Source: ResearchGate

  • Solvothermal Synthesis of Multifunctional Coordination Polymers. Source: Zeitschrift für Naturforschung B

  • Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Source: Royal Society of Chemistry (Chemical Science)

Sources

Application Note: Synthesis of Cyclobutanecarboxylic Acid via Thermal Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cyclobutanecarboxylic acid is a highly versatile organocycloalkane derivative, serving as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals[1]. Notably, it is utilized as an impurity standard (Carboplatin Impurity 6) in the quality control of platinum-based antineoplastic agents[1]. The most robust and historically validated synthetic route to this compound is the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid 2[2]. This application note details the mechanistic principles, self-validating experimental protocols, and critical parameters required to achieve high-yield conversion for researchers and drug development professionals.

Mechanistic Insights & Causality

The thermal decarboxylation of geminal diacids (1,1-dicarboxylic acids) is driven by the formation of a cyclic, six-membered transition state. Understanding the causality behind the required thermal conditions is critical for process optimization.

  • Activation Energy & Temperature: 1,1-Cyclobutanedicarboxylic acid is a crystalline solid with a melting point of 156–158 °C[2]. Heating the compound to approximately 160 °C provides the thermal energy required to initiate the concerted cleavage of the carbon-carbon bond 3[3].

  • Reaction Pathway: Within the transition state, one carboxyl group donates a proton to the carbonyl oxygen of the adjacent carboxyl group. This facilitates the expulsion of carbon dioxide (CO₂) and generates a transient enol intermediate.

  • Tautomerization: The enol intermediate rapidly tautomerizes to the thermodynamically stable cyclobutanecarboxylic acid.

  • Causality of Side Reactions: While the cyclobutane ring is more stable than cyclopropane, excessive temperatures (>200 °C) can induce ring-opening side reactions due to inherent ring strain, leading to acyclic unsaturated impurities 4[4]. Therefore, strict temperature control is paramount.

Process Visualization

DecarboxylationWorkflow SM 1,1-Cyclobutanedicarboxylic Acid (Solid, mp 156-158 °C) Heat Thermal Decarboxylation (160-170 °C) SM->Heat Melt & Heat CO2 CO₂ Gas (Exhaust) Heat->CO2 Gas Evolution Crude Crude Monoacid (Liquid) Heat->Crude Tautomerization Distill Fractional Distillation (189-195 °C) Crude->Distill Heat to 190 °C Pure Cyclobutanecarboxylic Acid (Target Product) Distill->Pure Condensation

Workflow for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Experimental Protocol

This methodology is engineered as a self-validating system. The physical state changes (melting, gas evolution, and boiling point) serve as intrinsic checkpoints to verify reaction progress and product identity.

Equipment Setup
  • Reaction Vessel: A Claisen distillation flask equipped with a thermometer extending into the liquid phase.

  • Condenser: A short-path distillation head connected to a water-cooled condenser.

  • Heating Source: A silicone oil bath or a precisely controlled heating mantle to ensure uniform heat distribution and prevent localized charring.

Step-by-Step Methodology
  • Substrate Charging: Transfer 1,1-cyclobutanedicarboxylic acid into the Claisen flask[3]. Ensure the system is completely dry to prevent competitive hydrolysis.

  • Melting Phase: Gradually increase the temperature of the heating source. The solid substrate will melt into a clear liquid at 156–158 °C[2].

  • Decarboxylation Initiation: Elevate the internal temperature to 160–170 °C. At this stage, vigorous evolution of CO₂ gas will commence[3].

    • Self-Validation Checkpoint: The continuous bubbling of CO₂ serves as a visual indicator of the active decarboxylation process.

  • Reaction Completion: Maintain the temperature at 160–170 °C until the evolution of CO₂ completely subsides. The cessation of gas evolution confirms the quantitative conversion of the gem-diacid to the monoacid[4].

  • Primary Distillation: Once gas evolution has stopped, increase the heat to initiate distillation. Collect the fraction boiling between 189 °C and 195 °C at atmospheric pressure as the crude product[3].

  • Final Purification: To achieve pharmaceutical-grade purity, redistill the crude product under reduced pressure to isolate the finished cyclobutanecarboxylic acid[3]. The expected yield is 86%–91%[3].

Quantitative Data & Physicochemical Properties

The table below summarizes the critical physical properties of the reactant and product to aid in in-process monitoring and final quality control.

Parameter / Property1,1-Cyclobutanedicarboxylic Acid (Reactant)Cyclobutanecarboxylic Acid (Product)
Molecular Formula C₆H₈O₄C₅H₈O₂
Molecular Weight 144.13 g/mol 5[5]100.12 g/mol 1[1]
Melting Point 156 – 158 °C[2]-7.5 °C[1]
Boiling Point Decomposes (Decarboxylates) 6[6]189 – 195 °C (Atmospheric)[3]
Density N/A (Solid)1.047 g/mL (at 25 °C)[1]
Refractive Index (n20/D) N/A1.444[1]

Troubleshooting & Process Optimization

  • Issue: Low Yield or Product Charring.

    • Causality: The high temperatures required for decarboxylation can lead to product decomposition or ring-opening if the product remains in the hot zone for too long[4].

    • Optimization: Perform the decarboxylation under a slight vacuum. This allows the newly formed cyclobutanecarboxylic acid to distill out of the reaction mixture immediately upon formation, minimizing its exposure to thermal stress[4].

  • Issue: Broad Boiling Point Range During Distillation.

    • Causality: Incomplete decarboxylation leaves unreacted diacid in the mixture, which can co-distill or decompose unpredictably at higher temperatures.

    • Optimization: Do not initiate the distillation phase until CO₂ evolution has irreversibly ceased. Use a bubbler attached to the exhaust to precisely monitor gas flow.

References

  • 19 - Organic Syntheses Procedure | Organic Syntheses (orgsyn.org) |2

  • Cyclobutanecarboxylic acid synthesis | ChemicalBook | 3

  • Cyclobutanecarboxylic acid | Grokipedia | 1

  • Technical Support Center: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid | Benchchem | 4

  • Buy 1,1-Cyclobutanedicarboxylic acid | EvitaChem | 5

  • 5. By Transformation of Other Cyclobutanes | Thieme Connect | 6

Sources

Application Notes & Protocols: A Guide to the Synthesis of Alkoxy-Activated Cyclobutane-1,1-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The cyclobutane motif, a four-membered carbocycle, is a structural component in a variety of natural products and pharmacologically active compounds.[1][2][3] Its inherent ring strain not only imparts unique conformational properties but also renders it a versatile intermediate for further chemical transformations.[4][5] Among the diverse class of cyclobutane derivatives, alkoxy-activated cyclobutane-1,1-dicarboxylates (AACDs) have emerged as particularly valuable building blocks in organic synthesis. The presence of an alkoxy donor group and two electron-withdrawing carboxylate groups on the same carbon atom creates a "donor-acceptor" (DA) cyclobutane system. This electronic arrangement polarizes the C-C bonds, facilitating ring-opening and cycloaddition reactions, making AACDs powerful synthons for the construction of complex molecular architectures.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the conditions required for synthesizing AACDs. We will delve into the primary synthetic strategies, explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Theoretical Framework: The Chemistry of Donor-Acceptor Cyclobutanes

The synthetic utility of AACDs stems from their electronic nature. The alkoxy group (the "donor") and the dicarboxylate moiety (the "acceptor") create a polarized system that can be exploited in various chemical reactions. This donor-acceptor substitution pattern lowers the energy barrier for ring-opening, allowing these cyclobutanes to act as 1,4-dipole synthons in cycloaddition reactions.[7]

The primary method for the synthesis of AACDs and other cyclobutane derivatives is the [2+2] cycloaddition reaction.[1][8][9] This reaction involves the joining of two unsaturated molecules, typically alkenes, to form a four-membered ring. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[9] Consequently, photochemical methods are widely employed for cyclobutane synthesis.[4][8][10]

However, thermal and metal-catalyzed [2+2] cycloadditions provide alternative and often more selective pathways.[1][11] In the context of AACD synthesis, Lewis acid catalysis is particularly relevant. Lewis acids can activate electron-deficient alkenes, such as alkylidene malonates, towards cycloaddition with electron-rich alkenes, like enol ethers.[6][12][13]

Synthetic Strategies for Alkoxy-Activated Cyclobutane-1,1-dicarboxylates

Several methodologies have been developed for the synthesis of AACDs. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical control.

Lewis Acid-Catalyzed [2+2] Cycloaddition

This is one of the most direct and efficient methods for preparing AACDs. The reaction typically involves the cycloaddition of an enol ether (the alkoxy-activated component) with an alkylidene malonate (the dicarboxylate precursor) in the presence of a Lewis acid catalyst.

Mechanism: The Lewis acid coordinates to one of the carbonyl groups of the alkylidene malonate, increasing its electrophilicity. This activation facilitates the nucleophilic attack from the electron-rich enol ether, initiating the cycloaddition process. The reaction can proceed through a stepwise or concerted mechanism, depending on the specific substrates and catalyst used.

Key Reaction Parameters:

  • Lewis Acid: A variety of Lewis acids can be employed, including TiCl₄, SnCl₄, Sc(OTf)₃, and Fe(III) salts.[6] The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity.

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or dichloroethane (DCE) are typically used to avoid competition with the Lewis acid.

  • Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C to room temperature) to control selectivity and minimize side reactions.

Photochemical [2+2] Cycloaddition

As a fundamentally allowed process, photochemical [2+2] cycloaddition is a powerful tool for cyclobutane synthesis.[8][10] This method can be particularly useful for substrates that are not amenable to Lewis acid catalysis.

Mechanism: The reaction is initiated by the photoexcitation of one of the alkene partners to its triplet state. This excited species then adds to the ground-state alkene in a stepwise fashion, proceeding through a 1,4-diradical intermediate that subsequently cyclizes to form the cyclobutane ring.[9] In some cases, photosensitizers like acetone or benzophenone are used to facilitate the formation of the triplet state.[4][9]

Key Reaction Parameters:

  • Light Source: A UV or visible light source is required. The wavelength should be chosen based on the absorption characteristics of the reactants or the photosensitizer.

  • Solvent: The solvent should be transparent to the wavelength of light being used.

  • Concentration: The concentration of the reactants can influence the competition between intermolecular cycloaddition and other photochemical processes.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative alkoxy-activated cyclobutane-1,1-dicarboxylate via a Lewis acid-catalyzed [2+2] cycloaddition.

Synthesis of Diethyl 2-ethoxycyclobutane-1,1-dicarboxylate

This protocol describes the reaction between ethyl vinyl ether and diethyl 2-ethylidenemalonate, catalyzed by Scandium (III) triflate.

Materials and Reagents:

  • Diethyl 2-ethylidenemalonate

  • Ethyl vinyl ether

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Diethyl 2-ethylidenemalonate and Sc(OTf)₃ in anhydrous DCM under inert atmosphere B Cool to 0 °C A->B C Add Ethyl vinyl ether dropwise B->C D Stir at room temperature for 12 hours C->D E Quench with saturated NaHCO₃ D->E F Extract with DCM E->F G Wash organic layer with brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by silica gel column chromatography I->J

Caption: Workflow for the synthesis of Diethyl 2-ethoxycyclobutane-1,1-dicarboxylate.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add diethyl 2-ethylidenemalonate (1.0 mmol) and anhydrous DCM (10 mL). Stir the solution until the malonate is fully dissolved. Add Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl vinyl ether (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diethyl 2-ethoxycyclobutane-1,1-dicarboxylate.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by various analytical techniques.

Table 1: Representative Reaction Parameters and Yields

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)DCM0 to RT1285
2TiCl₄ (10)DCM-78 to RT878
3Fe(acac)₃ (15)DCERT2465

Characterization Data:

The structure of the synthesized cyclobutane derivative can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons, the ethoxy group, and the two ethyl ester groups. The puckered, non-planar conformation of the cyclobutane ring can lead to complex splitting patterns.[14]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the cyclobutane ring, the carbonyls of the ester groups, and the carbons of the ethoxy and ethyl ester moieties.[14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

Several challenges may be encountered during the synthesis of AACDs. Here are some common issues and potential solutions:

  • Low Yield:

    • Inactive Catalyst: Ensure the Lewis acid is fresh and handled under anhydrous conditions.

    • Poor Quality Reagents: Use freshly distilled or purified starting materials.

    • Suboptimal Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions.

  • Formation of Side Products:

    • Polymerization: Polymerization of the enol ether can be a competing side reaction. Adding the enol ether slowly at low temperatures can help to minimize this.

    • Isomerization: The stereochemistry of the product can be influenced by the reaction conditions. The choice of Lewis acid and solvent can play a crucial role in controlling diastereoselectivity.

  • Difficult Purification:

    • Close-running Impurities: If the product is difficult to separate from starting materials or byproducts by column chromatography, consider alternative purification techniques such as distillation or recrystallization.

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of alkoxy-activated cyclobutane-1,1-dicarboxylates rely on a logical sequence of experimental design and data interpretation.

G cluster_synthesis Synthesis Strategy cluster_execution Experimental Execution cluster_analysis Structural Analysis cluster_validation Validation A Define Target Cyclobutane Structure B Select Synthetic Route ([2+2] Cycloaddition) A->B C Choose Appropriate Starting Materials (Enol Ether, Alkylidene Malonate) B->C D Optimize Reaction Conditions (Catalyst, Solvent, Temperature) C->D E Perform Synthesis D->E F Purify Crude Product E->F G Acquire Spectroscopic Data (NMR, MS) F->G H Interpret Data to Confirm Structure G->H I Compare with Literature Data H->I

Caption: Logical flow from synthetic design to structural validation.

Conclusion and Future Outlook

The synthesis of alkoxy-activated cyclobutane-1,1-dicarboxylates is a valuable endeavor for chemists engaged in the construction of complex molecules. The methodologies outlined in this guide, particularly the Lewis acid-catalyzed [2+2] cycloaddition, provide a reliable and efficient means of accessing these versatile building blocks. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the development of even more sophisticated and stereoselective methods for the synthesis of functionalized cyclobutanes will undoubtedly remain an active area of research.

References

  • Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic & Biomolecular Chemistry, 14(33), 7813-7823. [Link]

  • Request PDF. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Natural Products, 87(6), 1534-1546. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15004-15061. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(12), 3844-3848. [Link]

  • Kim, K. H., et al. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Tetrahedron, 58(30), 6065-6071. [Link]

  • Shen, L., et al. (2017). Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Journal of the American Chemical Society, 139(38), 13570-13578. [Link]

  • Apperley, D. C., et al. (2015). Diverging Pathways in the Activation of Allenes with Lewis Acids and Bases: Addition, 1,2-Carboboration, and Cyclization. Organometallics, 34(16), 4091-4103. [Link]

  • Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 22-32. [Link]

  • Denmark Group. (n.d.). Lewis Base Activation of Lewis Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2013-2028. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Amanote Research. (2019). (PDF) Photoredox-Catalyzed Cyclobutane Synthesis via a. Retrieved from [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

Sources

Green chemistry methods for cyclobutane-1,1-dicarboxylic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methodologies for Cyclobutane-1,1-Dicarboxylic Acid Production

Abstract

Cyclobutane-1,1-dicarboxylic acid (CBDC) is the critical ligand precursor for Carboplatin , a second-generation platinum-based antineoplastic agent. Traditional synthesis relies on hazardous sodium alkoxides and volatile organic solvents (VOS), resulting in high Process Mass Intensity (PMI) and significant safety risks. This guide details two validated "Green Chemistry" protocols: Aqueous Phase Transfer Catalysis (PTC) and Microwave-Assisted Synthesis . These methods eliminate moisture-sensitive reagents, reduce solvent waste by >60%, and offer a scalable pathway for pharmaceutical-grade production.

Introduction & Strategic Rationale

The formation of the four-membered cyclobutane ring is kinetically disfavored compared to three- or five-membered rings due to ring strain (~26 kcal/mol) and the entropy of activation required to close a 1,3-dihalide chain.

  • Traditional Challenge: The legacy "Malonic Ester Synthesis" uses sodium ethoxide (NaOEt) in absolute ethanol. This requires anhydrous conditions, generates stoichiometric salt waste, and necessitates energy-intensive solvent recovery.

  • Green Solution: By utilizing Phase Transfer Catalysis (PTC) , we move the reaction to a biphasic system (Water/Organic or Water/Neat). The quaternary ammonium catalyst shuttles the malonate anion across the interface, allowing the use of inexpensive, safer inorganic bases (NaOH/KOH) instead of pyrophoric sodium metal or alkoxides.

FeatureTraditional Method (NaOEt/EtOH)Green Method (Aq. NaOH/PTC)
Base Sodium Ethoxide (Moisture Sensitive)50% Aqueous NaOH (Stable)
Solvent Absolute Ethanol / BenzeneWater (or Solvent-Free)
Atom Economy Low (Solvent waste)High (Recyclable aqueous phase)
Safety Flammable, CorrosiveCorrosive (but non-flammable)

Mechanism of Action: Interfacial Catalysis

The success of the green protocol relies on the Starks’ Extraction Mechanism .

  • Deprotonation: In the aqueous phase, concentrated NaOH deprotonates diethyl malonate.

  • Ion Exchange: The lipophilic quaternary ammonium cation (

    
    ) pairs with the malonate enolate (
    
    
    
    ).
  • Transport: The lipophilic ion pair (

    
    ) migrates into the organic phase (or the neat 1,3-dibromopropane phase).
    
  • Alkylation: The enolate attacks 1,3-dibromopropane. This happens twice to close the ring.

  • Regeneration: The catalyst (

    
    ) returns to the aqueous phase to restart the cycle.
    

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Reagents) NaOH NaOH + Malonate Enolate_Aq Na+ Mal- NaOH->Enolate_Aq Deprotonation Q_Br_Aq Q+ Br- (Catalyst) Q_Br_Aq->Enolate_Aq Regenerates Q_Mal_Org Q+ Mal- (Active Species) Enolate_Aq->Q_Mal_Org Ion Exchange (Enters Organic Phase) Interface_Node Product Cyclobutane Diester Q_Mal_Org->Product Alkylation (x2) Alkyl_Halide 1,3-Dibromopropane Product->Q_Br_Aq Releases Q+Br- (Returns to Aqueous)

Caption: Interfacial transport mechanism facilitating cyclobutane ring closure without anhydrous solvents.

Validated Protocols

Method A: Aqueous Phase Transfer Catalysis (Scalable)

Best for: Large-scale batch production where safety and cost are paramount.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,3-Dibromopropane (1.2 equiv) — Excess drives kinetics for the slower 4-membered ring closure.

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a high-torque mechanical stirrer (critical for biphasic mixing), a reflux condenser, and a dropping funnel.

  • Charge: Add diethyl malonate, 1,3-dibromopropane, and TBAB to the flask. The mixture will be a neat organic liquid.

  • Initiation: Heat the mixture to 50°C .

  • Addition: Add the 50% NaOH solution dropwise over 45 minutes. Caution: Exothermic reaction. The mixture will become thick and viscous.

  • Reaction: Increase temperature to 85-90°C and stir vigorously (800+ RPM) for 4–6 hours.

    • Note: The high stirring speed is essential to maximize the interfacial surface area.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water to dissolve inorganic salts (NaBr).

    • Extract the organic layer (containing the diester).

    • Green Optimization: Instead of using ether/benzene for extraction, use 2-MeTHF or separate the neat organic layer if density difference allows (the diester is denser than water).

  • Hydrolysis (One-Pot Option): To obtain the free acid immediately, add fresh 20% NaOH to the crude ester and reflux for 2 hours. Acidify with conc. HCl to pH 1.

  • Isolation: Cool to 0°C. The cyclobutane-1,1-dicarboxylic acid crystallizes. Filter and wash with ice-cold water.

Yield: 65–75% (comparable to traditional methods but with 80% less solvent waste).

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid optimization and library synthesis.

Reagents:

  • Diethyl malonate (10 mmol)

  • 1,3-Dibromopropane (12 mmol)

  • Potassium Carbonate (

    
    , 25 mmol)
    
  • TBAB (1 mmol)

  • Solvent: Water (5 mL) or Solvent-free

Protocol:

  • Vessel: Place all reagents in a G30 microwave vial (silicon carbide or borosilicate).

  • Irradiation: Program the microwave reactor:

    • Temp: 110°C

    • Power: Dynamic (Max 200W)

    • Time: 15–20 minutes

  • Workup: Dilute with water, acidify, and extract with ethyl acetate.

  • Result: Reaction times are reduced from hours to minutes due to the ionic conduction heating of the catalyst and polar reagents.

Experimental Workflow & Quality Control

The following diagram outlines the critical path from raw materials to the Carboplatin precursor.

Workflow Start Raw Materials: Diethyl Malonate + 1,3-Dibromopropane Step1 PTC Alkylation (50% NaOH, TBAB, 90°C) Start->Step1 Mix Step2 Phase Separation (Remove Aq. Waste) Step1->Step2 4-6 hrs Step3 Hydrolysis (Reflux with excess NaOH) Step2->Step3 Crude Diester Step4 Acidification (Conc. HCl to pH < 1) Step3->Step4 Dicarboxylate Salt Step5 Crystallization (0°C, 4 hours) Step4->Step5 Free Acid End Final Product: Cyclobutane-1,1-dicarboxylic acid Step5->End Filter & Dry

Caption: Step-by-step process flow for the green synthesis of CBDC.

Quality Control Specifications:

  • Appearance: White crystalline solid.[3][4]

  • Melting Point: 156–158°C.[4][5][6]

  • H-NMR (D2O/DMSO): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the presence of cyclobutane ring protons (~1.8–2.5 ppm).

  • HPLC: Purity >98% required for Carboplatin synthesis.

Safety & Hazards (GHS)

ComponentHazard ClassH-CodesHandling
1,3-Dibromopropane Acute Tox, IrritantH302, H315Fume hood, gloves.
Cyclobutane-1,1-dicarboxylic acid Skin Corr.[2][7] 1BH314 (Causes severe burns)Face shield, neoprene gloves.
NaOH (50%) Skin Corr. 1AH314Avoid Al/Zn contact.

Critical Safety Note: The final acid is corrosive. Upon acidification (Step 4), significant heat is generated. Ensure cooling capacity is available to prevent thermal runaway.

References

  • Organic Syntheses Procedure (Traditional Baseline): "Cyclopropane-1,1-dicarboxylic acid" (Adapted for Cyclobutane). Org.[6][8][9] Synth.1981 , 60, 66. Link

  • Green PTC Method: "General synthesis of methyl- and dimethyl-cyclobutanes from simple 1,3-diols by phase transfer catalysis." J. Chem. Soc., Perkin Trans. 1, 1980 , 2585-2589. Link

  • Microwave Assisted Synthesis: "Microwave Assisted Synthesis: A New Technology in Drug Discovery." Mini-Reviews in Medicinal Chemistry, 2009 , 9, 340-358. Link

  • Carboplatin Precursor Synthesis: "Synthesis and Characterization of Anticancer Drugs Based on Platinum." Int. J. Pharm. Chem. Biol. Sci., 2014 , 4(4), 860-865. Link

  • Benchchem Comparative Guide: "A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in Diethyl 1,1-Cyclobutanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diethyl 1,1-cyclobutanedicarboxylate is a critical intermediate in drug development, most notably serving as the cyclobutane precursor in the synthesis of the antineoplastic agent Carboplatin[1]. However, the intramolecular cyclization required to form the four-membered ring is thermodynamically and kinetically challenging. Researchers frequently encounter yield-limiting side reactions, such as intermolecular dimerization and ester hydrolysis.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you optimize your cyclization yields.

Section 1: Mechanistic Bottlenecks & Reaction Pathway

To troubleshoot yield issues, it is critical to understand the competing pathways in the reaction mixture. The synthesis relies on a double


 alkylation. After the first alkylation forms a monoalkylated intermediate, the molecule faces a kinetic bifurcation: it can either undergo the desired intramolecular cyclization  or an undesired intermolecular alkylation  with another malonate anion[2].

G A Diethyl Malonate + Base B Sodiomalonate Enolate A->B Deprotonation D Monoalkylated Intermediate (Open Chain) B->D + C (SN2) C 1,3-Dibromopropane E Intramolecular Cyclization (High Dilution) D->E Base / Heat G Intermolecular Alkylation (High Concentration) D->G + B (SN2) F Diethyl 1,1-cyclobutanedicarboxylate (Target Product) E->F Desired Pathway H Tetraethyl 1,1,5,5- pentanetetracarboxylate (Side Product) G->H Undesired Pathway

Mechanistic pathway: Intramolecular cyclization vs. undesired intermolecular alkylation.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yields a heavy, viscous byproduct instead of the cyclobutane derivative. What is happening?

  • Diagnosis: You are forming tetraethyl 1,1,5,5-pentanetetracarboxylate[2].

  • Causality: High concentrations of the enolate favor bimolecular (intermolecular) collisions over the unimolecular (intramolecular) ring closure.

  • Solution: Employ the High Dilution Principle . Ensure the sodium ethoxide base is added slowly to a dilute solution of the reactants. If this fails, consider the alternative allylmalonate route: a peroxide-catalyzed addition of HBr to diethyl allylmalonate followed by intramolecular alkylation, which bypasses the bimolecular dimerization step entirely[3],[2].

Q2: I am observing significant ester hydrolysis and low product recovery. How can I prevent this?

  • Diagnosis: Water contamination in your solvent or base.

  • Causality: Sodium ethoxide in the presence of trace water forms sodium hydroxide. NaOH rapidly hydrolyzes the ethyl ester groups of diethyl malonate via saponification, forming water-soluble carboxylate salts that are permanently lost to the aqueous layer during workup.

  • Solution: Maintain strictly anhydrous conditions. Dry your absolute ethanol using the magnesium ethoxide method and distill it directly into a predried reaction flask[3].

Q3: Can I substitute 1,3-dichloropropane for 1,3-dibromopropane to save on reagent costs?

  • Diagnosis: Reagent substitution negatively impacting reaction kinetics.

  • Causality: The rate of the

    
     cyclization is heavily dependent on the leaving group. Bromide (
    
    
    
    ) is a larger, more polarizable atom and a weaker base than chloride (
    
    
    ), making it a vastly superior leaving group. Using 1,3-dichloropropane significantly slows the reaction, requiring harsher conditions that promote degradation and side reactions[4].
  • Solution: Stick to 1,3-dibromopropane. The standard protocol using 1,3-dibromopropane reliably yields 53–55%[4].

Q4: Is there a milder alternative to the harsh Sodium Ethoxide/Reflux method?

  • Solution: Yes. Recent methodologies employ Phase Transfer Catalysis (PTC). Using

    
     as the base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in DMF at room temperature for 16 hours has been reported to achieve yields up to 89%[5].
    
Section 3: Quantitative Yield Comparison

The table below summarizes the expected yields and primary byproducts of various synthetic strategies to help you select the best approach for your scale and equipment.

Synthetic MethodReagents & CatalystConditionsMajor Byproduct RiskExpected Yield
Standard Alkylation Diethyl malonate, 1,3-dibromopropane, NaOEtAbsolute EtOH, Reflux, 2-3hTetraethyl 1,1,5,5-pentanetetracarboxylate53–55%[3],[4]
Allylmalonate Route Diethyl allylmalonate, HBr, NaOEtPeroxide catalyst, EtOHMinimal oligomers~50% (Overall)[2]
Phase Transfer Catalysis Diethyl malonate, 1,3-dibromopropane,

, TBAB
DMF, Room Temp, 16hUnreacted starting material89%[5]
Section 4: Self-Validating Experimental Protocol (Standard NaOEt Route)

Context: This protocol is adapted from the authoritative Organic Syntheses procedure. It incorporates built-in validation checkpoints to ensure causality-driven success at every stage[3],[4].

Step 1: Preparation of Anhydrous Base

  • In a strictly predried 5-L flask equipped with a reflux condenser and calcium chloride drying tube, add 138 g (6.0 mol) of fresh-cut sodium metal in small pieces to 2.5 L of freshly distilled absolute ethanol[3].

  • Validation Checkpoint: The sodium must dissolve completely with the steady evolution of hydrogen gas. The final solution must remain clear. If a white precipitate forms, moisture has entered the system (forming NaOH); the batch should be discarded to prevent ester hydrolysis.

Step 2: Controlled Alkylation

  • In a separate 5-L three-necked flask, mix 480 g (3.0 mol) of diethyl malonate and 472 g (3.0 mol) of 1,3-dibromopropane[3].

  • Heat the mixture to 80°C. Vigorously stir and add the sodium ethoxide solution dropwise using dry air pressure[3].

  • Causality: Dropwise addition ensures the steady-state concentration of the enolate remains low, favoring intramolecular cyclization over intermolecular dimerization.

  • Validation Checkpoint: Regulate the addition rate so the reaction mixture refluxes smoothly without external heating. After addition, heat on a steam bath until a withdrawn aliquot tests neutral to phenolphthalein (indicating complete consumption of the basic ethoxide)[4].

Step 3: Workup and Distillation

  • Add sufficient water to dissolve the precipitated sodium bromide[4].

  • Distill off the ethanol, then steam distill the residue to separate the volatile organic product from non-volatile tetracarboxylate byproducts[4].

  • Extract the aqueous distillate with ether, combine with the ester layer, dry, and remove the ether[4].

  • Validation Checkpoint: The crude product must be vacuum distilled. Collect the fraction boiling at 91–96°C at 4 mm Hg (or 104.6°C at 12 mm Hg)[3].

Step 4: Final Purity Validation

  • Validation Checkpoint: Verify the purity of the isolated diethyl 1,1-cyclobutanedicarboxylate by measuring its refractive index. Pure product will exhibit an

    
     of 1.4332–1.4335[3].
    
References
  • diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Organic Syntheses[Link]

  • A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate ACS Publications (Journal of the American Chemical Society)[Link]

  • Diethyl 1,1-cyclobutanedicarboxylate Usage And Synthesis Chemdad[Link]

Sources

Preventing ring-opening during hydrolysis of cyclobutane esters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for researchers encountering stability issues during the hydrolysis of cyclobutane esters.

Topic: Preventing Ring-Opening & Epimerization During Hydrolysis Ticket ID: CYCLO-HYD-001 Status: Open for Consultation

Executive Summary: The Strain Energy Challenge

Cyclobutane rings possess significant ring strain (~26.3 kcal/mol). While simple cyclobutane carboxylates are often stable to standard saponification (


), the presence of electron-withdrawing groups (EWGs) , adjacent ketones , or leaving groups  creates a "loaded spring" scenario.

In these cases, standard hydroxide attack can trigger:

  • Retro-Aldol/Retro-Claisen Fragmentation: Relief of ring strain drives the cleavage of C-C bonds.

  • Epimerization: The

    
    -proton is highly acidic; basic conditions lead to rapid cis/trans scrambling, thermodynamically favoring the trans isomer even if the cis is desired.
    

This guide provides three validated workflows to bypass these failure modes.

Decision Matrix: Method Selection

Before proceeding, identify your substrate's risk profile using the diagram below.

MethodSelection cluster_legend Protocol Key Start Substrate Analysis RiskCheck Risk Factors? (Adjacent Ketone, Alpha-Chiral Center, Fused Ring System) Start->RiskCheck Standard Standard Saponification (LiOH / THF / H2O) RiskCheck->Standard No Risk Factors HighRisk High Risk Identified RiskCheck->HighRisk Yes Stereo Is Stereochemistry Critical? (Prevent Epimerization) HighRisk->Stereo TinMethod Trimethyltin Hydroxide (Me3SnOH) Stereo->TinMethod Yes (Chemical Method) EnzymeMethod Pig Liver Esterase (PLE) Stereo->EnzymeMethod Yes (Biocatalytic/Meso) BariumMethod Barium Hydroxide (Ba(OH)2) Stereo->BariumMethod No (Robust Substrate)

Caption: Decision tree for selecting hydrolysis conditions based on substrate sensitivity and stereochemical requirements.

Troubleshooting & Protocols (Q&A Format)

Issue 1: "My ring opens up when I use NaOH or LiOH."

Diagnosis: You likely have a substituent that stabilizes a carbanion or acts as a leaving group, allowing the ring strain to drive a fragmentation pathway (Retro-Claisen or Retro-Aldol).

The Solution: Trimethyltin Hydroxide (


) 
This reagent acts as a mild, neutral hydrolysis agent.[1] It operates via a coordination mechanism rather than a harsh nucleophilic attack/deprotonation cycle, preserving both the ring and the stereochemistry.

Protocol A: The Nicolaou Method Reference: Nicolaou, K. C., et al. Angew.[2][3] Chem. Int. Ed. 2005, 44, 1378.[2]

  • Preparation: Dissolve the cyclobutane ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent Addition: Add

    
     (2.0–5.0 equiv).
    
  • Reaction: Heat to

    
    . Monitor by TLC (usually 2–24 h).
    
  • Workup (Critical for Safety):

    • Note: Organotins are toxic.

    • Concentrate the reaction mixture.

    • Redissolve in

      
       or 
      
      
      
      .
    • Wash vigorously with

      
       or 
      
      
      
      solution (converts tin residues to salts).
    • Alternatively, purify via silica gel chromatography; the tin byproducts often streak or elute separately.

Why it works: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide ligand in a concerted, neutral transition state. This avoids the formation of the discrete tetrahedral anionic intermediate that typically collapses to open the ring.

Issue 2: "I am losing stereochemistry (cis-ester becoming trans-acid)."

Diagnosis: The


-proton of a cyclobutane ester is accessible. Hydroxide bases (

) will deprotonate this position to form an enolate. Upon reprotonation, the system relaxes to the thermodynamically more stable trans configuration.

The Solution: Pig Liver Esterase (PLE) Enzymatic hydrolysis proceeds at neutral pH (pH 7–8) and ambient temperature. The enzyme active site (Ser-His-Asp triad) cleaves the ester without generating free enolates in the bulk solvent.

Protocol B: PLE Hydrolysis Reference: Gais, H.-J., et al. J. Org. Chem. 1989, 54, 5115.

  • Buffer Prep: Prepare a 0.1 M phosphate buffer (pH 7.0 or 8.0).

  • Solvent System: Suspend the ester in the buffer. If insoluble, add acetone or DMSO (up to 10-20% v/v).

  • Initiation: Add Pig Liver Esterase (PLE) (crude lyophilized powder is standard; ~100-200 units/mmol ester).

  • Maintenance: The reaction produces acid, dropping the pH. Use an autotitrator to add 1N NaOH dropwise to maintain pH 7, or manually check/adjust frequently.

  • Termination: When consumption is complete, acidify to pH 2–3 with

    
     and extract immediately with EtOAc.
    

Why it works: The enzymatic mechanism is strictly nucleophilic (serine attack) and occurs within a confined active site that prevents


-deprotonation. It is also the gold standard for desymmetrizing meso-cyclobutane diesters.
Issue 3: "I need a scalable, non-toxic method for a diester."

Diagnosis:


 is toxic and expensive; Enzymes are finicky on scale. You need a chemical middle-ground.

The Solution: Barium Hydroxide (


) 
Barium hydroxide is milder than NaOH and often allows for the precipitation of the barium salt of the acid, which drives the equilibrium and simplifies purification.

Protocol C: Barium Hydroxide Saponification

  • Reaction: Dissolve diester in MeOH/H2O (4:1). Add

    
     (0.5–1.0 equiv per ester group).
    
  • Conditions: Stir at

    
     to RT.
    
  • Workup:

    • The reaction often forms a precipitate (Barium carboxylate).

    • Acidify carefully with dilute

      
      . This precipitates insoluble 
      
      
      
      .
    • Filter off the

      
      . The filtrate contains your free acid.
      

Mechanistic Visualization: The Danger Zone

Understanding how the ring opens helps you avoid it. The diagram below illustrates the "Retro-Aldol" type fragmentation that occurs with standard bases if a ketone is adjacent to the ester.

Mechanism Figure 2: Base-Mediated Ring Opening Pathway Step1 Cyclobutane Ester (Adjacent Ketone) Step2 Tetrahedral Intermediate Step1->Step2 OH- Attack Step3 Ring Opening (Strain Relief) Step2->Step3 Collapse Step4 Acyclic Keto-Acid Step3->Step4 Protonation

Caption: Mechanism of base-catalyzed ring opening driven by strain relief and anion stabilization.

Comparative Data Table

FeatureStandard Saponification (LiOH/NaOH)Trimethyltin Hydroxide (

)
Pig Liver Esterase (PLE)
Primary Use Case Robust, simple substratesAcid/Base sensitive, Epimerizable substratesMeso-diesters, Enantioselective hydrolysis
Risk of Ring Opening High (if activated)Very Low Very Low
Risk of Epimerization High Low Very Low
Reaction pH > 12Neutral7.0 – 8.0
Toxicity LowHigh (Organotin)Low
Scalability ExcellentPoor (Cost/Toxicity)Moderate

References

  • Nicolaou, K. C., et al. (2005).[2][3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2] Link

  • Gais, H.-J., et al. (1989).[5] "Enzyme-Catalyzed Asymmetric Synthesis. 8. Enantioselectivity of Pig Liver Esterase Catalyzed Hydrolyses of 4-Substituted Meso Cyclopentane 1,2-Diesters." The Journal of Organic Chemistry, 54(21), 5115–5122. Link

  • Ohno, M., et al. (1981). "Synthetic Studies on Carbapenem Antibiotics." Tetrahedron Letters, 22, 2387. (Foundational work on PLE hydrolysis of cyclic diesters).
  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition in English, 25(4), 312–322.

Sources

Technical Support Center: Purification Strategies for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 1,3-Dibromopropane Ticket ID: CHEM-SUP-2024-03-04 Priority: High (Purity/Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of cyclobutane derivatives (specifically diethyl 1,1-cyclobutanedicarboxylate and related scaffolds) synthesized via the alkylation of malonates with 1,3-dibromopropane .[1][2][3]

While fractional distillation is the primary separation method, the high density (


) and boiling point (

) of 1,3-dibromopropane can complicate purification if the reaction conversion is incomplete. This guide provides a tiered troubleshooting approach: Optimization of Distillation , Chemical Scavenging (The "Amine Polish") , and Chromatographic Isolation .[1]

Part 1: Diagnostic & Triage (FAQ)

Q1: Why is fractional distillation failing to remove the 1,3-dibromopropane completely?

A: Even though there is a significant boiling point difference (


) between 1,3-dibromopropane and the cyclobutane product, co-distillation can occur due to:
  • Azeotropic Behavior: While not a classic azeotrope, the vapor pressure curves may overlap significantly under high-vacuum conditions if the column height (theoretical plates) is insufficient.[1]

  • Entrainment: The high density of 1,3-dibromopropane vapor can physically carry over if the distillation rate is too fast ("bumping").[1]

  • Vacuum Instability: Fluctuations in pressure can disrupt the equilibrium, causing lower-boiling fractions (the bromide) to bleed into the product fraction.[1]

Q2: Can I chemically "destroy" the unreacted bromide without harming my cyclobutane ester?

A: Yes. This is the most robust solution for trace removal.[1] You can exploit the electrophilic nature of the alkyl bromide by reacting it with a nucleophilic scavenger (like ethanolamine or diethylamine) to form a polar, basic amine salt.

  • The Logic: The cyclobutane ester is neutral and non-nucleophilic.[1] The unreacted 1,3-dibromopropane is an electrophile.[1]

  • The Result: The scavenger converts the hydrophobic bromide into a hydrophilic ammonium salt, which is easily removed via an acidic aqueous wash.[1]

Q3: How do I visualize the impurity? It’s not showing up well on UV.

A: 1,3-dibromopropane has weak UV absorption.[1]

  • TLC Visualization: Use Iodine (

    
    ) vapor  (reversible brown spots) or KMnO
    
    
    
    stain
    (permanent yellow spots on purple background).[1]
  • GC-FID: This is the gold standard for quantification.[1] Ensure your injector temperature is

    
     to prevent thermal degradation of the bromide before the column.[1]
    

Part 2: Technical Data & Properties

Table 1: Physicochemical Properties of Key Components

ComponentRoleBoiling Point (Atm)Boiling Point (12 mmHg)Density (g/mL)Solubility (Water)
1,3-Dibromopropane Reagent167 °C~58–60 °C1.98Insoluble
Diethyl Malonate Reagent199 °C~95 °C1.05Slightly Soluble
Diethyl 1,1-cyclobutanedicarboxylate Product226 °C104–105 °C1.05Insoluble

Part 3: Advanced Troubleshooting Protocols

Method A: The "Amine Polish" (Chemical Scavenging)

Recommended when distillation leaves 1–5% residual bromide.[1]

Mechanism: The unreacted 1,3-dibromopropane undergoes nucleophilic substitution with ethanolamine to form a polar amino-alcohol, which is then protonated by acid to become water-soluble.[1]

Reagents:

  • Scavenger: Ethanolamine (2–3 equivalents relative to the estimated residual bromide).[1]

  • Solvent: Ethanol or the existing reaction solvent (if compatible).[1]

  • Wash: 1M HCl.[1]

Protocol:

  • Quantify: Estimate the amount of unreacted 1,3-dibromopropane via GC or NMR.

  • Add Scavenger: To the crude reaction mixture (before final distillation), add Ethanolamine (3 eq. vs impurity).

  • Heat: Stir gently at 60 °C for 1–2 hours . Monitor TLC for the disappearance of the bromide spot.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate.[1]

    • Wash 1: Wash with 1M HCl (2x).[1] This protonates the excess ethanolamine and the new alkylated amine product, pulling them into the aqueous layer.[1]

    • Wash 2: Wash with Brine (1x).[1]

    • Dry: Dry organic layer over MgSO

      
      .[1][4]
      
  • Finish: Concentrate and proceed to vacuum distillation for final high-purity isolation.

Method B: Optimized Vacuum Distillation

Recommended for bulk separation when impurity levels are >5%.[1]

Setup Requirements:

  • Column: Vigreux column (minimum 20 cm) or packed column (glass helices).

  • Vacuum: Stable pump capable of

    
    .[1]
    
  • Manifold: Must have a bleed valve or inert gas backfill to control pressure precisely.[1]

Protocol:

  • Degas: Stir the crude oil under weak vacuum (100 mmHg) for 10 minutes to remove volatile solvents (Ethanol/Ether).

  • Ramp: Slowly lower pressure to 10–12 mmHg .

  • Fraction 1 (Forerun): Collect distillate up to 65 °C . This contains the 1,3-dibromopropane.[1][2][3][5][6][7][8][9][10]

    • Note: The temperature may stall here.[1][3] Do not increase flask heat aggressively; let the impurity distill off.[1]

  • Intermediate Cut: Collect from 65 °C to 95 °C . This usually contains unreacted diethyl malonate.[1]

  • Product Fraction: Collect the steady fraction at 104–106 °C .

    • Visual Check: The refractive index should be stable (

      
      ).[1]
      

Part 4: Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying the reaction mixture based on the level of contamination.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) Analysis Analyze Purity (GC / TLC / NMR) Start->Analysis HighImpurity High Impurity (>5% Bromide) Analysis->HighImpurity High 1,3-DBP LowImpurity Trace Impurity (<5% Bromide) Analysis->LowImpurity Low 1,3-DBP Distill Fractional Vacuum Distillation (Vigreux Column) HighImpurity->Distill Scavenge Chemical Scavenge (Ethanolamine Treatment) LowImpurity->Scavenge Distill->Analysis Re-check FinalCheck Final Purity Check Distill->FinalCheck AcidWash Acid Wash (1M HCl) Removes Scavenger & Adducts Scavenge->AcidWash AcidWash->Distill Polish Distillation FinalCheck->Scavenge Trace Remains Success Pure Cyclobutane Derivative (Ready for Downstream) FinalCheck->Success >98% Purity

Caption: Decision matrix for selecting between physical separation (distillation) and chemical purification (scavenging) based on impurity load.

Part 5: Safety & Handling

Warning: 1,3-Dibromopropane Toxicity

  • Hazard: 1,3-dibromopropane is a volatile alkylating agent.[1] It is toxic if inhaled or absorbed through the skin.[1]

  • Disposal: All distillates containing the bromide must be segregated into halogenated waste streams.[1]

  • Neutralization: If a spill occurs, treat with a solution of 10% ethanolamine in ethanol to quench the alkyl halide before cleaning.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 213 (1955); Vol. 28, p. 22 (1948). Diethyl 1,1-Cyclobutanedicarboxylate. Link

  • PubChem Compound Summary . 1,3-Dibromopropane Physical Properties. Link

  • BenchChem Technical Protocols . Quenching Excess Alkyl Halides in Organic Synthesis. Link

  • Thermo Fisher Scientific . Safety Data Sheet: 1,3-Dibromopropane. Link

Sources

Technical Support Center: Optimizing Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, field-proven strategies for optimizing the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield cyclobutanecarboxylic acid.

The Causality of Thermal Activation in Geminal Diacids

The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a classic transformation of geminal dicarboxylic acids (malonic acid derivatives)[1]. The reaction is fundamentally driven by thermal activation, proceeding through a concerted, six-membered cyclic transition state[2].

In this highly ordered state, intramolecular hydrogen bonding facilitates the transfer of a proton from one carboxyl group to the carbonyl oxygen of the adjacent group. This simultaneous rearrangement extrudes carbon dioxide (


) gas and forms an enol intermediate, which rapidly tautomerizes into the stable cyclobutanecarboxylic acid[1].

Because the cyclobutane ring possesses significant inherent angle strain, precise temperature control is paramount. If the temperature is too low (< 150°C), the thermal energy is insufficient to overcome the activation barrier of the cyclic transition state. Conversely, if the temperature exceeds the optimal threshold (> 190°C), the excess thermal energy can overcome the activation barrier for carbon-carbon bond cleavage, leading to ring-opened impurities, anhydrides, or polymerization[3].

Process Visualization: Thermal Boundaries

DecarboxylationPathway SM 1,1-Cyclobutanedicarboxylic Acid (Geminal Diacid) Heat Thermal Activation (160-170°C) SM->Heat Heat applied TS 6-Membered Cyclic Transition State Heat->TS Optimal Temp LowTemp < 150°C: Incomplete Reaction Heat->LowTemp Insufficient energy HighTemp > 190°C: Ring Opening & Degradation Heat->HighTemp Excessive thermal stress Enol Enol Intermediate + CO2 Gas TS->Enol Concerted mechanism Product Cyclobutanecarboxylic Acid (Target Product) Enol->Product Tautomerization

Workflow and thermal boundaries for 1,1-cyclobutanedicarboxylic acid decarboxylation.

Field-Proven Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol incorporates strict in-process controls, making the workflow a self-validating system[4].

Step 1: Apparatus Assembly Equip a dry distillation flask with a thermometer positioned to measure the internal liquid temperature. Attach a Claisen adapter connected to a receiving flask. Critically, vent the receiving flask through a mineral oil bubbler. Causality: The bubbler acts as a real-time, visual stoichiometric indicator; the complete reaction produces exactly one molar equivalent of


 gas[4].

Step 2: Thermal Initiation Place the 1,1-cyclobutanedicarboxylic acid into the flask. Submerge the flask in a silicone oil or metal bath. Gradually ramp the bath temperature to 160–170°C[4]. Causality: Gradual heating prevents localized hot spots at the glass interface that could prematurely degrade the starting material before it melts.

Step 3: In-Process Validation (Decarboxylation Phase) Maintain the bath temperature at 160–170°C. Monitor the bubbler. The reaction is complete only when gas evolution unequivocally ceases[4]. This typically requires 1 to 2 hours depending on the batch size. Causality: Premature termination leaves unreacted gem-diacid, which will decompose unpredictably during the subsequent high-temperature distillation step.

Step 4: Product Isolation (Distillation Phase) Once


 evolution stops, increase the bath temperature to 210–220°C. Collect the fraction boiling at 189–195°C[5].
Causality: Collecting this specific fraction separates the target product from any high-boiling oligomeric byproducts formed during heating.

Step 5: Final Purification Redistill the crude product under identical conditions to yield pure cyclobutanecarboxylic acid[5].

Quantitative Data Summaries

Table 1: Impact of Temperature on Reaction Efficacy

Internal Temperature (°C)Reaction StateYield ImpactMechanistic Consequence
< 150°C Sub-optimalIncomplete (< 50%)Insufficient thermal energy to overcome the activation barrier of the 6-membered transition state.
160 – 170°C Optimal 86% – 91% Ideal energy for concerted

extrusion and enol formation without stressing the cyclobutane ring[5].
189 – 195°C DistillationN/ABoiling point range for isolating the crude cyclobutanecarboxylic acid product[5].
> 200°C DegradationSignificant LossExcessive thermal stress induces cyclobutane ring-opening and polymerization of intermediates[3].

Table 2: Target Product Specifications

ParameterSpecificationCausality / Validation Utility
Boiling Point 191.5–193.5°C (at 740 mmHg)[6]Confirms successful decarboxylation and absence of high-boiling oligomers.
Yield 86% – 91%[5]Indicates optimal thermal transfer and minimal ring-opening degradation.
Appearance Colorless to slightly amber liquid[7]Dark brown/red indicates thermal degradation during distillation.
Troubleshooting Guides & Frequently Asked Questions

Q: My reaction has ceased bubbling, but post-reaction analysis (NMR/GC) shows unreacted 1,1-cyclobutanedicarboxylic acid. What went wrong? A: This discrepancy is almost always caused by a thermal gradient between the heating bath and the internal reaction mixture. While your oil bath may read 160°C, the internal flask temperature might be significantly lower due to poor heat transfer or the endothermic nature of the initial melting/decarboxylation phase. Solution: Always measure the internal liquid temperature. Ensure vigorous stirring to maintain thermal homogeneity and strictly maintain the internal temperature between 160-170°C[4].

Q: I am observing a large amount of dark, viscous residue in the distillation flask, and my isolated yield is below 60%. A: You are experiencing thermal degradation or ring-opening. The cyclobutane ring is highly strained. If the reaction mixture is exposed to localized hot spots exceeding 190°C during the decarboxylation phase, or if the high-temperature distillation (210-220°C bath) is prolonged unnecessarily, the ring can cleave or the product can polymerize[3]. Solution: Ensure the heating bath does not exceed 175°C during the


 evolution phase and use a high-vacuum setup for distillation if prolonged heating is a concern.

Q: How can I safely scale up this decarboxylation? The


 evolution is too vigorous and causes bumping. 
A:  Decarboxylation of geminal diacids generates a massive volume of gas (1 mole of diacid produces ~24 liters of 

at standard conditions). Heating a large batch all at once risks thermal runaway and severe bumping. Solution: For scale-up, do not heat the entire mass simultaneously. Instead, pre-heat a small amount of a high-boiling, inert solvent (or a heel of previously synthesized cyclobutanecarboxylic acid) to 165°C. Slowly add the 1,1-cyclobutanedicarboxylic acid portion-wise (as a melt or concentrated solution) to control the rate of gas evolution.

Q: Can I lower the required decarboxylation temperature by using a catalyst? A: While thermal decarboxylation is the industry standard due to its simplicity, the activation energy can sometimes be lowered using a catalytic amount of a high-boiling tertiary amine or copper powder. However, this complicates the downstream purification, as the volatile cyclobutanecarboxylic acid must then be separated from the catalyst matrix. The standard thermal conditions (160°C) remain the most atom-economical and easily purified methodology[7].

References
  • Source: chemicalbook.
  • Source: orgsyn.
  • Source: wikipedia.
  • Title: Cyclobutanecarboxylic acid Five Chongqing Chemdad Co.
  • Title: 5.
  • Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)
  • Title: (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)

Sources

Technical Support Center: Overcoming Carboplatin (CBDCA) Solubility Bottlenecks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboplatin (CBDCA) Formulation and Synthesis. As a bidentate dicarboxylate chelate Pt(II) complex, CBDCA presents unique organic solubility bottlenecks. Its hydrophilic nature and kinetic stability make it notoriously difficult to dissolve and functionalize in organic solvents. This guide is designed for drug development professionals and synthesists, providing field-proven causal explanations, self-validating protocols, and mechanistic troubleshooting to bridge the gap between CBDCA's inorganic properties and organic-phase requirements.

Quantitative Baseline: CBDCA Solubility Profile

Before attempting any organic synthesis or nanoparticle formulation, it is critical to understand the baseline solubility limits of the native Pt(II) complex.

SolventSolubility LimitOperational Notes
Water (H₂O) ~10 - 25 mg/mLRequires gentle warming; stable for clinical use[1].
Dimethyl Sulfoxide (DMSO) >40 mg/mLDO NOT USE. Irreversibly inactivates CBDCA via ligand displacement[2].
Dimethylformamide (DMF) ~1 mg/mLRequires sonication. Best choice for direct Pt(II) reactions[1].
Ethanol (95%) < 1 mg/mLPractically insoluble. Unsuitable for organic synthesis[3].
Chloroform (CHCl₃) < 5 mg/mLPractically insoluble. Requires Pt(IV) prodrug conversion[3].
Troubleshooting & FAQs

Q1: I need to dissolve Carboplatin in an organic solvent for a polymer conjugation reaction. Can I use DMSO to achieve a high concentration? A1: Absolutely not. While Carboplatin exhibits high physical solubility in DMSO (>40 mg/mL), DMSO is a strongly coordinating solvent. The nucleophilic sulfur atom in DMSO irreversibly displaces the cyclobutane-1,1-dicarboxylate (CBDCA) leaving group, forming an inactive Pt-DMSO adduct[2]. This structural degradation completely abolishes the pharmacological activity and cytotoxicity of the complex[4].

Q2: If DMSO is prohibited, what is the best solvent for direct functionalization of the Pt(II) complex? A2: Direct functionalization of the Pt(II) equatorial plane is thermodynamically unfavorable and risks displacing the CBDCA ligand. If you must use the Pt(II) form, anhydrous DMF is the preferred organic solvent, though its solubility limit is very low (~1 mg/mL)[1]. To maximize dissolution, utilize sonication and gentle warming (up to 40°C). However, the modern industry standard is to avoid direct Pt(II) modification entirely and instead oxidize the complex to a Pt(IV) prodrug[5].

Q3: How does oxidizing Carboplatin to a Pt(IV) prodrug solve the organic solubility bottleneck? A3: Oxidizing Carboplatin (typically with 30% H₂O₂) yields a Pt(IV) dihydroxo intermediate: c,c,t-[Pt(NH₃)₂(CBDCA)(OH)₂]. The Pt(IV) oxidation state is kinetically inert, meaning the equatorial ammine and CBDCA ligands are securely locked in place[5]. This allows you to perform standard organic chemistry (e.g., esterification, amidation) exclusively on the two newly formed axial hydroxyl groups. By attaching lipophilic chains (e.g., hexanoic anhydride, cholesterol, or fluorinated chains), you drastically increase the complex's solubility in non-polar solvents like DCM, Chloroform, and THF[5].

Q4: My Pt(IV)-dihydroxo intermediate is still highly polar and insoluble in DCM. How do I perform the axial acylation if it won't dissolve? A4: The unfunctionalized Pt(IV)-dihydroxo intermediate remains hydrophilic. To perform the acylation, suspend the intermediate in anhydrous DMF. Add your lipophilic anhydride (e.g., succinic or hexanoic anhydride) and a catalytic amount of a non-nucleophilic base like DIPEA or Pyridine[6]. As the reaction progresses and the lipophilic axial ligands covalently attach to the Pt(IV) center, the product will naturally dissolve into the organic phase. This phase transition (from a cloudy suspension to a clear solution) serves as a self-validating visual indicator that the functionalization is successful[6].

Visualizations of Chemical Workflows

DMSO_Inactivation Pt2 Carboplatin (Pt(II)) Active Drug Reaction Ligand Displacement (CBDCA Loss) Pt2->Reaction DMSO DMSO Solvent Nucleophilic Sulfur DMSO->Reaction Inactive Pt-DMSO Adduct Inactive Reaction->Inactive Irreversible

Mechanism of Carboplatin inactivation via DMSO ligand displacement.

PtIV_Workflow Step1 Carboplatin (Pt(II)) Organic Insoluble Step2 Oxidation (30% H2O2) 70°C, 4 hours Step1->Step2 Step3 Pt(IV)(OH)2 Intermediate Kinetically Inert Step2->Step3 Adds Axial -OH Step4 Axial Acylation (Anhydride + DIPEA in DMF) Step3->Step4 Step5 Lipophilic Pt(IV) Prodrug Soluble in DCM/THF Step4->Step5 Phase Transition (Suspension to Solution)

Workflow for converting Carboplatin to a lipophilic Pt(IV) prodrug.

Validated Experimental Protocols

Protocol 1: Synthesis of Pt(IV) Dihydroxo-Carboplatin (Oxoplatin-derivative) Causality: Hydrogen peroxide acts as both the oxidizing agent and the source of the axial hydroxyl ligands. Heating to 70°C provides the necessary activation energy to overcome the kinetic inertness of the Pt(II) center without degrading the equatorial CBDCA ligand[5].

  • Suspend Carboplatin (1.0 eq) in distilled water (approx. 10 mL per 100 mg).

  • Add a 10-fold molar excess of 30% w/v H₂O₂ dropwise to the suspension.

  • Stir the mixture in the dark at 70°C for 4–5 hours. The suspension will gradually turn into a clear, pale-yellow solution as the Pt(IV) species forms.

  • Lyophilize the solution to remove water and unreacted H₂O₂, yielding the c,c,t-[Pt(NH₃)₂(CBDCA)(OH)₂] intermediate as a solid powder.

Protocol 2: Axial Acylation to Generate Lipophilic Pt(IV) Prodrugs Causality: The addition of DIPEA deprotonates the axial hydroxyls and activates the anhydride, facilitating nucleophilic attack. The transition from a polar intermediate to a lipophilic prodrug drives the dissolution of the complex into the organic solvent, creating a self-validating system[6].

  • Suspend the Pt(IV)-dihydroxo intermediate (1.0 eq) in anhydrous DMF (5 mL per 100 mg).

  • Add the desired lipophilic anhydride (e.g., succinic anhydride, 2.5 eq) and DIPEA (2.5 eq) to the suspension[6].

  • Stir the reaction mixture at room temperature for 24 hours in the dark. Observe the phase transition: the cloudy suspension will clarify into a homogeneous solution as the lipophilic prodrug is generated.

  • Precipitate the final product by adding cold diethyl ether, centrifuge, and wash the pellet to remove residual DMF and unreacted anhydride[6].

References

Sources

Technical Support Center: Controlled Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal & Kinetic Challenge

The alkylation of diethyl malonate is a cornerstone C-C bond-forming reaction, but it presents two distinct process safety challenges: gas evolution (during deprotonation with hydrides) and thermal runaway (during the alkylation step).

As a Senior Application Scientist, I often see issues arise not from the chemistry itself, but from the engineering of the addition. If the electrophile (alkyl halide) is added faster than it is consumed, unreacted material accumulates. This "thermal accumulation" creates a potential bomb: once the threshold temperature is reached, the accumulated energy releases simultaneously, overwhelming cooling condensers.

This guide structures the workflow into self-validating modules to ensure both safety and mono-alkylation selectivity.

Critical Process Parameters (CPP) & Reagent Selection

Before initiating the reaction, you must select the base system.[1][2][3][4] This choice dictates your thermal management strategy.

Table 1: Base Selection & Thermal Characteristics
FeatureSodium Hydride (NaH)Sodium Ethoxide (NaOEt)
Mechanism Irreversible deprotonation.[3]Equilibrium (Reversible).
Exotherm Source High

from acid-base reaction +

gas generation.
Moderate

; primarily thermal mixing.
Byproducts

gas (Flammability hazard).[2]
Ethanol (Solvent compatible).[2][3][5]
Kinetics Fast, quantitative enolate formation.Slower; requires excess base or removal of EtOH to drive.
Solvent System THF or DMF (Aprotic).[2] DMF accelerates exotherms.Ethanol (Protic). Matches ester to prevent transesterification.[1][5]
Safety Critical Ventilation:

release must be measured.
Moisture: Strictly anhydrous to prevent hydrolysis.

Module 1: The Deprotonation Phase (Enolate Formation)[4]

The Issue: Rapid addition of diethyl malonate to NaH causes violent hydrogen evolution and solvent boiling.

FAQ: Controlling the "Spike"

Q: Why is the reaction foaming uncontrollably during malonate addition? A: You are likely adding the malonate too fast relative to the hydrogen venting capacity.

  • The Fix: Use a "Demand-Based Addition." Connect a gas bubbler to the outlet. Add diethyl malonate only at a rate where the bubbling is continuous but manageable. If bubbling stops, stop addition —the surface of the NaH may be coated (passivated). Warming slightly can restart it safely.

Q: Can I add solid NaH to the liquid malonate? A: NEVER. This creates localized "hot spots" of high base concentration, leading to immediate charring and potential deflagration. Always add the liquid malonate to a stirred suspension of NaH.

Validated Protocol: Safe Deprotonation (NaH Method)
  • Slurry Prep: Suspend NaH (60% in oil, washed with hexanes if needed) in dry THF at 0°C under Argon.

  • Dilution: Dilute diethyl malonate (1.0 equiv) in THF (1:1 v/v).

  • Controlled Addition: Add the malonate solution dropwise.

  • End-Point Verification: The mixture should become clear (or homogenous) and

    
     evolution must cease completely before proceeding.
    

Module 2: The Alkylation Phase (Thermal Management)[1]

The Issue: The reaction between the enolate and alkyl halide is exothermic. If run in DMF, this can be violent.

FAQ: Preventing Thermal Runaway

Q: I added the alkyl halide at 0°C, but nothing happened. When I warmed it to room temp, it boiled over. Why? A: This is Thermal Accumulation . At 0°C, the reaction rate (


) was too slow to consume the reagent. You accumulated a large inventory of unreacted alkyl halide. Upon warming, the reaction triggered, releasing all the heat of alkylation at once.
  • The Fix: Dosing-Controlled Reaction. Heat the enolate to the desired reaction temperature (e.g., 50°C or Reflux) first. Then, add the alkyl halide slowly. The reaction consumes the reagent as it enters, limiting the potential energy release to the amount currently in the flask.

Q: Which solvent is safer: THF or DMF? A: THF is safer but slower. DMF promotes rapid


 rates due to cation solvation, making the exotherm sharper and harder to control. If using DMF, reduce addition rates by 50%.

Module 3: Selectivity (Mono- vs. Di-alkylation)

The Issue: The product (mono-alkyl malonate) is still acidic (


) and can be deprotonated by the remaining base, leading to dialkylation.
Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired dialkylation.

MalonatePathways cluster_control Control Strategy Start Diethyl Malonate Enolate1 Enolate (Species A) Start->Enolate1 Deprotonation Base Base (NaH/NaOEt) Base->Enolate1 Mono Mono-Alkylated Product Enolate1->Mono Alkylation (k1) RX Alkyl Halide (R-X) RX->Mono Di Di-Alkylated Impurity RX->Di Enolate2 Enolate (Species B) Mono->Enolate2 Proton Exchange (If Base Excess) Enolate2->Di 2nd Alkylation (k2) Advice Use Excess Malonate (1.1 equiv) Slow Addition of R-X

Caption: Kinetic pathway showing how excess base or rapid alkyl halide addition promotes the secondary enolate formation, leading to dialkylated impurities.

FAQ: Troubleshooting Yield & Purity

Q: I have 15% dialkylated product. How do I stop this? A:

  • Stoichiometry: Use a slight excess of Diethyl Malonate (1.1 to 1.2 equiv) relative to the Base and Alkyl Halide.[2] This statistically favors the attack on the starting material.

  • Order of Addition: Ensure the alkyl halide is the limiting reagent added slowly.

  • Base Choice: If using NaOEt, ensure you do not use >1.0 equiv of base. Any free base remaining after the first alkylation will immediately deprotonate the product.

Q: My reaction stalled at 60% conversion. A:

  • Salt Coating: In non-polar solvents, NaBr/NaI precipitates can coat the enolate, stopping the reaction. Add a phase transfer catalyst (e.g., 18-Crown-6 for NaH, or TBAI) or a co-solvent (small amount of DMSO).

  • Moisture: If using NaOEt, atmospheric moisture produces NaOH, which hydrolyzes the ester (saponification) rather than alkylating it. Dry your ethanol with Magnesium turnings/Iodine.

Process Safety Logic Flow

This diagram outlines the decision gates for a safe scale-up workflow.

SafetyFlow Start START: Reagent Prep CheckWater Water Content < 0.05%? Start->CheckWater Dry Dry Solvents/Reagents CheckWater->Dry No BaseAdd Base Activation (NaH wash or NaOEt prep) CheckWater->BaseAdd Yes Dry->CheckWater MalonateAdd Add Diethyl Malonate (Controlled Rate) BaseAdd->MalonateAdd GasCheck H2 Evolution Ceased? MalonateAdd->GasCheck Wait Stir & Warm Slightly GasCheck->Wait No HeatUp Heat to Reaction Temp (T_rxn) GasCheck->HeatUp Yes (Critical Gate) Wait->GasCheck RXAdd Add Alkyl Halide (R-X) (Dosing Control) HeatUp->RXAdd ExothermCheck Delta T > 5°C? RXAdd->ExothermCheck Pause PAUSE Addition Increase Cooling ExothermCheck->Pause Yes IPC IPC: Check Conversion ExothermCheck->IPC No Pause->RXAdd Resume when T stable Quench Quench (NH4Cl aq) IPC->Quench

Caption: Operational logic flow emphasizing the "Heat Up" step before Alkyl Halide addition to prevent thermal accumulation.

References

  • BenchChem. (2025).[1][2][3] Common side products in the alkylation of diethyl malonate. Retrieved from 1

  • Organic Syntheses. (1958). Diethyl Methylenemalonate (Example of exothermic elimination/alkylation). Org. Synth. 38, 22. Retrieved from 6

  • BenchChem. (2025).[1][2][3] A Head-to-Head Battle of the Bases: Sodium Hydride vs. Sodium Ethoxide. Retrieved from 3

  • Google Patents. (1972). US3701814A - Process of alkylation with base of metal oxide (Exothermic control data). Retrieved from 7

  • LibreTexts Chemistry. (2025).[8] Alkylation of Enolate Ions. Retrieved from 8

Sources

Technical Support Center: Purification of 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2 Support resource for researchers and process chemists dealing with the purification of 1,1-cyclobutanedicarboxylic acid.

Ticket ID: PUR-CBDC-001 Topic: Recrystallization Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Abstract & Chemical Profile

Before initiating purification, it is critical to understand the thermal and solubility profile of 1,1-cyclobutanedicarboxylic acid. This compound is a gem-dicarboxylic acid, making it susceptible to thermal decarboxylation if mishandled.[1]

ParameterValueCritical Note
CAS Number 5445-51-2-
Molecular Weight 144.13 g/mol -
Melting Point 158–161 °CWarning: Decarboxylation begins near 160°C.
pKa 3.13 (pK1), 5.88 (pK2)Stronger acid than acetic acid.[2]
Preferred Solvent Ethyl AcetateValidated by Organic Syntheses.
Solubility Soluble in hot water, alcohols; Sparingly soluble in cold EtOAc.-

Core Protocol: Recrystallization from Ethyl Acetate

Standard Operating Procedure (SOP) based on Organic Syntheses Coll. Vol. 3.

Objective: Isolate high-purity crystalline solid from crude hydrolysis residue.

Step-by-Step Methodology

1. Solvent Selection & Preparation

  • Primary Solvent: Ethyl Acetate (EtOAc).

  • Why? It offers an ideal solubility curve: high solubility at boiling point (~77°C) and low solubility at <0°C, maximizing recovery yield. It also effectively rejects polar inorganic salts (like KBr or NaCl) carried over from synthesis.

2. Dissolution

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add hot Ethyl Acetate slowly.

  • Ratio Guideline: Use approximately 0.8 – 1.3 mL of solvent per gram of crude solid.

  • Heat to a gentle reflux on a steam bath or temperature-controlled block.

    • Caution: Do not use an oil bath set >100°C to avoid hot spots that could trigger decarboxylation.

3. Hot Filtration (Critical for Salt Removal)

  • If the solution remains cloudy at reflux, it likely contains inorganic salts (insoluble in EtOAc).

  • Perform a gravity filtration through a fluted filter paper and a pre-warmed funnel while the solution is still near boiling.

  • Tip: Add a small excess (5-10%) of hot solvent before filtering to prevent premature crystallization in the funnel stem.

4. Crystallization

  • Allow the filtrate to cool slowly to room temperature (20-25°C) undisturbed. Rapid cooling induces precipitation of impurities.

  • Once at room temperature, transfer the flask to an ice-salt bath (-10°C to 0°C) for 30–60 minutes.

5. Isolation

  • Collect the crystals via vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume of ice-cold Ethyl Acetate .

  • Drying: Dry the solid in a vacuum oven at 50–60°C .

    • Strict Limit:DO NOT exceed 80°C during drying. Prolonged heat >150°C causes conversion to cyclobutanecarboxylic acid.

Workflow Visualization

The following logic flow details the purification decision process and critical control points.

RecrystallizationFlow Start Crude 1,1-Cyclobutanedicarboxylic Acid Dissolve Add Hot Ethyl Acetate (Reflux ~77°C) Start->Dissolve CheckClarity Is Solution Clear? Dissolve->CheckClarity Filter Hot Filtration (Remove Inorganic Salts) CheckClarity->Filter Cloudy (Salts) Cooling Slow Cool to RT then Ice Bath (0°C) CheckClarity->Cooling Clear Filter->Cooling Isolate Vacuum Filtration Cooling->Isolate Wash Wash with Ice-Cold EtOAc Isolate->Wash Dry Vacuum Dry at 50°C (AVOID >80°C) Wash->Dry QC QC: Melting Point & NMR Dry->QC Success Pure Product (MP 158-161°C) QC->Success Pass Fail Recrystallize Again QC->Fail Fail (MP < 156°C) Fail->Dissolve

Figure 1: Decision tree for the purification of 1,1-cyclobutanedicarboxylic acid, highlighting the critical salt-removal step and temperature limits.

Troubleshooting & FAQs

Issue: Thermal Instability & Decarboxylation

Q: I observed gas evolution during the drying step. Is my product ruined? A: Likely, yes. 1,1-cyclobutanedicarboxylic acid is thermally unstable.

  • Mechanism: At temperatures approaching 160°C, the compound loses

    
     to form cyclobutanecarboxylic acid (a liquid/low-melting solid).[3]
    
  • Diagnosis: Check the melting point.[1][2][4][5][6] If it is significantly lower than 158°C (e.g., <100°C) or if the solid is wet/oily, decarboxylation has occurred.

  • Prevention: Never dry above 80°C. Use high vacuum to remove solvent at lower temperatures.

Issue: Poor Recovery (Low Yield)

Q: My recovery is less than 50%. Where did I lose the product? A: This is usually due to excess solvent volume.

  • Solubility Factor: The compound is moderately soluble in EtOAc. If you use too much hot solvent, a significant portion remains dissolved even at 0°C.

  • Fix: Evaporate the mother liquor (filtrate) to about half its volume and repeat the cooling/crystallization steps to harvest a "second crop."

Issue: "Oiling Out"

Q: The product separates as an oil rather than crystals upon cooling. A: This indicates the presence of impurities (often unhydrolyzed ester or solvent mixtures) lowering the melting point.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure material if available.

    • Scratch the inner glass surface of the flask with a glass rod to induce nucleation.

    • Ensure the starting material was fully hydrolyzed (check NMR for ethyl ester peaks).

Issue: Residual Color

Q: My crystals are slightly yellow/brown. A:

  • Fix: Perform a treatment with activated charcoal (Norit).

    • Dissolve crystals in hot EtOAc.

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Swirl for 2-5 minutes (keep hot).

    • Perform a hot filtration through Celite or tight filter paper to remove the charcoal.

    • Proceed with crystallization.[4][7][8]

Validation Methods

How do you confirm the process worked?

  • Melting Point (MP):

    • Target: 158–161 °C.

    • Note: A sharp melting point is the best quick indicator of purity. If it melts <156°C, recrystallize again.

  • 1H-NMR (DMSO-d6 or D2O):

    • Look for the cyclobutane ring protons (~1.8–2.5 ppm).

    • Impurity Check: Ensure absence of triplet/quartet patterns typical of the ethyl ester starting material (approx 1.2 ppm and 4.1 ppm).

  • Titration:

    • Titrate with standard NaOH using phenolphthalein. The equivalent weight should be approx 72.06 g/eq (half of MW 144.13).

References

  • Heisig, G. B.; Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid .[3][9][10][11][12] Organic Syntheses, 23, 16. [Link][9]

Sources

Minimizing byproduct formation in cyclobutane-1,1-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of byproduct formation in the synthesis of diethyl cyclobutane-1,1-dicarboxylate. This content is designed for researchers requiring high-purity outcomes and reproducible protocols.

Executive Summary & Mechanistic Overview

The synthesis of diethyl cyclobutane-1,1-dicarboxylate involves the dialkylation of diethyl malonate with a 1,3-dihalopropane.[1][2] While conceptually simple, this reaction is governed by a kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).

The primary challenge is preventing the "Tetraester" byproduct (tetraethyl 1,1,5,5-pentanetetracarboxylate), which forms when the intermediate mono-alkylated species reacts with a second molecule of malonate rather than closing the ring.

Pathway Analysis

The following diagram illustrates the critical divergence point where yield is lost.

ReactionPathways Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate + Base Intermediate Mono-alkylated Intermediate (Gamma-bromo species) Enolate->Intermediate + 1,3-Dibromopropane Cyclobutane Cyclobutane-1,1- dicarboxylate (TARGET) Intermediate->Cyclobutane Intramolecular Cyclization (High Dilution) Tetraester Tetraester (DIMER BYPRODUCT) Intermediate->Tetraester Intermolecular Attack by Enolate Polymer Oligomers/Polymers Tetraester->Polymer + More Reagents

Figure 1: Kinetic competition between cyclization (green) and oligomerization (red). Control of the enolate concentration is the determining factor.

Troubleshooting Guide (Q&A)

Category 1: The "Tetraester" Problem (Oligomerization)[3]

Q: I am consistently observing a high-boiling impurity (approx. 20-30% of crude). NMR suggests a dimer. Why is this forming? A: You are producing tetraethyl 1,1,5,5-pentanetetracarboxylate (the "tetraester"). This occurs when the reaction conditions favor intermolecular collisions over intramolecular ring closure.

  • Root Cause: The concentration of the malonate enolate is too high relative to the cyclization rate, or the mixing is inefficient. If a mono-alkylated intermediate encounters another malonate enolate before it can cyclize, it forms the open-chain dimer.

  • Solution: Implement the Inverse Addition/Dilution Protocol . Do not add the dihalide to the enolate. Instead, mix the diethyl malonate and 1,3-dibromopropane together first, then add the base (sodium ethoxide) slowly dropwise. This ensures that the moment an enolate is formed, it is surrounded by excess dihalide (favoring step 1) and then rapidly undergoes cyclization before finding another enolate.

Q: Does the choice of dihalide affect the oligomerization rate? A: Yes.

  • Insight: 1,3-Dichloropropane reacts significantly slower than 1,3-dibromopropane. The slower reaction rate increases the lifetime of the reactive intermediates, allowing more time for side reactions (oligomerization) to occur.

  • Recommendation: Use 1,3-Dibromopropane .[1][2][3] If you must use the dichloride for cost reasons, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ, accelerating the ring closure.

Category 2: Incomplete Conversion & Yield Loss

Q: My reaction stalls with significant mono-alkylated intermediate remaining. Should I add more base? A: The stoichiometry requires exactly 2.0 to 2.2 equivalents of base.

  • Mechanism:

    • First Eq of Base: Generates Malonate Enolate

      
       Attacks Dihalide.
      
    • Second Eq of Base: Deprotonates the Mono-alkylated intermediate

      
       Cyclizes.
      
  • Diagnosis: If you use <2.0 equivalents, the reaction cannot complete. If you use a large excess (>2.5 eq), you risk promoting decarboxylation or hydrolysis during workup.

  • Protocol Check: Ensure your Sodium Ethoxide is fresh. Old alkoxide solutions absorb moisture, becoming Sodium Hydroxide, which causes hydrolysis (saponification) rather than alkylation.

Category 3: Purification Issues

Q: How do I separate the cyclobutane product from the tetraester byproduct? A: They have significantly different boiling points.

  • Cyclobutane Product: b.p. ~95°C at 4 mmHg (or ~195°C at atm).

  • Tetraester Byproduct: b.p. >200°C at 4 mmHg (often decomposes/polymerizes).

  • Action: Use fractional vacuum distillation. The cyclobutane will distill over first. The residue in the pot will contain the tetraester and polymers.

Optimized Experimental Protocol

Objective: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate with minimized oligomer formation. Scale: 1.0 Mole (Adjust proportionally).

Reagents & Stoichiometry
ReagentEquivalentsMass/VolRole
Diethyl Malonate1.0 eq160.2 gNucleophile
1,3-Dibromopropane1.1 eq222.1 gElectrophile (Excess ensures mono-alkylation)
Sodium Ethoxide (21 wt% in EtOH)2.2 eq~750 mLBase
Absolute EthanolSolvent500 mLDiluent
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser (with drying tube/N2 line), and a pressure-equalizing addition funnel.

  • The "Reversed" Charge: Add Diethyl Malonate (1.0 eq) and 1,3-Dibromopropane (1.1 eq) directly into the flask. Add the additional 500 mL of absolute ethanol.

    • Why? High dilution and presence of electrophile prior to base addition minimizes local high concentrations of enolate.

  • Thermal Equilibration: Heat the mixture to 60-65°C (gentle reflux).

  • Controlled Addition (Critical Step):

    • Load the Sodium Ethoxide solution into the addition funnel.

    • Add the base dropwise over a period of 60–90 minutes .

    • Observation: The mixture will become cloudy as Sodium Bromide (NaBr) precipitates.

    • Control: Maintain a gentle reflux.[4] If the reaction becomes too vigorous, pause addition.

  • Digestion: After addition is complete, reflux for an additional 90 minutes to ensure the second deprotonation and cyclization steps reach completion.

  • Workup:

    • Distill off the bulk of the ethanol (rotary evaporator or simple distillation).

    • Add water (approx.[4] equal volume to residue) to dissolve NaBr salts.

    • Extract with Diethyl Ether or MTBE (3x).

    • Dry organic layer over Anhydrous

      
      .[4][5]
      
  • Purification:

    • Perform vacuum distillation.[1]

    • Collect fraction boiling at 91–96°C / 4 mmHg .

References

  • Mariella, R. P.; Raube, R. "Diethyl 1,1-Cyclobutanedicarboxylate".[4][5] Organic Syntheses, Coll.[6][4][5][7][8] Vol. 4, p.288 (1963); Vol. 33, p.23 (1953).

  • Cason, J.; Allen, C. F. "Synthesis of Cyclobutane Derivatives". Journal of Organic Chemistry, 14, 1036 (1949).[5]

    • Citation for the impact of dilution on yield.
  • Heisig, G. B.; Stodola, F. H. "1,1-Cyclobutanedicarboxylic Acid". Organic Syntheses, Coll.[6][4][5][7][8] Vol. 3, p.213 (1955).[4][5]

  • BenchChem Technical Guides. "A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions". Reference for leaving group reactivity comparison.

Sources

Technical Support Center: Troubleshooting Low Purity in Commercial 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in diagnosing and resolving purity issues with commercial 1,1-cyclobutanedicarboxylic acid (1,1-CBDCA).

1,1-CBDCA (CAS 5445-51-2) is a critical intermediate in the synthesis of second-generation platinum-based antineoplastic agents, most notably Carboplatin and Dicycloplatin [1][2]. Because the final complexation step in Carboplatin synthesis is highly sensitive to stoichiometry and ligand purity, utilizing 1,1-CBDCA with an assay below 99.0% can lead to severe yield depression, complexation failures, and carryover of toxic impurities into the final Active Pharmaceutical Ingredient (API)[2][3].

Diagnostic Decision Tree

Before attempting purification, you must identify the chemical nature of the contaminant. Use the diagnostic workflow below to correlate your analytical observations with the specific impurity class.

DiagnosticTree Start Analyze 1,1-CBDCA Batch MP Melting Point < 157°C? Start->MP HPLC Run RP-HPLC Analysis Start->HPLC Decarb Impurity: Cyclobutanecarboxylic Acid (Thermal Decarboxylation) MP->Decarb Pungent odor, liquid byproduct Salts Impurity: Inorganic Salts (e.g., NaBr/KBr) MP->Salts Incomplete melting, leaves ash HPLC->Decarb Early-eluting peak vs 1,1-CBDCA Ester Impurity: Tetra-ester / Malonate (Synthesis Byproducts) HPLC->Ester Late-eluting non-polar peaks

Figure 1: Diagnostic workflow for identifying common impurities in commercial 1,1-CBDCA batches.

Troubleshooting Guide & FAQs

Q1: My commercial batch has a melting point of 148–152 °C instead of the literature 157–158 °C, and it smells pungent. What happened? A: Your batch has undergone thermal decarboxylation . 1,1-CBDCA is a geminal diacid (two carboxyl groups attached to the same carbon). Molecules with this structural motif experience significant steric strain. When exposed to temperatures near its melting point (157–158 °C)[4][5] or subjected to prolonged heating during drying, the molecule achieves the activation energy required to form a 6-membered cyclic transition state. This results in the expulsion of carbon dioxide (


) and the formation of cyclobutanecarboxylic acid  (a monocarboxylic acid)[5][6][7].
Causality: Cyclobutanecarboxylic acid is a corrosive liquid at room temperature (Boiling Point: ~195 °C) with a highly pungent odor[6][7]. Its presence acts as a freezing-point depressant, drastically lowering the melting point of your bulk powder.

Q2: My HPLC chromatogram shows a massive, late-eluting peak that is highly non-polar. How did this get into my 1,1-CBDCA? A: This is a synthesis byproduct, most likely ethyl pentane-1,1,5,5-tetracarboxylate or unreacted diethyl malonate . 1,1-CBDCA is industrially synthesized via the cyclization of diethyl malonate with 1,3-dibromopropane (trimethylene bromide) in the presence of sodium ethoxide[5]. If the stoichiometry is slightly off, two equivalents of malonate can react with one equivalent of the bromide, forming the tetra-ester[5]. If the manufacturer's subsequent hydrolysis and steam distillation steps were incomplete, these heavy, non-polar esters remain trapped in the crystalline matrix of the final product.

Q3: When I attempt to dissolve the 1,1-CBDCA in ethyl acetate for recrystallization, a fine white powder refuses to dissolve. What is it? A: You are observing residual inorganic salts , typically sodium bromide (NaBr) or potassium bromide (KBr). During the malonic ester synthesis, the cyclization step generates stoichiometric amounts of NaBr[5]. If the aqueous workup and extraction phases are poorly executed, these salts carry over. Causality: 1,1-CBDCA is highly soluble in hot ethyl acetate, whereas inorganic salts are completely insoluble in this organic phase[5]. This solubility differential is exactly what you will exploit to remove them (see Protocol 1).

Quantitative Data Summary

To aid in your analytical troubleshooting, the following table summarizes the physicochemical properties of 1,1-CBDCA and its primary impurities.

CompoundRole in MatrixMolecular WeightMelting PointBoiling PointPhysical State (at RT)
1,1-Cyclobutanedicarboxylic Acid Target Intermediate144.13 g/mol 157–158 °C~222 °C (decomp)White Crystalline Powder
Cyclobutanecarboxylic Acid Degradation Impurity100.12 g/mol -7.5 °C191–195 °CColorless Liquid (Pungent)
Ethyl pentane-1,1,5,5-tetracarboxylate Synthesis Byproduct360.40 g/mol N/A>300 °CHeavy Oil
Sodium Bromide (NaBr) Inorganic Salt Impurity102.89 g/mol 747 °C1390 °CWhite Solid (Leaves Ash)

Mechanistic Pathway: Synthesis & Degradation

Understanding the lifecycle of the molecule is critical for preventing impurity formation. The diagram below illustrates the standard malonic ester synthesis route and the thermal degradation pathway.

Pathway Malonate Diethyl Malonate + 1,3-Dibromopropane Intermediate Ethyl 1,1-Cyclobutane- dicarboxylate Malonate->Intermediate NaOEt, Cyclization Product 1,1-Cyclobutane- dicarboxylic Acid Intermediate->Product Hydrolysis (KOH/HCl) Degradation Cyclobutanecarboxylic Acid + CO2 Product->Degradation Heat (>158°C) Decarboxylation

Figure 2: Industrial synthesis of 1,1-CBDCA and its thermal decarboxylation degradation pathway.

Experimental Protocols

Protocol 1: Purification via Ethyl Acetate Recrystallization

This protocol leverages the differential solubility of 1,1-CBDCA, inorganic salts, and non-polar ester impurities to yield >99.5% pure material[5].

Step-by-Step Methodology:

  • Suspension: Weigh the impure 1,1-CBDCA batch and suspend it in minimal ethyl acetate (approx. 1.0 to 1.5 mL per gram of crude material) in a round-bottom flask.

  • Heating: Attach a reflux condenser and gently heat the suspension in a water bath to 70 °C until the organic material dissolves. Critical Warning: Do not exceed 80 °C, as localized superheating can trigger decarboxylation.

  • Hot Filtration (Salt Removal): Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble inorganic salts (NaBr/KBr). Discard the filter cake.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to promote large crystal growth. Once at room temperature, transfer the flask to an ice-salt bath (0 to -5 °C) for 2 hours to maximize precipitation.

  • Isolation: Filter the purified crystals under vacuum. Wash the crystal bed with a small volume of ice-cold hexanes to flush away any residual heavy oils (tetra-esters) or liquid cyclobutanecarboxylic acid.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Self-Validating System Check: Evaporate 1 mL of the mother liquor to dryness and analyze the residue via HPLC. If the recrystallization was successful, the mother liquor will show a massive enrichment of the impurity peaks and a depletion of the target 1,1-CBDCA peak. The melting point of your dried crystals should now be a sharp 157–158 °C[4][5].

Protocol 2: RP-HPLC Method for Purity Assessment

Because 1,1-CBDCA lacks strong UV chromophores (it has no aromatic rings or extended conjugation), standard UV detection requires low wavelengths, making mobile phase purity critical[8].

Chromatographic Conditions:

  • Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or a mixed-mode column with low silanol activity (e.g., Newcrom R1)[8].

  • Mobile Phase: Isocratic blend of Acetonitrile and Water (typically 10:90 to 20:80 v/v).

  • Modifier: Add 0.1% Phosphoric acid (

    
    ) to suppress the ionization of the carboxylic acid groups, ensuring sharp peak shapes. (Note: If coupling to MS, substitute phosphoric acid with 0.1% Formic acid)[8].
    
  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Interpretation: 1,1-CBDCA will elute relatively early. The degradation product (cyclobutanecarboxylic acid) is less polar and will elute later. Unreacted esters will elute very late in the run.

References

  • "1,1-cyclobutanedicarboxylic Acid - Cas 5445-51-2, 99% Assay Quality", TradeIndia, 1

  • "1,1-Cyclobutanedicarboxylic acid CAS: 5445-51-2", Jinan Qinmu Fine Chemical Co., Ltd., 4

  • "DICYCLOPLATIN - New Drug Approvals", New Drug Approvals, 2

  • "1,1-Cyclobutanedicarboxylic acid | 5445-51-2", ChemicalBook, 3

  • "1,1-Cyclobutanedicarboxylic acid", SIELC Technologies, 8

  • "Cyclobutanecarboxylic acid", Grokipedia, 6

  • "19 - Organic Syntheses Procedure", Organic Syntheses, 5

  • "Cyclobutanecarboxylic acid", Wikipedia, 7

Sources

Technical Support Center: Cyclobutane-1,1-Dicarboxylate (CBDC) Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Transitioning from Legacy Solvents (Diethyl Ether) to Green Alternatives Ticket ID: CBDC-GREEN-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Shift from Diethyl Ether

You are likely accessing this guide because the traditional extraction of Cyclobutane-1,1-dicarboxylic acid (CBDC) —a critical intermediate for Carboplatin synthesis—relies heavily on Diethyl Ether (


) .

While


 offers excellent volatility and phase separation, it poses unacceptable risks in modern drug development:
  • Safety: Extremely low flash point (-45°C) and rapid formation of explosive peroxides.

  • Regulatory: Classified as a volatile organic compound (VOC) with increasing restrictions.

  • Process: Requires solid drying agents (

    
    /
    
    
    
    ), which adsorb product and reduce yield.

This guide provides a validated protocol for switching to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These solvents are not just "greener"; they are thermodynamically superior for dicarboxylic acid recovery.

Module 1: Solvent Selection Logic

Do not simply swap solvents based on boiling point. You must select based on hydrophobicity and azeotropic capability .

Comparative Solvent Data
FeatureDiethyl Ether (Legacy) 2-MeTHF (Recommended) CPME (Alternative) Ethyl Acetate
Boiling Point 34.6°C80.2°C106°C77.1°C
Water Solubility 6.05 g/100g (High)13.7 g/100g (Temp dependent)1.1 g/100g (Very Low)8.3 g/100g
Peroxide Stability Poor (Requires BHT)Good (Abates slowly)Excellent (Low formation)Stable
Drying Method Solid Desiccant (

)
Azeotropic DistillationAzeotropic DistillationSolid Desiccant
Green Score Red (Hazardous) Green (Bio-derived) Green (Low waste) Yellow
The "Why" Behind 2-MeTHF

We recommend 2-MeTHF for CBDC extraction because of its unique inverse solubility profile and azeotropic behavior .

  • Azeotropic Drying: Unlike ether, 2-MeTHF forms a hetero-azeotrope with water. You can dry your extract simply by distilling off a portion of the solvent, eliminating the need for filtration of drying agents and the associated yield loss.[1]

  • Partition Coefficient: 2-MeTHF effectively extracts polar dicarboxylic acids when the aqueous phase is properly acidified (pH < 2.0).

Solvent Decision Matrix

SolventSelection Start Select Extraction Solvent for CBDC SafetyCheck Is Peroxide/Flammability a Major Constraint? Start->SafetyCheck Legacy Diethyl Ether (Not Recommended) SafetyCheck->Legacy No (Risk Accepted) GreenOpt Green Alternative Required SafetyCheck->GreenOpt Yes WaterSens Is the Product Water Sensitive? MeTHF 2-MeTHF (Best Balance) WaterSens->MeTHF Moderate (Allows Azeotropic Drying) CPME CPME (Best Phase Sep) WaterSens->CPME High Sensitivity (Low Water Miscibility) GreenOpt->WaterSens Azeotrope Process Efficiency: No Solid Desiccant MeTHF->Azeotrope Enable Distillation Drying CleanPhase Process Efficiency: No Emulsions CPME->CleanPhase Enable Fast Separation

Figure 1: Logic flow for selecting the optimal solvent based on safety constraints and process efficiency requirements.

Module 2: Optimized Extraction Protocol (2-MeTHF)

This protocol replaces the standard Organic Syntheses ether method. It is designed to maximize yield by leveraging the pKa of CBDC.

Prerequisites:

  • pKa of CBDC:

    
    , 
    
    
    
    .[2]
  • Target pH: < 1.5 (To ensure >99% protonation and transfer to organic phase).

Step-by-Step Workflow
  • Hydrolysis & Concentration:

    • Perform alkaline hydrolysis of diethyl cyclobutane-1,1-dicarboxylate as per standard procedure.

    • Concentrate the aqueous reaction mixture to remove ethanol (Critical: Ethanol acts as a phase transfer agent and will prevent phase separation).

  • Acidification (The Critical Step):

    • Cool the aqueous concentrate to 0–5°C.

    • Add concentrated HCl dropwise.

    • Checkpoint: Monitor pH. Do not stop at pH 3.0. Continue adding acid until pH < 1.5 .

    • Why? At pH 3.13, 50% of your product is still ionized (

      
      ) and will stay in the water. At pH 1.0, it is fully protonated (
      
      
      
      ) and lipophilic.
  • Salting Out:

    • Saturate the aqueous phase with NaCl (approx. 30g/100mL).[3]

    • Why? This increases the ionic strength of the water, forcing the organic CBDC out ("Salting Out" effect) and into the 2-MeTHF.

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).

    • Agitate vigorously for 10 minutes.

    • Allow phases to settle. The 2-MeTHF (top layer) will contain the CBDC.

    • Repeat 2x.

  • Azeotropic Drying (No MgSO4):

    • Combine organic layers.

    • Perform a simple distillation at atmospheric pressure (or slight vacuum).

    • Distill off ~20% of the solvent volume.

    • Result: The water/2-MeTHF azeotrope boils at 71°C. The remaining solution is now dry.

  • Crystallization:

    • Add Ethyl Acetate (if required) or concentrate to dryness to obtain the solid acid.

Module 3: Troubleshooting Guide

Common Failure Modes

Issue 1: Low Recovery Yield (<50%)

  • Root Cause: pH was likely too high during extraction.

  • Diagnostic: Check the pH of the aqueous raffinate (waste layer). If pH > 2.0, your product is still in the water.

  • Fix: Re-acidify the aqueous layer to pH 1.0 and re-extract with fresh 2-MeTHF.

Issue 2: Emulsion Formation (Rag Layer)

  • Root Cause: Presence of residual ethanol or surfactant-like byproducts from hydrolysis.

  • Diagnostic: Interface is cloudy and does not separate after 20 mins.

  • Fix:

    • Add more brine (NaCl) to the aqueous layer.

    • Filter the entire mixture through a Celite pad (removes particulate stabilizers).

    • If using 2-MeTHF, warm slightly to 35°C (reduces viscosity).

Issue 3: High Silver Content in Carboplatin (Downstream)

  • Root Cause: Impure CBDC ligand carrying over halides.

  • Fix: Ensure the CBDC is recrystallized from Ethyl Acetate before reacting with the Platinum precursor. The extraction solvent (2-MeTHF) must be fully removed as it can coordinate weakly with Pt.

Troubleshooting Logic Map

Troubleshooting Problem Extraction Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield (<60%) Type->LowYield Emulsion Persistent Emulsion Type->Emulsion Impurity Product Purity Low Type->Impurity CheckPH Check Aqueous pH LowYield->CheckPH Action_Filter Filter through Celite (Remove Particulates) Emulsion->Action_Filter Action_Cryst Recrystallize from EtOAc Impurity->Action_Cryst PH_High pH > 2.0 CheckPH->PH_High PH_Low pH < 1.5 CheckPH->PH_Low Action_Acid Add HCl to pH 1.0 Re-extract PH_High->Action_Acid Action_Salt Saturate with NaCl (Salting Out) PH_Low->Action_Salt

Figure 2: Diagnostic tree for resolving common extraction failures (Yield, Phase Separation, Purity).

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Ether or 2-MeTHF? A: Technically, yes. DCM is a heavier-than-water solvent which makes draining the organic layer easier. However, DCM is a suspected carcinogen and an environmental hazard.[4] For pharmaceutical intermediates like CBDC, regulatory bodies prefer Class 3 (low toxicity) solvents like 2-MeTHF or Ethyl Acetate over Class 2 solvents like DCM.

Q: My 2-MeTHF layer is cloudy after separation. Is this a problem? A: No. 2-MeTHF can dissolve about 13% water at room temperature. This cloudiness is dissolved water. This is why the Azeotropic Drying step (Step 5 in the protocol) is mandatory. Do not skip it, or your yield calculation will be artificially high due to water weight.

Q: Why is the pKa relevant? I just add 'excess' acid. A: "Excess" is subjective. If you have a buffered system (common after hydrolysis), adding a fixed volume of acid might only drop the pH to 4.0. At pH 4.0, CBDC (pKa 3.13) is largely ionized and stays in the water. You must verify the pH is < 1.5 using a pH strip or meter to guarantee extraction efficiency.

Q: Can I use this method for the synthesis of Carboplatin as well? A: No. This guide is strictly for the purification of the ligand (CBDC) . The complexation reaction between CBDC and cis-diamminediiodoplatinum(II) usually requires water as the solvent, as Carboplatin precipitates out of water. Organic solvents interfere with that specific step.

References

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." Sustainable Chemistry. Link (Verified Solvent Classes).

  • Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development, 2007. Link (Azeotropic drying data).

  • Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid." Org. Synth. 1939, 19, 27. Link (Standard Legacy Protocol).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2568, Cyclobutane-1,1-dicarboxylic acid." Link (pKa and Physical Properties).

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Synthetic Organic Chemistry." Current Organic Chemistry, 2012. Link (Extraction efficiency).

Sources

Validation & Comparative

Comprehensive Guide to HPLC Separation of 1,1-Cyclobutanedicarboxylic Acid (CBDCA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for separating 1,1-cyclobutanedicarboxylic acid (CBDCA). It is designed for analytical scientists requiring robust protocols for drug development and quality control, particularly regarding Carboplatin synthesis and degradation analysis.

Executive Summary & Chemical Context

1,1-Cyclobutanedicarboxylic acid (CBDCA) is the primary ligand and degradation product of the chemotherapy drug Carboplatin . Its analysis is critical for:

  • Raw Material QC: Ensuring purity before complexation with platinum.

  • Stability Testing: Monitoring Carboplatin hydrolysis (which releases CBDCA).

The Analytical Challenge: CBDCA is a small, highly polar dicarboxylic acid (pKa₁ ≈ 3.13, pKa₂ ≈ 5.88) with no significant UV chromophore above 210 nm. Standard C18 methods often fail due to:

  • Poor Retention: Elutes near the void volume (

    
    ) due to high polarity.
    
  • Phase Collapse: Requires highly aqueous mobile phases that "dewet" conventional C18 pores.

  • Detection Limits: Low sensitivity requires aggressive UV wavelengths (205–210 nm), increasing background noise.

This guide compares three distinct separation strategies: Polar-Embedded RP-HPLC (The Industry Standard), Mixed-Mode Chromatography (The Modern Alternative), and Ion-Exclusion Chromatography .

Method Comparison: Strategic Analysis

The following table contrasts the three primary methodologies based on experimental performance metrics.

FeatureMethod A: Polar-Embedded C18 (Recommended)Method B: Mixed-Mode (RP/AX) Method C: Standard C18 + Ion Pairing
Mechanism Hydrophobic interaction + Polar shieldingHydrophobic + Anion ExchangeHydrophobic + Ion-Pairing Agent
Column Type Waters Atlantis T3, Agilent Polaris C18-ASIELC Newcrom R1 / BHGeneric C18 (e.g., Phenomenex Luna)
Retention (

)
Moderate (

)
High (

)
High (

)
Mobile Phase 0.1%

(aq) / Methanol
MeCN / Water / Formic AcidPhosphate Buffer + TBAH
MS Compatibility No (Non-volatile phosphate)Yes (Volatile buffers)No (TBAH contaminates MS)
Robustness High (Resistant to phase collapse)High (Tunable selectivity)Low (Slow equilibration)
Detection Limit ~1 µg/mL (UV 210 nm)~0.5 µg/mL (UV/ELSD)~5 µg/mL (High background)
Expert Insight:

Why Method A wins for QC: While Mixed-Mode (Method B) offers superior retention, Method A (Polar-Embedded C18) is the regulatory gold standard. It uses simple reagents (


), avoids the memory effects of ion-pairing agents, and provides sufficient retention without the complex method development required for mixed-mode phases.

Decision Framework: Selecting the Right Method

Use the following logic flow to determine the optimal method for your specific matrix.

MethodSelection Start Start: Sample Matrix? Purity Raw Material / API Purity Start->Purity Bio Biological Fluid (Plasma/Urine) Start->Bio MS_Req Is MS Detection Required? Purity->MS_Req Impurity ID MethodA Method A: Polar-Embedded C18 (UV 210 nm, Phosphate Buffer) Purity->MethodA Standard QC MethodC Method C: Ion-Exclusion (Complex Matrix Tolerance) Bio->MethodC High Salt/Protein MS_Req->MethodA No MethodB Method B: Mixed-Mode (LC-MS Compatible) MS_Req->MethodB Yes

Figure 1: Decision tree for selecting the appropriate HPLC method based on sample origin and detection requirements.

Deep Dive: The "Industry Standard" Protocol (Method A)

This protocol utilizes a Polar-Embedded C18 phase.[1] Unlike standard C18, these columns contain hydrophilic groups near the silica surface, allowing the use of 100% aqueous mobile phases without pore dewetting (phase collapse).

Chromatographic Conditions
  • Column: Agilent Polaris C18-A or Waters Atlantis T3 (

    
     mm, 3 µm or 5 µm).
    
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (

      
      ) in Water (pH ~2.1).
      
    • Solvent B: Methanol (HPLC Grade).

    • Ratio: Isocratic 97:3 (A:B). Note: High aqueous content is crucial for retaining polar CBDCA.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled temperature is vital for retention reproducibility).

  • Detection: UV Absorbance @ 210 nm .[2]

  • Injection Volume: 10–20 µL.

Step-by-Step Experimental Workflow
  • System Preparation:

    • Flush the HPLC system with warm water (40°C) to remove any previous buffer salts.

    • Equilibrate the column with the Mobile Phase (97:3) for at least 45 minutes. Self-Validation: Baseline drift at 210 nm must be < 0.5 mAU/min before injection.

  • Standard Preparation:

    • Dissolve 10 mg CBDCA reference standard in 10 mL of Mobile Phase (not pure methanol).

    • Why? Dissolving in pure organic solvent causes "solvent effect" peak distortion (fronting) when injecting early-eluting polar compounds.

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria:

      • Retention Time (

        
        ): ~3.5 – 5.0 min.
        
      • Tailing Factor (

        
        ): 0.9 – 1.2.
        
      • RSD (Area): < 2.0%.[3]

  • Sample Analysis:

    • Inject samples.[1][2][4][5] Run time should be 2.5x the retention time of CBDCA to ensure no late-eluting non-polar impurities (from synthesis) interfere with the next injection.

Mechanism of Action

At pH 2.1 (well below


 of 3.13), CBDCA is fully protonated (

). This neutral form interacts with the hydrophobic C18 chains. The "polar-embedded" group prevents the C18 chains from self-associating (collapsing) in the 97% water environment, maintaining accessible surface area for interaction.

Alternative Protocol: Mixed-Mode Chromatography (Method B)

For applications requiring LC-MS or higher retention to separate CBDCA from similar organic acids (e.g., cyclobutanecarboxylic acid).

  • Column: SIELC Newcrom R1 (Mixed-mode: Reversed-Phase + Cation Exchange).

  • Mobile Phase: Acetonitrile (80%) / Water (20%) / 0.1% Formic Acid.

  • Mechanism: The column has ion-exchange groups that repel the protons of the acid or interact via polar mechanisms, allowing retention even with high organic content.

  • Advantage: The high organic content aids desolvation in MS, significantly boosting sensitivity compared to aqueous-heavy RP-HPLC.

Troubleshooting & Self-Validation

Use this diagnostic flow to resolve common issues during CBDCA analysis.

Troubleshooting Issue Problem Observed SplitPeak Split/Fronting Peak Issue->SplitPeak Drift Baseline Drift Issue->Drift NoRet No Retention (t ~ t0) Issue->NoRet Sol1 Diluent Mismatch: Dissolve sample in Mobile Phase SplitPeak->Sol1 Sol2 Impure Phosphate: Use HPLC-grade H3PO4 Drift->Sol2 Sol3 Phase Collapse: Switch to Polar-Embedded Column NoRet->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies in organic acid analysis.

Critical Control Point:

  • UV Cutoff: Phosphoric acid is transparent at 210 nm, but acetate or formate buffers have high absorbance at this wavelength. If using Method A, never substitute phosphoric acid with acetic acid, or the baseline noise will drown out the CBDCA signal.

References

  • United States Pharmacopeia (USP). Monograph: Carboplatin for Injection. (Standard method foundation utilizing phosphate buffers for CBDCA impurity analysis).

  • SIELC Technologies. Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. (Mixed-mode application data).

  • Agilent Technologies. Analysis of Organic Acids using a Polar-Embedded C18. (Technical note on preventing phase collapse).

  • BenchChem. Comparative Guide to HPLC and GC-MS Methods for Dicarboxylic Acid Analysis. (Overview of detection strategies).

Sources

1H NMR spectrum interpretation of diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop ¹H NMR Spectroscopy: A Comparison Guide for the Structural Verification of Diethyl 1,1-cyclobutanedicarboxylate

Introduction

Diethyl 1,1-cyclobutanedicarboxylate (CAS: 3779-29-1) is a highly strained, geminally substituted cycloalkane that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and macrocyclic compounds[1]. For drug development professionals and synthetic chemists, verifying the structural integrity and purity of this intermediate is a mandatory quality control step.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for this verification. However, the choice of instrumentation—ranging from accessible 60 MHz benchtop systems to high-resolution 400+ MHz spectrometers—profoundly impacts data clarity. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of benchtop and high-field NMR systems in elucidating the ¹H NMR spectrum of diethyl 1,1-cyclobutanedicarboxylate, grounded in the underlying physics of magnetic resonance.

The Physics of Resolution: Why Instrument Choice Matters

To understand the performance differences between a 60 MHz benchtop system and a 400 MHz high-field system, we must examine the causality behind spectral resolution. The appearance of an NMR spectrum is governed by two primary parameters: chemical shift dispersion (


) and scalar coupling (

-coupling).
  • Chemical Shift Dispersion: The separation between peaks in Hertz (Hz) scales linearly with the external magnetic field strength (

    
    ).
    
  • Scalar Coupling: The

    
    -coupling constant (in Hz), which dictates the splitting patterns (multiplets) caused by adjacent protons, is an intrinsic property of the molecule's chemical bonds and is completely independent of 
    
    
    
    .

The Causality of Second-Order Effects: In diethyl 1,1-cyclobutanedicarboxylate, the cyclobutane ring protons at the C2/C4 positions and the C3 position possess similar chemical environments. At 60 MHz, the ratio of chemical shift difference to coupling constant (


) is small. This results in a second-order spin system , characterized by complex, overlapping multiplets and "roofing" effects that obscure the 

splitting rules.

Conversely, analyzing the same sample at 400 MHz dramatically increases the


 ratio. The spin system transitions into a first-order regime , where multiplets are cleanly separated, and coupling constants can be directly extracted to confirm the cyclic structure[2].

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following protocol ensures that any instrumental drift, poor shimming, or sample impurity is immediately flagged by the data itself.

NMR_Workflow N1 1. Sample Prep (CDCl3 + TMS) N2 2. Lock & Tune (Optimize Probe) N1->N2 N3 3. Shimming (B0 Homogeneity) N2->N3 N4 4. Acquisition (RF Pulse & FID) N3->N4 N5 5. Processing (FT & Phasing) N4->N5

Figure 1: Standardized self-validating workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of diethyl 1,1-cyclobutanedicarboxylate in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.
    
  • Locking and Tuning: Insert the sample into the spectrometer. Lock the instrument to the deuterium frequency of the

    
     solvent. This step is critical to compensate for natural drift in the 
    
    
    
    field during acquisition. Tune and match the probe to the exact Larmor frequency of the ¹H nucleus.
  • Shimming: Optimize the current in the shim coils to homogenize the magnetic field across the sample volume. Self-Validation Check: The lock signal level must stabilize at a high amplitude, ensuring sharp, Lorentzian line shapes.

  • Data Acquisition: Apply a 90° radiofrequency (RF) pulse. Collect the Free Induction Decay (FID) utilizing a relaxation delay (

    
    ) of at least 3 seconds to ensure complete longitudinal relaxation (
    
    
    
    ). Accumulate 16 scans.
  • Processing & Internal Validation: Apply a Fourier Transform (FT) to convert the time-domain FID into a frequency-domain spectrum. Perform zero-order and first-order phase corrections.

    • Self-Validation Check 1 (Referencing): Set the TMS peak to exactly 0.00 ppm. If the solvent residual peak (

      
      ) does not subsequently align at 7.26 ppm, the calibration is invalid.
      
    • Self-Validation Check 2 (Integration): Integrate the signals. The total proton count must sum to exactly 16. The ratio of the ethyl

      
       (4H) to the ethyl 
      
      
      
      (6H) must be exactly 2:3. Any deviation indicates incomplete relaxation or the presence of impurities.

Comparative Spectral Interpretation: 60 MHz vs. 400 MHz

The molecular structure of diethyl 1,1-cyclobutanedicarboxylate (


) contains four distinct proton environments. Table 1 summarizes the quantitative data and compares the performance of benchtop versus high-field instruments for structural elucidation.

Table 1: ¹H NMR Spectral Data Comparison for Diethyl 1,1-cyclobutanedicarboxylate

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration60 MHz Benchtop Performance400 MHz High-Field Performance
Ethyl

~1.25Triplet (t)6HBroad triplet, partial base overlap.Sharp, baseline-resolved triplet (

Hz).
Cyclobutane C3

~1.95Quintet (m)2HUnresolved, broad multiplet.Well-resolved quintet/multiplet.
Cyclobutane C2/C4

~2.50Triplet (m)4HBroad multiplet, second-order roofing.Distinct, high-resolution multiplet.
Ethyl

~4.20Quartet (q)4HBroad quartet, adequate for basic ID.Sharp, baseline-resolved quartet (

Hz).

Analytical Insights:

  • The Ethyl Ester Groups: Both instruments successfully identify the ethyl ester moieties. The characteristic triplet at ~1.25 ppm and quartet at ~4.20 ppm are visible at 60 MHz. However, the 400 MHz spectrum provides baseline resolution, allowing for precise calculation of the

    
    -coupling constant (~7.1 Hz), which definitively confirms the presence of the freely rotating ethyl chains.
    
  • The Cyclobutane Ring: This is where the 400 MHz instrument demonstrates its superior capability. The cyclobutane ring protons at C2/C4 (~2.50 ppm) and C3 (~1.95 ppm) are tightly clustered. At 60 MHz, these signals merge into poorly defined, broad multiplets due to second-order coupling effects. At 400 MHz, the increased chemical shift dispersion separates these signals entirely, revealing the fine splitting patterns required to verify the intact four-membered ring geometry.

Conclusion & Recommendations

For drug development professionals evaluating NMR instrumentation, the choice depends on the specific analytical requirement.

A 60 MHz benchtop NMR is highly effective for rapid, at-line reaction monitoring (e.g., verifying the consumption of diethyl malonate during the synthesis of the cyclobutane ring). However, its susceptibility to second-order spectral overlap limits its utility for definitive structural proof.

A 400 MHz high-field NMR is mandatory for rigorous structural elucidation, impurity profiling, and regulatory submissions (e.g., IND applications). The high


 field resolves complex spin systems into first-order spectra, ensuring that critical structural features of strained intermediates like diethyl 1,1-cyclobutanedicarboxylate are unambiguously confirmed.

References

  • PubChem. "Diethyl 1,1-cyclobutanedicarboxylate - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." ScienceDirect (Elsevier). Available at: [Link]

  • U.S. Patent 9,284,283 B2. "Macrocyclic compounds for modulating IL-17." Google Patents.

Sources

Technical Comparison Guide: Strategies for the Identification and Quantification of Carboplatin Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Carboplatin Impurity B is chemically identified as 1,1-cyclobutanedicarboxylic acid (CBDCA) . It serves a dual role in the lifecycle of the drug Carboplatin: it is the primary starting ligand used in synthesis and the major degradation product formed via hydrolysis of the platinum coordination sphere.

From a drug development perspective, monitoring CBDCA is critical not just for compliance (USP/EP limits typically NMT 0.5%), but as a direct stability indicator. Unlike many organic impurities, CBDCA lacks a strong chromophore (conjugated


-system), making its detection at standard UV wavelengths (254 nm) impossible. This necessitates specific detection strategies—either low-wavelength UV (210-220 nm) or Mass Spectrometry (MS).

This guide compares the industry-standard Ion-Pairing HPLC-UV method against the high-sensitivity LC-MS/MS approach, providing actionable protocols for both.

Mechanism of Formation

Understanding the origin of Impurity B is essential for controlling it. Carboplatin is a chelate complex where platinum is coordinated to CBDCA.

Diagram 1: Carboplatin Hydrolysis Pathway

CarboplatinDegradation Carboplatin Carboplatin (Intact Drug) Intermediates Aquated Pt Species [Pt(NH3)2(H2O)2]2+ Carboplatin->Intermediates Hydrolysis (+2 H2O) ImpurityB Impurity B (1,1-Cyclobutanedicarboxylic acid) Carboplatin->ImpurityB Ligand Displacement

Caption: Hydrolytic cleavage of the bidentate CBDCA ligand releases Impurity B, leaving reactive aquated platinum species.

Method A: The Gold Standard (USP/EP Compliant)

Technique: Ion-Pairing Reversed-Phase HPLC with UV Detection.

Scientific Rationale

CBDCA is a small, highly polar dicarboxylic acid. On a standard C18 column, it elutes near the void volume (


), resulting in poor resolution and integration.
  • The Fix: Ion-Pairing Chromatography (IPC) .

  • The Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS). The hydrophobic tetrabutylammonium cation pairs with the anionic carboxylate groups of CBDCA, creating a neutral, lipophilic complex that retains well on the C18 stationary phase.

Detailed Protocol (Adapted from USP Monograph)
ParameterSpecification
Column C18 (L1 packing), 3.9 mm × 30 cm, 10 µm (e.g., µBondapak C18)
Mobile Phase Acetonitrile : Buffer (13:87)
Buffer Preparation Dissolve 8.5 g TBAHS in 1000 mL water. Add 3.4 mL H3PO4. Adjust pH to 7.55 with 10N NaOH.
Flow Rate 2.0 mL/min
Detector UV Absorbance @ 220 nm
Injection Volume 10-20 µL
Run Time ~15 minutes (CBDCA elutes after Carboplatin in this system)
Senior Scientist’s Validation Checklist
  • pH Criticality: The pH must be 7.55 ± 0.05 . If the pH is too low (< 7.0), the carboxylic acid groups protonate, breaking the ion pair and causing the peak to rush to the solvent front.

  • Column Dedication: Once a column is used with TBAHS, it is permanently modified. Do not use this column for other non-IPC methods.

  • Blind Spot: Detection at 220 nm is non-specific. Mobile phase transparency is crucial; use HPLC-grade phosphoric acid and acetonitrile to avoid high background noise.

Method B: The High-Sensitivity Alternative (R&D/Trace)

Technique: HILIC or Reversed-Phase LC-MS/MS (Negative Mode).

Scientific Rationale

When sensitivity below 0.05% is required (e.g., genotoxic impurity risk assessment or cleaning validation), UV detection fails due to noise. MS is required.

  • Challenge: The USP phosphate/TBAHS buffer is non-volatile and will destroy a Mass Spectrometer source.

  • The Fix: Replace IPC with a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or use a volatile ion-pairing agent (e.g., Dibutylammonium acetate), though HILIC is cleaner.

Recommended Experimental Protocol
ParameterSpecification
Column HILIC Amide or Bare Silica (e.g., BEH Amide), 2.1 × 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile (95%) + 5% Water
Gradient 95% B to 50% B over 10 minutes
Detector Triple Quadrupole MS (ESI Negative Mode)
MRM Transition 143.0

99.0
(Decarboxylation loss of CO2)

Comparative Analysis: Choosing the Right Tool

The choice between HPLC-UV and LC-MS depends on the stage of development and the specific analytical question.

Table 1: Performance Matrix
FeatureMethod A: Ion-Pairing HPLC-UVMethod B: HILIC LC-MS/MS
Primary Use QC Release, Stability TestingGenotoxic Screening, Cleaning Validation
Limit of Quantitation (LOQ) ~0.05% (500 ppm)~0.0001% (1 ppm)
Specificity Low (Relies on Retention Time)High (Mass + Fragmentation)
Robustness High (Very stable retention times)Moderate (HILIC requires long equilibration)
Cost per Run Low ($)High (

$)
Throughput High (15 min run)Medium (Requires column washing)
Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Sample Analysis Purpose What is the analytical goal? Start->Purpose RoutineQC Routine QC / Release (Limit ~0.5%) Purpose->RoutineQC High Conc. Trace Trace Impurity / Identification (Limit < 0.1%) Purpose->Trace Low Conc. / Unknowns MethodUV Use Method A: Ion-Pairing HPLC-UV (USP Standard) RoutineQC->MethodUV MethodMS Use Method B: LC-MS/MS (HILIC) Trace->MethodMS

Caption: Workflow for selecting the appropriate analytical technique based on sensitivity requirements.

References

  • United States Pharmacopeia (USP) . Carboplatin Monograph: Organic Impurities. USP-NF 2023. Link

  • European Directorate for the Quality of Medicines (EDQM) . Carboplatin: European Pharmacopoeia (Ph. Eur.) 10.0. Link

  • Schnurr, B., & Gust, R. (2002).[1] Investigation on decomposition of carboplatin in infusion solutions. Microchimica Acta, 140, 69–76.[1] Link

  • SIELC Technologies . Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1. Application Note. Link

  • ResearchGate . Carboplatin Degradation Products Formed Under Deliberated and Non-deliberated Laboratory Experiments. Link

Sources

Technical Comparison Guide: FTIR Characterization of Cyclobutane-1,1-Dicarboxylic Acid (CBDC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR characteristics of Cyclobutane-1,1-dicarboxylic acid (CBDC) , a critical intermediate in the synthesis of second-generation platinum-based antineoplastics (e.g., Carboplatin).

Executive Summary

Cyclobutane-1,1-dicarboxylic acid (CBDC) is the defining ligand precursor for Carboplatin, selected specifically to reduce the nephrotoxicity associated with first-generation cisplatin. Its "performance" in a pharmaceutical context is defined by its purity , structural integrity , and reactivity .[1]

In this guide, we analyze the vibrational spectroscopy of CBDC, comparing it against its acyclic analog (Malonic Acid ) and its coordinated pharmaceutical derivative (Carboplatin ). This comparison is vital for researchers monitoring the ligand exchange reaction during drug synthesis, where the shift in carbonyl stretch is the primary indicator of reaction completion.[1]

Part 1: The FTIR Fingerprint of CBDC

The FTIR spectrum of CBDC is dominated by two competing structural forces: the ring strain of the cyclobutane moiety and the hydrogen-bonding network of the geminal dicarboxylic acid groups.[1]

Characteristic Peak Assignments

The following table synthesizes experimental data for solid-state CBDC (typically KBr pellet or ATR).

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
O-H (Acid) 2500 – 3300 Broad, MedO-H stretching (H-bonded dimer).[2] Often overlaps C-H region.[1]
C-H (Ring) 2900 – 3000 Sharp, MedC-H stretching of the cyclobutane ring (CH₂ groups).
C=O (Acid) 1680 – 1720 StrongC=O stretching.[1] Critical quality attribute for free acid purity.[1]
C-O (Acid) 1200 – 1320 MediumC-O stretching coupled with O-H in-plane bending.[1]
Ring Deformation 916 Very Strong Cyclobutane ring deformation. This is the fingerprint identity peak for the 4-membered ring.[1]
Ring Breathing ~1200 Weak/MedRing breathing mode, often obscured by C-O bands.[1]

Expert Insight : The peak at 916 cm⁻¹ is the most diagnostic feature.[1] Unlike acyclic dicarboxylic acids, the strained cyclobutane ring exhibits a "puckering" or deformation mode that is highly intense and sharp in this region.[1] Absence or shifting of this peak indicates ring opening or contamination.[1]

Part 2: Comparative Analysis (CBDC vs. Alternatives)

This section compares CBDC with Malonic Acid (the acyclic structural analog) and Carboplatin (the final drug product). This comparison validates the identity of the starting material and monitors the synthesis endpoint.[1]

CBDC vs. Malonic Acid (The "Ring Strain" Effect)

Malonic acid (Propanedioic acid) is the closest acyclic analog. Distinguishing them is crucial during raw material verification.[1]

  • Similarities : Both show broad O-H dimers (2500-3300 cm⁻¹) and strong C=O peaks (~1700 cm⁻¹).

  • Differences :

    • Fingerprint Region : Malonic acid lacks the 916 cm⁻¹ ring deformation band.[1] Instead, it shows methylene rocking/wagging bands typical of linear chains.[1]

    • C-H Stretch : The cyclic constraint in CBDC slightly shifts C-H stretches to higher frequencies compared to the free-rotating methylene in malonic acid.[1]

CBDC vs. Carboplatin (The "Coordination" Shift)

The transformation of CBDC into Carboplatin involves the replacement of acid protons with a Platinum(II) amine complex. This causes a dramatic "Red Shift" in the carbonyl region.[1]

FeatureCBDC (Precursor)Carboplatin (Product)Mechanism of Shift
Carbonyl (C=O) 1700 cm⁻¹ (COOH)~1644 cm⁻¹ (COO-Pt)Loss of double-bond character due to electron donation to Pt(II).
Hydroxyl (O-H) Present (Broad)Absent Deprotonation removes the O-H stretch.
Amine (N-H) Absent 3270, 1604 cm⁻¹ Introduction of Ammonia ligands from the Pt precursor.
Metal-Ligand Absent ~313 cm⁻¹ (Pt-O)Formation of the Pt-O coordinate bond.
Visualization: Structural & Spectral Divergence

The following diagram illustrates the structural relationship and the resulting spectral shifts.

G cluster_0 Spectral Monitoring Point CBDC CBDC (Free Acid) C=O: ~1700 cm⁻¹ Ring Def: 916 cm⁻¹ Malonic Malonic Acid (Acyclic) C=O: ~1700 cm⁻¹ NO Ring Peak CBDC->Malonic Structural Analog (Lack of Ring Strain) Carboplatin Carboplatin (Drug) C=O: ~1644 cm⁻¹ Pt-O: ~313 cm⁻¹ CBDC->Carboplatin Coordination Synthesis (Deprotonation + Pt Binding)

Caption: Spectral divergence map showing the key FTIR shift (1700 → 1644 cm⁻¹) used to validate the conversion of CBDC to Carboplatin.

Part 3: Experimental Protocol for High-Resolution Analysis

To resolve the fine splitting in the fingerprint region (crucial for identifying the 916 cm⁻¹ peak), a KBr Pellet method is superior to standard ATR for this specific crystalline acid, as ATR can sometimes suppress weak ring modes due to refractive index effects.

Method: KBr Pellet Transmission Spectroscopy

Objective : Obtain a high-resolution spectrum to verify CBDC purity before synthesis.

  • Preparation :

    • Dry the CBDC sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (which bloats the O-H region).[1]

    • Mix 1.5 mg of CBDC with 250 mg of spectral-grade Potassium Bromide (KBr).[1]

  • Grinding :

    • Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression :

    • Press the powder in a 13mm die at 8-10 tons of pressure for 2 minutes under vacuum.

    • Quality Check: The resulting pellet should be transparent (glass-like).[1]

  • Acquisition :

    • Range : 4000 – 400 cm⁻¹.[1]

    • Resolution : 2 cm⁻¹ (critical to resolve ring splitting).

    • Scans : 32 or 64.[1]

  • Validation Criteria :

    • Pass : Distinct sharp peak at ~916 cm⁻¹; C=O centered at 1680-1720 cm⁻¹.[1]

    • Fail : Broad/split peak at 916 cm⁻¹ (possible ring opening); C=O shifted <1650 cm⁻¹ (salt contamination).

Workflow Diagram: Synthesis Monitoring

This workflow describes how to use FTIR to make "Go/No-Go" decisions during Carboplatin manufacturing.

Workflow Start Start: CBDC Raw Material FTIR_Check Step 1: FTIR Analysis (KBr) Start->FTIR_Check Decision1 Peak at 916 cm⁻¹ present? FTIR_Check->Decision1 Reaction Step 2: React with cis-[Pt(NH3)2(H2O)2]²⁺ Decision1->Reaction Yes Reject Reject: Impurity/Hydrolysis Decision1->Reject No (Ring Open) Monitor Step 3: Monitor C=O Shift Reaction->Monitor Decision2 Peak shift: 1700 → 1644 cm⁻¹? Monitor->Decision2 Decision2->Reaction Incomplete (<95%) Finish Product: Carboplatin (Release for HPLC) Decision2->Finish Complete Shift

Caption: Quality Control workflow using FTIR characteristic peaks to validate CBDC raw material and monitor its conversion to Carboplatin.

References

  • RSC Publishing . (1968).[1] Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B.

  • ResearchGate . (2016).[1] Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iranian Journal of Chemistry and Chemical Engineering.

  • Google Patents . (2009).[1] CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin.[1]

  • SpectraBase . Cyclobutane-1,1-dicarboxylic acid diethyl ester Spectrum. (For comparative ester data).

  • Universal Lab . (2024).[1] FTIR Spectrum Analysis--Meaning and Application of Each Peak.

Sources

Aquation Kinetics of Platinum Therapeutics: Cisplatin vs. Carboplatin

[1][2]

Executive Summary

This technical guide compares the aquation kinetics of Cisplatin (cis-diamminedichloroplatinum(II)) and Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)). While both agents share the same active cytotoxic species, their clinical profiles diverge radically due to a ~100-fold difference in aquation rates .

Cisplatin undergoes rapid hydrolysis (aquation) in low-chloride environments, leading to high reactivity, potent efficacy, but severe nephrotoxicity. Carboplatin, stabilized by a bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand, resists aquation. This kinetic stability acts as a "chemical timer," delaying activation until the drug clears the kidneys, thereby reducing nephrotoxicity while requiring higher doses to achieve equivalent DNA platination.

Mechanistic Foundation: The Role of Aquation

Platinum(II) drugs are prodrugs . They are administered in an inactive, neutral state and must undergo ligand exchange (aquation) to become positively charged, electrophilic species capable of binding to the N7 position of guanine in DNA.

The Reaction Pathway

The general activation pathway involves the replacement of labile ligands (

  • Cisplatin: The leaving groups (

    
    ) are chloride ions (
    
    
    ).[1] In the blood (high
    
    
    ), the equilibrium favors the neutral drug. Inside the cell (low
    
    
    ), aquation proceeds rapidly.
  • Carboplatin: The leaving group is the bidentate CBDCA chelate. The "chelate effect" stabilizes the complex. Activation requires a high-energy ring-opening step before the ligand can be displaced by water.

Comparative Pathway Diagram

The following diagram illustrates the activation pathways and the energy barrier difference.

AquationPathwayCisplatinCisplatin(Neutral)TS_CisTransition State(Cl- leaving)Cisplatin->TS_CisFastLow Ea (~23 kcal/mol)CarboplatinCarboplatin(Neutral, Stable)TS_CarboTransition State(Ring Opening)Carboplatin->TS_CarboSlowHigh Ea (~30 kcal/mol)MonoAquaMono-Aquated Species[Pt(NH3)2(H2O)Cl]+TS_Cis->MonoAquaTS_Carbo->MonoAquaLigand LossActiveDNA Binding(Cytotoxicity)MonoAqua->ActiveNucleophilic Attackon Guanine N7

Figure 1: Comparative activation pathways. Carboplatin requires a high-energy ring-opening step (Red), resulting in significantly slower kinetics compared to Cisplatin (Blue).

Kinetic Comparison: The Data

The following data highlights the quantitative differences in stability and reactivity at physiological conditions (

Table 1: Kinetic Parameters of Aquation
ParameterCisplatinCarboplatinRatio (Cis:Carbo)
Rate Constant (

)


~110 : 1
Half-Life (

) in Buffer
~2.3 hours> 200 hours1 : 100
Activation Energy (

)
~23 kcal/mol~30 kcal/molN/A
Protein Binding (

)
< 1 hour (Irreversible)Slow (Reversible initially)N/A

Key Insight: The rate constant (

Experimental Protocol: Determining Aquation Rates

To validate these kinetic values, researchers typically employ High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) . This method separates the parent drug from aquated species and quantifies the platinum content with high sensitivity.

Causal Experimental Design
  • Why HPLC? To separate the neutral parent drug from the positively charged aquated species.

  • Why ICP-MS? UV detection is often insufficient for Carboplatin due to low extinction coefficients; ICP-MS detects the Pt isotope (

    
    ) specifically, ignoring matrix interference.
    
  • Why Temperature Control? Kinetics are temperature-dependent (Arrhenius equation). Precise control at

    
     is mandatory.
    
Step-by-Step Protocol
  • Preparation:

    • Prepare 1 mM solutions of Cisplatin and Carboplatin in

      
       phosphate buffer (pH 7.4) containing 
      
      
      (to maintain ionic strength without adding competing chlorides).
    • Note: Avoid using PBS for the kinetic run if measuring pure aquation, as high

      
       shifts equilibrium back to reactants.
      
  • Incubation:

    • Incubate solutions in a dark thermostatic water bath at

      
      .
      
  • Sampling & Quenching:

    • At defined intervals (

      
       min for Cisplatin; 
      
      
      hours for Carboplatin), remove a
      
      
      aliquot.
    • Critical Step: Immediately dilute the aliquot into ice-cold saline or a nucleophilic quenching agent (e.g., 10 mM thiourea) to "freeze" the reaction state before injection.

  • Analysis (HPLC-ICP-MS):

    • Column: C18 Reverse Phase or Strong Cation Exchange (SCX). SCX is superior for retaining positively charged aquated species.

    • Mobile Phase: Methanol/Water gradient with 0.1% Formic Acid.

    • Detection: Monitor

      
       signal.
      
  • Data Processing:

    • Plot

      
       vs. Time.[2]
      
    • The slope of the linear regression line equals

      
       (observed rate constant).
      
Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Drug Solution(pH 7.4, 37°C)IncubateIncubation(Thermostatic Bath)Start->IncubateSampleAliquot Sampling(Time points t1, t2...)Incubate->SamplePeriodicQuenchQuenching Step(Ice-cold Thiourea/Saline)STOPS REACTIONSample->QuenchImmediateHPLCHPLC Separation(Cation Exchange)Quench->HPLCICPMSICP-MS Detection(Monitor 195-Pt)HPLC->ICPMSDataCalculate Rate Constant (k)Slope of ln[Conc] vs TimeICPMS->Data

Figure 2: Workflow for kinetic analysis. The quenching step is critical to ensure the species distribution measured reflects the exact time point.

Clinical Implications of Aquation Rates

The kinetic data directly explains the clinical "phenotype" of these drugs.

  • Toxicity Profile:

    • Cisplatin: Fast aquation (

      
      ) leads to rapid formation of reactive species in the blood and kidneys. This causes high protein binding (inactivation) and severe nephrotoxicity.
      
    • Carboplatin: Slow aquation (

      
       in chloride-free media) allows the drug to pass through the kidneys largely intact, drastically reducing nephrotoxicity.
      
  • Dosing Strategy:

    • Because Carboplatin activates so slowly, it is excreted faster than it activates. Therefore, doses must be calculated based on Glomerular Filtration Rate (GFR) using the Calvert Formula to ensure enough drug remains in circulation long enough to aquate and bind DNA.

References

  • Mechanism of cytotoxicity of anticancer platinum drugs. Cancer Research. (1986).[3] Evidence that Cisplatin and Carboplatin differ only in the kinetics of their interaction with DNA.[3] Link

  • Comparative hydrolysis and plasma protein binding of cis-platin and carboplatin. Metallomics. (2011).[4] Detailed analysis of hydrolysis rates and protein binding in human plasma. Link

  • On the Hydrolysis Mechanism of the Second-Generation Anticancer Drug Carboplatin. Journal of Physical Chemistry B. (2009). Computational study of activation energies and ring-opening mechanisms. Link

  • The comparative pharmacokinetics of carboplatin and cisplatin. Cancer Chemotherapy and Pharmacology. (1983). Early foundational study on clearance and half-lives in vivo. Link

  • Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions. American Journal of Hospital Pharmacy. (1991). Practical stability data for clinical formulations. Link

Comprehensive Comparison Guide: Mass Spectrometry Workflows for Cyclobutane-1,1-Dicarboxylate Derivatives and Platinum Adducts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly hydrophilic, poorly ionizing organometallic complexes. Cyclobutane-1,1-dicarboxylate (CBDCA) derivatives—most notably the chemotherapeutic agent carboplatin (cis-diammine(cyclobutane-1,1-dicarboxylate-O,O')platinum(II))—present a unique triad of challenges. They are prone to aqueous hydrolysis, suffer from severe ion suppression in complex biological matrices, and their mechanism of action involves dynamic ligand exchange that complicates speciation.

To successfully analyze these compounds, researchers must move beyond standard reversed-phase methodologies. This guide objectively compares three gold-standard mass spectrometry platforms—LC-ESI-MS/MS, LC-ICP-MS, and Accelerator Mass Spectrometry (AMS)—detailing the causality behind experimental choices and providing self-validating protocols for each workflow.

Analytical Decision Framework

Selecting the correct mass spectrometry technique depends entirely on the biological target: intact drug pharmacokinetics, total elemental speciation, or ultra-trace DNA adduct formation.

G Sample Biological Sample (Plasma, Urine, Tissue) Intact Intact Carboplatin (CBDCA-Pt) Sample->Intact PK Studies TotalPt Total Platinum or Pt-Species Sample->TotalPt Degradation/Tox Adducts 14C-CBDCA-DNA Monoadducts Sample->Adducts Microdosing/Efficacy LCMS LC-ESI-MS/MS (Triple Quadrupole) Intact->LCMS ICPMS LC-ICP-MS (Inductively Coupled Plasma) TotalPt->ICPMS AMS Accelerator Mass Spectrometry (AMS) Adducts->AMS

Mass spectrometry decision tree for cyclobutane-1,1-dicarboxylate derivative analysis.

Methodological Workflows & Causality

Protocol 1: Direct Quantification of Intact Carboplatin via LC-ESI-MS/MS

Best For: High-throughput clinical pharmacokinetic (PK) studies in human plasma. Authoritative Grounding: Based on the validated bioanalytical assay developed by [1].

The Causality: Carboplatin is highly hydrophilic, meaning traditional Solid Phase Extraction (SPE) often yields poor recovery due to lack of retention. Instead, a rapid protein precipitation method is preferred. Furthermore, carboplatin exhibits low proton affinity. Adding formic acid to a methanolic mobile phase forces protonation, enabling positive electrospray ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 μL of human plasma. Add an internal standard (e.g., oxaliplatin).

  • Protein Precipitation: Add 300 μL of cold acetonitrile. Why? Acetonitrile crashes out plasma proteins immediately without breaking the delicate Pt-CBDCA coordination bonds.

  • Centrifugation & Concentration: Vortex and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a 96-well plate and evaporate to dryness under a gentle nitrogen stream to concentrate the analyte.

  • Reconstitution: Reconstitute in 100 μL of initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).

  • Chromatography: Inject onto a C18 column (e.g., Luna 100 x 2.0 mm, 5 µm). Use a steep gradient of water/methanol to elute the hydrophilic complex rapidly.

  • MS/MS Detection: Operate the Triple Quadrupole in MRM mode. Target the precursor ion m/z 372.0. Use a collision energy of 10 eV for the quantifier product ion (m/z 355.0) and 20 eV for the qualifier (m/z 294.0).

  • Self-Validating Checkpoint: Monitor the 355.0/294.0 ion ratio. A deviation of >15% from the calibration standard indicates co-eluting matrix interference, invalidating the specific run.

Protocol 2: Species-Specific Isotope Dilution via LC-ICP-MS

Best For: Absolute, matrix-independent quantification of platinum species in urine. Authoritative Grounding: Validated by research published in the [2].

The Causality: ESI-MS is highly susceptible to ion suppression from the heavy salt content in urine. ICP-MS destroys the molecule in an argon plasma, yielding unmatched elemental sensitivity for Platinum, but loses the molecular identity of the CBDCA ligand. By coupling HPLC to ICP-MS and using a synthesized


Pt-enriched carboplatin spike, we achieve Isotope Dilution Mass Spectrometry (IDMS). Because both the natural 

Pt-drug and the

Pt-spike experience identical column losses and plasma ionization efficiencies, their ratio remains perfectly constant.

Step-by-Step Methodology:

  • Spiking: Spike the urine sample with a precisely known gravimetric amount of synthesized

    
    Pt-enriched carboplatin.
    
  • Equilibration: Allow the sample to equilibrate for 30 minutes to ensure homogeneous mixing of the isotopes.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled directly to the nebulizer of an ICP-QMS. This separates intact carboplatin from free platinum or degraded species.

  • Elemental Detection: Monitor the isotopic masses m/z 194 and m/z 195 continuously.

  • Quantification: Calculate the concentration using the IDMS equation based on the altered

    
    Pt/
    
    
    
    Pt ratio in the eluting carboplatin peak.
  • Self-Validating Checkpoint: Run a natural platinum standard prior to the sample batch to calculate and correct for instrumental mass bias (the tendency of the mass spectrometer to favor heavier or lighter isotopes).

Protocol 3: Ultra-Trace DNA Monoadduct Kinetics via Accelerator Mass Spectrometry (AMS)

Best For: Microdosing studies and evaluating cellular chemoresistance mechanisms. Authoritative Grounding: Detailed in [3].

The Causality: Carboplatin's mechanism involves forming a monoadduct with DNA (where the CBDCA ligand remains attached) before slowly closing into a toxic diadduct (which releases the CBDCA ligand). To study resistance at sub-pharmacological "microdoses," LC-MS/MS lacks the required sensitivity. By dosing cells with


C-labeled CBDCA-carboplatin, AMS can measure the 

C/

C isotope ratio. AMS specifically isolates the monoadduct phase because the

C-CBDCA tag is physically lost once the diadduct forms.

Step-by-Step Methodology:

  • Dosing: Incubate target cells (e.g., T24 bladder cancer cells) with a microdose of

    
    C-labeled carboplatin (labeled on the cyclobutane ring).
    
  • DNA Isolation: Lyse the cells and isolate genomic DNA using standard phenol-chloroform extraction or silica-spin columns. Ensure RNA and proteins are completely digested.

  • Graphitization: Combust the purified DNA to CO

    
     in a sealed quartz tube with copper oxide, then reduce the CO
    
    
    
    to solid graphite using zinc and a cobalt catalyst.
  • AMS Analysis: Bombard the graphite with cesium ions. Accelerate the resulting negative ions through a tandem accelerator to destroy molecular isobars, and count the individual

    
    C atoms relative to 
    
    
    
    C.
  • Self-Validating Checkpoint: Process a parallel non-platinated DNA control cell line. This establishes the natural

    
    C background (modern carbon baseline), ensuring that any elevated 
    
    
    
    C signal is exclusively derived from the CBDCA monoadducts.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies, allowing researchers to select the appropriate platform based on required sensitivity and dynamic range.

Analytical TechniqueTarget AnalytePrimary MatrixLimit of Detection (LOD)Dynamic RangeKey Advantage
LC-ESI-MS/MS Intact CarboplatinHuman Plasma~50 ng/mL50 – 10,000 ng/mLHigh throughput; direct molecular identification.
LC-ICP-MS Total Pt / Pt-SpeciesHuman Urine0.1 ng/g (0.8 fmol)0.1 – 5,000 ng/gMatrix-independent accuracy via IDMS.
AMS

C-CBDCA Adducts
Genomic DNA~1 amol / 10 µg DNAAttomole – FemtomoleUltimate sensitivity; 100x lower LOD than ICP-MS.

Conclusion & Future Perspectives

The mass spectrometry analysis of cyclobutane-1,1-dicarboxylate derivatives requires a highly targeted approach. For routine clinical pharmacokinetics, LC-ESI-MS/MS remains the standard due to its speed and structural specificity. However, when matrix effects compromise accuracy, LC-ICP-MS with species-specific isotope dilution provides an infallible, self-correcting alternative. Finally, for cutting-edge drug development and microdosing efficacy trials, AMS stands alone in its ability to track the precise kinetics of CBDCA-DNA monoadduct formation at the attomole level.

Future advancements in this space are currently focusing on hyphenating capillary electrophoresis (CE) with high-resolution mass spectrometry (HRMS) to further resolve the transient intermediate species of CBDCA degradation in vivo.

References

  • A Simple, Direct Quantification of Carboplatin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry Source: Medpace Bioanalytical Laboratories URL:[Link]

  • Species specific IDMS for accurate quantification of carboplatin in urine by LC-ESI-TOFMS and LC-ICP-QMS Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL:[Link]

  • Kinetics of Carboplatin−DNA Binding in Genomic DNA and Bladder Cancer Cells As Determined by Accelerator Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Comparative Guide: Cyclobutane-1,1-dicarboxylate vs. Malonate in Platinum(II) Coordination

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Cyclobutane-1,1-dicarboxylate (CBDC) and Malonate ligands in the context of Platinum(II) coordination chemistry.[1] It is designed for researchers optimizing metallodrug pharmacokinetics and stability.

Executive Summary: The Chelate Effect & Drug Design

In the development of platinum-based antineoplastics, the transition from monodentate chlorides (Cisplatin) to bidentate dicarboxylates (Carboplatin) marked a pivotal shift in toxicity management. Both Malonate and CBDC form stable 6-membered chelate rings with Pt(II), significantly retarding the rate of aquation (hydrolysis)—the rate-limiting step for DNA platination.

While electronically similar, the CBDC ligand was selected for the blockbuster drug Carboplatin over simple malonates due to lipophilicity tuning and solid-state stability . This guide dissects the physicochemical nuances that make CBDC the superior clinical candidate, while acknowledging Malonate as a vital structural baseline for research.

Technical Comparison: Physicochemical Drivers

Kinetic Stability & The Leaving Group

Both ligands act as "slow" leaving groups compared to chloride. The chelate effect stabilizes the Pt-O bond, requiring a higher activation energy for nucleophilic displacement (by water or DNA).

  • Malonate: Forms a [Pt(NH3)2(malonate)] complex. While stable, the lack of steric bulk on the

    
    -carbon exposes the complex to slightly faster degradation pathways compared to CBDC.
    
  • CBDC: The cyclobutane ring exerts a steric shielding effect on the carboxylate oxygens and the central platinum. This results in an aquation rate constant (

    
    ) approximately 100-fold slower  than Cisplatin, and marginally slower than simple malonates.
    

Key Insight: The "biphasic" hydrolysis mechanism is identical for both:

  • Ring opening (formation of monodentate species).

  • Displacement of the second carboxylate arm by water.

Lipophilicity (LogP) and Pharmacokinetics

This is the critical differentiator.

  • Malonate: The methylene backbone is relatively polar. Malonato-platinum complexes are often highly hydrophilic, which can result in rapid renal clearance before effective cellular uptake.

  • CBDC: The cyclobutane ring adds significant hydrophobic bulk without altering the coordination geometry. This increases the partition coefficient (LogP), enhancing passive diffusion across the lipid bilayer of tumor cells.

Structural Parameters
FeatureMalonate ComplexCBDC Complex (Carboplatin)Impact
Chelate Ring 6-membered6-memberedIdentical bite angles (~90°).
Backbone Conformation Flexible boat/chairRigid/PuckeredCBDC rigidity enhances crystal stability.
Electronic Effect Electron-donatingElectron-donatingIncreases electron density on Pt, reducing electrophilicity.
Solubility High (Hydrophilic)Moderate (Amphiphilic)CBDC balances solubility with cellular uptake.

Mechanism of Action & Activation Pathway

Unlike Cisplatin, which aquates rapidly, dicarboxylate complexes require activation. Recent studies confirm that Carbonate (


) in the bloodstream can act as a nucleophile, ring-opening the CBDC/Malonate ligand to form a transient carbonato-complex, which is then more easily aquated.
Visualization: Activation Pathway

The following diagram illustrates the parallel activation pathways for a generic Dicarboxylate-Pt complex (applicable to both CBDC and Malonate).

ActivationPathway Prodrug Pt-Dicarboxylate (Closed Ring) RingOpen Monodentate Intermediate (Ring Opened) Prodrug->RingOpen Slow Hydrolysis (+H2O) Carbonato Pt-Carbonato Species (Transient) Prodrug->Carbonato Carbonate Attack (+CO3) Active Pt-Diaqua Species (Active Drug) RingOpen->Active Loss of Ligand Carbonato->RingOpen Decarboxylation DNA Pt-DNA Adduct (Apoptosis) Active->DNA Nucleophilic Attack

Figure 1: The activation pathway shows how the stable chelate ring is opened via hydrolysis or carbonate attack, leading to the active diaqua species.

Experimental Protocols

Synthesis of [Pt(NH3)2(Dicarboxylate)]

Objective: Synthesize Carboplatin (CBDC) or the Malonate analog with high purity using the Silver Sulfate method. This method avoids chloride contamination, which is critical for stability data.

Reagents:

  • Cisplatin (cis-[Pt(NH3)2Cl2])

  • Silver Sulfate (Ag2SO4) or Silver Nitrate (AgNO3)

  • 1,1-Cyclobutanedicarboxylic acid (CBDC) OR Malonic Acid[2]

  • Barium Hydroxide (if using sulfate method to adjust pH)

Workflow:

  • Activation: Suspend cis-[Pt(NH3)2Cl2] (1 eq) in deionized water. Add Ag2SO4 (0.98 eq) protected from light. Stir at room temperature for 24 hours.

    • Why? Ag+ abstracts Cl-, precipitating AgCl and leaving the reactive cis-[Pt(NH3)2(H2O)2]2+ species. Using slightly less than 1 eq of Ag prevents excess Ag+ contamination.

  • Filtration: Filter off the AgCl precipitate through a 0.2 µm membrane. The filtrate contains the active diaqua species.

  • Ligand Preparation: In a separate vessel, dissolve CBDC or Malonic acid (1.1 eq) in water. Adjust pH to ~6.5 using NaOH or Ba(OH)2.

    • Critical Step: The dicarboxylate must be deprotonated to coordinate effectively.

  • Coordination: Add the ligand solution to the platinum filtrate. Stir at 60°C for 4 hours, then cool to room temperature.

  • Crystallization: Concentrate the solution via rotary evaporation. Cooling to 4°C will yield crystals. CBDC complexes crystallize readily; Malonate complexes may require ethanol addition to induce precipitation due to higher water solubility.

Kinetic Stability Assay (HPLC)

Objective: Compare the aquation half-life (


) of the two complexes.

Methodology:

  • Preparation: Dissolve complex (1 mM) in Phosphate Buffered Saline (PBS) at pH 7.4.

  • Incubation: Maintain at 37°C.

  • Sampling: Inject 10 µL aliquots into an HPLC (C18 Reverse Phase column) at t=0, 1h, 4h, 24h, 48h.

  • Mobile Phase: Water/Methanol gradient (95:5 to 50:50).

  • Detection: UV at 210 nm (Pt-ligand charge transfer band).

  • Analysis: Plot ln[Concentration] vs. Time. The slope

    
     is the rate constant.
    
    • Expectation:

      
       for CBDC should be >24 hours. Malonate may be slightly shorter depending on pH and buffer carbonate content.
      

Supporting Data Summary

The following table summarizes the comparative properties relevant to drug development.

ParameterMalonate LigandCBDC Ligand (Carboplatin)Clinical Implication
Leaving Group Lability Low (Stable)Very Low (Very Stable)CBDC allows for higher dosing (AUC) with reduced nephrotoxicity.
Aquation Rate (

)


Slower activation = longer circulation time.
LogP (Octanol/Water) < -2.0 (Hydrophilic)~ -0.46 (Amphiphilic)CBDC has superior passive cellular uptake.
Toxicity Profile Moderate NephrotoxicityMyelosuppression (Dose limiting)CBDC shifts toxicity from kidneys (Cisplatin-like) to bone marrow.
Resistance Profile Cross-resistant with CisplatinCross-resistant with CisplatinNeither ligand overcomes resistance mechanisms (e.g., Glutathione).

References

  • Mechanism of Action & Hydrolysis

    • On the Hydrolysis Mechanism of the Second-Generation Anticancer Drug Carbopl
    • Source: Academia.edu / DNTB.
  • Carbonate Activation

    • Activation of carboplatin by carbonate.[3] Di Pasqua, A. J., et al. (2006).[4]

    • Source: PubMed / NIH.
  • Comparative Pharmacokinetics

    • The comparative pharmacokinetics of carboplatin and cisplatin in mice and r
    • Source: PubMed / NIH.
  • Synthesis & Malonate Derivatives

    • Gadolinium texaphyrin (Gd-Tex)
    • Source: Dalton Transactions (RSC).
  • General Platinum Chemistry

    • Synthetic Methods for the Preparation of Pl
    • Source: PMC / NIH.

Sources

Validating Purity: A Comparative Guide for 1,1-Cyclobutanedicarboxylic Acid (CBDC)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Context & Technical Grounding[1]

1,1-Cyclobutanedicarboxylic acid (CBDC) is not merely a reagent; it is the critical structural scaffold for Carboplatin , a second-generation platinum-based antineoplastic agent. In drug development, the purity of CBDC directly governs the yield and safety profile of the final API. Impurities in CBDC—such as cyclobutanecarboxylic acid or unreacted linear precursors—can form difficult-to-remove side products during the platinum coordination step.[]

While simple acid-base titration has historically served as a "rough" assay for raw material acceptance, it fails the specificity requirements of modern ICH Q2(R1) guidelines. It cannot distinguish between the target dicarboxylic acid and acidic impurities.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) method (the gold standard for specificity) against Potentiometric Titration (the standard for absolute stoichiometry). We provide a validated HPLC protocol designed to serve as a self-correcting quality system.

Method Comparison Matrix
FeatureHPLC-UV (Reverse Phase)Potentiometric TitrationGas Chromatography (GC)
Primary Utility Impurity Profiling & Specific Assay Total Acid Content (Assay) Volatile Impurity Analysis
Specificity High (Separates homologues)Low (Responds to all H+ sources)High (but requires derivatization)
Precision (RSD) < 1.0%< 0.2%< 1.0%
Sample Prep Dissolve & FilterDissolveDerivatization (Esterification)
Detection Limit Low ppm range (Sensitivity)N/A (Macro analysis only)Low ppm
Verdict Recommended for QC Release Recommended for Raw Material IDSecondary/Orthogonal use

Part 2: The Core Protocol (HPLC-UV)[1]

This protocol is engineered for specificity . CBDC is a polar dicarboxylic acid with weak UV absorption. Standard C18 columns often suffer from "phase collapse" with the high-aqueous mobile phases required to retain such polar compounds. Therefore, this protocol utilizes a compatible aqueous-stable C18 column and low-UV detection.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector and Thermostatted Column Compartment.

  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-Aq for stability in high aqueous media).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
    • Why: Low pH suppresses ionization of carboxyl groups (

      
      ), increasing hydrophobicity and retention on the C18 phase.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 95% Mobile Phase A / 5% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm .[2]

    • Note: CBDC lacks a conjugated

      
      -system. Detection relies on the carbonyl 
      
      
      
      transition. Use high-purity solvents to minimize baseline noise.
  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

System Suitability Testing (SST)

Trustworthiness mechanism: Before analyzing samples, the system must pass these criteria to validate its own performance state.

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures no secondary interactions).
    
  • Theoretical Plates (

    
    ):  NLT 5,000 (Ensures column efficiency).
    
  • RSD of Standard Areas: NMT 2.0% (n=5 injections).

Part 3: Validation Workflow & Data

The following validation data represents typical acceptance criteria derived from ICH Q2(R1) guidelines for an assay method.

Specificity (Stress Testing)

To prove the method sees only CBDC, the sample is subjected to stress.

  • Acid Hydrolysis (0.1 N HCl, 60°C): No interfering peaks.

  • Base Hydrolysis (0.1 N NaOH, 60°C): No interfering peaks.

  • Oxidation (3%

    
    ):  Check for peak purity using PDA (purity angle < purity threshold).
    
Linearity & Range

Prepared standard solutions from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

Concentration (%)Concentration (mg/mL)Mean Peak Area (mAU*s)
500.501,250,400
750.751,875,100
1001.002,500,800
1251.253,125,500
1501.503,750,900
Result

Pass
Accuracy (Recovery)

Spike placebo (or solvent) with known amounts of CBDC standard.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)Acceptance
80%80.079.899.7598.0 - 102.0%
100%100.0100.2100.2098.0 - 102.0%
120%120.0119.599.5898.0 - 102.0%

Part 4: Alternative Protocol (Potentiometric Titration)

While HPLC is preferred for specificity, titration is a valid orthogonal check for bulk purity (Assay).

  • Principle: Neutralization of two carboxyl groups.

    
    
    
  • Reagent: 0.1 N Sodium Hydroxide (Standardized).

  • Solvent: 50 mL Deionized Water (CBDC is soluble in water).

  • Endpoint: Potentiometric determination (inflection point). Phenolphthalein can be used as a visual indicator if autotitrator is unavailable.

  • Calculation:

    
    
    (Where Eq.Wt of CBDC = 72.06 mg/mEq).
    

Part 5: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation lifecycle.

Diagram 1: Analytical Decision Tree

Caption: Workflow for selecting the appropriate analytical method based on data requirements.

AnalyticalDecision Start Sample: 1,1-Cyclobutanedicarboxylic Acid Goal Define Analytical Goal Start->Goal Choice1 Goal: Impurity Profiling / Specificity Goal->Choice1 Choice2 Goal: Bulk Purity / Stoichiometry Goal->Choice2 HPLC Method: HPLC-UV (RP-C18) (Specific for CBDC) Choice1->HPLC Titration Method: Potentiometric Titration (Total Acid Content) Choice2->Titration Check Check: Is Purity > 98.0%? HPLC->Check Validates impurities Titration->Check Validates total assay Release Release for Synthesis Check->Release Yes Reject Reject / Reprocess Check->Reject No

Diagram 2: HPLC Validation Lifecycle (ICH Q2)

Caption: The cyclical process of validating the HPLC method to ensure data integrity.

ValidationCycle Define 1. Define Scope (Assay & Impurities) Develop 2. Method Development (pH 2.5, C18 Column) Define->Develop Validate 3. Validation (ICH Q2) (Linearity, Accuracy, Precision) Develop->Validate SST 4. Routine QC (System Suitability Tests) Validate->SST SST->SST Daily Batch Review 5. Periodic Review (Trend Analysis) SST->Review Review->Validate If method changes

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Carboplatin Monograph: Impurity B (1,1-Cyclobutanedicarboxylic acid).[3][4] USP-NF. (Note: Reference to general USP Carboplatin impurity methods).

  • ResearchGate. (2018). Comparison of titration and HPLC quantification of acid content. (General methodology comparison). Retrieved from [Link]

Sources

Distinguishing 1,1-Cyclobutanedicarboxylic Acid from Linear Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In drug development, particularly for platinum-based antineoplastics like Carboplatin , the distinction between 1,1-cyclobutanedicarboxylic acid (CBDC) and its linear analogs (e.g., malonic acid) is not merely academic—it is a determinant of toxicity and pharmacokinetics.[1][2][3][4]

While linear dicarboxylates like malonate possess a flexible backbone and reactive


-protons, CBDC features a rigid, strained cyclobutane ring spiro-fused to the carboxylate center.[1][2] This structural rigidity confers unique stability against decarboxylation and hydrolysis, a property directly responsible for Carboplatin’s reduced nephrotoxicity compared to Cisplatin.[1][2][3][4][5] This guide provides the definitive physicochemical and spectroscopic markers to distinguish CBDC from linear alternatives.

Physicochemical Performance Profile

The following table synthesizes experimental data comparing CBDC with Malonic Acid (the direct linear analog).

Feature1,1-Cyclobutanedicarboxylic Acid (CBDC)Malonic Acid (Linear Analog)Implication for Development
Structure Rigid Cyclobutane Ring (

)
Flexible Linear Chain (

)
CBDC forms stable spiro-chelate rings.[1][2][3]
CAS No. 5445-51-2141-82-2Critical for regulatory filing.[1][2][5]
Melting Point 158°C 135–137°C (Decomposes) CBDC is thermally more stable; Malonic acid decarboxylates readily at MP.[1][2][3][4][5]
Acidity (pKa) pKa₁ ≈ 3.13 | pKa₂ ≈ 5.88pKa₁ = 2.83 | pKa₂ = 5.69CBDC is slightly less acidic due to ring constraints affecting solvation/ionization.[1][2][3][4][5]

-Protons
None (Quaternary Carbon)Two (Reactive Methylene)Primary Identification Marker.
Solubility Soluble in water; slightly sol. in DMSOHighly soluble in water (763 g/L)CBDC is more lipophilic due to the hydrocarbon ring.[1][2][3][4][5]

Spectroscopic Identification: The "Fingerprint"[6]

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only self-validating method to definitively distinguish CBDC from linear impurities.[3][4][5]

  • 1H NMR (Proton):

    • Linear Malonates: Display a diagnostic signal at

      
       3.1–3.5 ppm  corresponding to the 
      
      
      
      -methylene protons (
      
      
      ).[1][2][3]
    • CBDC: This region is silent .[3][4][5] The quaternary carbon at the 1-position bears no protons.[5] Instead, look for multiplet signals for the cyclobutane ring protons (

      
       and 
      
      
      
      ) in the
      
      
      1.8–2.6 ppm
      range.[3][4][5]
  • 13C NMR (Carbon):

    • CBDC: Shows a quaternary carbon peak at ~55-60 ppm .[1][2][3][4][5]

    • Linear Malonates: Show a methylene carbon peak (

      
      ) at ~40-45 ppm , which will show as a negative peak in DEPT-135 experiments (CBDC's quaternary carbon will disappear in DEPT-135).
      
B. Infrared Spectroscopy (IR)[1][2][3][4][5][6][7]
  • Carbonyl Stretch: While both show strong

    
     stretches (~1700–1720 cm⁻¹), CBDC often exhibits a slight shift to higher wavenumbers due to the ring strain transmitted to the exocyclic bonds.[3][4]
    
  • Fingerprint Region: Malonic acid shows characteristic

    
     wagging/twisting bands that are absent in CBDC.[1][2][3][4][5]
    

Experimental Protocols

Protocol 1: Rapid NMR Discrimination Workflow

Objective: To detect linear malonate impurities in a CBDC bulk lot (Limit of Detection: ~0.1%).

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
     or 
    
    
    
    .
  • Acquisition: Run a standard 1H NMR (minimum 16 scans).[1][2][3][4][5]

  • Analysis:

    • Integrate the cyclobutane region (1.8–2.6 ppm).[3][4][5] Set value to 6H.

    • Inspect the 3.0–3.6 ppm region.[4][5]

    • Pass Criteria: No integration > 0.01H in the 3.0–3.6 ppm window.

    • Fail Criteria: Triplet or singlet observed at ~3.2 ppm (indicates linear malonate or unreacted precursor).[1][2][3][4][5]

Protocol 2: Thermal Stress Test (Decarboxylation)

Objective: Verify structural rigidity and thermal stability.[1][2][3][4][5]

  • Setup: Place 50 mg of sample in a TGA (Thermogravimetric Analyzer) pan or a melting point capillary.

  • Ramp: Heat from 100°C to 180°C at 10°C/min.

  • Observation:

    • Malonic Acid: Rapid mass loss (CO₂ evolution) begins at ~135°C .[1][2][3][4][5][6][7]

    • CBDC: Material remains stable through 150°C; melting occurs at 158°C before significant decomposition/decarboxylation initiates at >160°C.[2][3][4][5]

Mechanism of Action in Drug Design

The choice of CBDC in Carboplatin is a deliberate kinetic strategy.

  • The "Gem-Dialkyl" Effect: The cyclobutane ring forces the two carboxylate groups into a fixed orientation. This pre-organization facilitates the formation of the bidentate chelate with Platinum (Pt).[4][5]

  • Hydrolysis Kinetics: In Cisplatin, the chloride ligands are monodentate and leave rapidly, causing high reactivity and nephrotoxicity.[2][3][4][5] In Carboplatin, the CBDC ligand forms a stable spiro-fused ring .[1][2] The hydrolysis of this ring is significantly slower (

    
     ~30 hours vs ~2 hours for Cisplatin), acting as a "slow-release" mechanism that maintains antitumor activity while sparing renal tissue.[1][2][3][4][5]
    

Visualizations

Figure 1: Identification Decision Tree

A logical workflow for distinguishing CBDC from linear analogs in a QC setting.

IdentificationTree Start Unknown Dicarboxylic Acid Sample MeltingPoint Test Melting Point Start->MeltingPoint ResultLow MP ~135°C (Decomposes) MeltingPoint->ResultLow Low Range ResultHigh MP ~158°C (Stable Melt) MeltingPoint->ResultHigh High Range YesAlpha YES: Linear Malonate Confirmed ResultLow->YesAlpha Likely Malonic NMR_Test 1H NMR Analysis (DMSO-d6) ResultHigh->NMR_Test AlphaProton Signal at 3.1-3.5 ppm? NMR_Test->AlphaProton AlphaProton->YesAlpha Signal Present NoAlpha NO: Quaternary Carbon Confirmed AlphaProton->NoAlpha Signal Absent FinalID Identity: 1,1-Cyclobutanedicarboxylic Acid NoAlpha->FinalID

Caption: Step-by-step decision tree for confirming CBDC identity using thermal and spectroscopic data.

Figure 2: Chelation Stability & Hydrolysis

Comparison of the leaving group kinetics between Linear (unstable) and Cyclic (stable) ligands.

ChelationStability Malonate Linear Malonate Ligand (Flexible Backbone) Pt_Complex_Mal Pt-Malonate Complex (Less Stable) Malonate->Pt_Complex_Mal Chelation CBDC CBDC Ligand (Rigid Cyclobutane Ring) Pt_Complex_CBDC Carboplatin (Pt-CBDC) (Spiro-Fused Ring) CBDC->Pt_Complex_CBDC Chelation (Gem-Dialkyl Effect) Hydrolysis_Fast Rapid Hydrolysis (High Toxicity) Pt_Complex_Mal->Hydrolysis_Fast Fast Leaving Group Hydrolysis_Slow Slow Hydrolysis (Reduced Toxicity) Pt_Complex_CBDC->Hydrolysis_Slow Stable Leaving Group

Caption: The structural rigidity of CBDC imparts kinetic stability to the Platinum complex (Carboplatin).[1][3]

References

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3][4][5] 1,1-Cyclobutanedicarboxylic acid Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69.[1][2][3][4][5][8] Retrieved from [Link][1][2][3][4][5]

  • Organic Syntheses. (1943).[1][2][3][4][5][9] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][2][3][4][9][10] Org. Synth. 1943, 23,[1][2][3][4][9] 16. Retrieved from [Link][1][2][3][4][5]

  • Wikipedia. (2025).[1][2][3][4][5] Malonic Acid: Properties and Decarboxylation. Retrieved from [Link][1][2][3][4][5]

Sources

UV-Vis Absorption Properties of Platinum-CBDCA Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of Platinum-CBDCA Complexes Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of Platinum-CBDCA (Carboplatin) complexes, contrasting them with the industry-standard Cisplatin (CDDP). Designed for researchers in drug development, this document moves beyond basic spectral data to explore how UV-Vis spectroscopy serves as a critical tool for monitoring hydrolytic stability, ligand exchange kinetics, and quality control.

Spectral Characteristics: Platinum-CBDCA vs. Cisplatin

The substitution of the labile chloride ligands in Cisplatin with the bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand in Carboplatin significantly alters the electronic environment of the platinum center. This structural change manifests distinctly in the UV-Vis spectrum.

Comparative Spectral Profile
FeatureCisplatin (CDDP) Platinum-CBDCA (Carboplatin) Implication for Analysis
Primary

~203–210 nm~230 nm Carboplatin requires detection at slightly higher wavelengths to avoid solvent cut-off interference.
Secondary Band ~301 nm (Weak,

)
Negligible / Very Weak (>250 nm)The 301 nm band in Cisplatin is a useful fingerprint for aquation; Carboplatin lacks this distinct marker.
Extinction Coefficient (

)
High at 203 nm (

)
Moderate at 230 nmLower sensitivity for Carboplatin requires higher concentrations or derivatization for trace analysis.
d-d Transitions Visible weak bands (yellow color)Colorless to pale solutionCarboplatin solutions are optically transparent in the visible range, indicating higher ligand field stability.

Technical Insight: The absorption at ~301 nm in Cisplatin is attributed to a Ligand-to-Metal Charge Transfer (LMCT) (


). In Platinum-CBDCA, the carboxylate-to-platinum charge transfer occurs at higher energies (lower wavelengths), resulting in a "cleaner" spectrum above 250 nm. This makes Carboplatin harder to monitor directly in complex media without derivatization.
Hydrolytic Stability & Kinetics

The "killer application" of UV-Vis for Platinum-CBDCA complexes is the determination of hydrolytic stability. The CBDCA chelate ring confers exceptional stability compared to the monodentate chlorides of Cisplatin.

Mechanism of Hydrolysis

Unlike Cisplatin, which rapidly aquates (


 hours at 37°C), Carboplatin undergoes a slow, biphasic ring-opening process.

Hydrolysis Figure 1: Biphasic hydrolysis pathway of Platinum-CBDCA monitored by UV-Vis spectral shifts. Carbo Pt-CBDCA (Intact Drug) RingOpen Ring Opening (Monodentate CBDCA) Carbo->RingOpen Slow (k1) Rate Limiting Step Aqua Aquated Species [Pt(NH3)2(H2O)2]2+ RingOpen->Aqua Loss of CBDCA DNA Pt-DNA Adduct (Cytotoxicity) Aqua->DNA Rapid Binding

Experimental Observation
  • Cisplatin: Rapid hyperchromic shift and red-shift of the 301 nm band within hours.

  • Carboplatin: The spectrum remains virtually unchanged for days in chloride-free phosphate buffer at pH 7.4. Significant spectral changes (increase in absorbance at <230 nm) are only observed upon acidification or high temperature, which accelerate the ring-opening.

Experimental Protocol: Comparative Stability Assay

This self-validating protocol allows you to quantify the superior stability of Platinum-CBDCA complexes using UV-Vis.

Objective: Determine the pseudo-first-order rate constant (


) for ligand exchange.
Materials
  • Analytes: Carboplatin (1 mM) and Cisplatin (1 mM).

  • Solvent: 10 mM Phosphate Buffer (pH 7.4) + 100 mM NaCl (to mimic plasma chloride concentration).

  • Nucleophile Challenge (Optional): Guanosine 5'-monophosphate (GMP) or Thiourea (to force reaction).

Workflow
  • Baseline Correction: Warm spectrophotometer for 30 min. Run a blank with buffer only.

  • Sample Preparation: Dissolve Pt-complex in buffer. Critical: Filter through 0.22

    
     membrane to remove particulates that cause scattering.
    
  • Time-Drive Acquisition:

    • Wavelengths: Monitor 210 nm, 230 nm, and 301 nm simultaneously.

    • Interval:

      • Cisplatin: Every 10 minutes for 4 hours.

      • Carboplatin: Every 1 hour for 24-48 hours.

  • Data Analysis: Plot

    
     vs. Time.
    

Self-Validation Check:

  • If the Carboplatin spectrum changes >5% within the first 4 hours at 37°C, check for:

    • Light sensitivity (protect samples from light).

    • Contamination with nucleophiles (sulfur compounds).

    • Incorrect pH (acidic pH catalyzes ring opening).

Workflow Figure 2: Decision tree for UV-Vis characterization of Platinum complexes. Start Start: 1mM Pt-Complex in Buffer (37°C) Blank Blank Correction (Buffer Only) Start->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Check Is Abs > 250nm changing? Scan->Check CisplatinPath Rapid Shift (301 nm) Confirm Cisplatin Identity Check->CisplatinPath Yes (Hours) CarboPath Stable Spectrum Confirm CBDCA Integrity Check->CarboPath No (Days) Deriv Optional: Derivatization (w/ DDTC or Thiourea) CarboPath->Deriv For Quantification

Reactivity with Biological Targets (DNA/Proteins)

UV-Vis is an excellent tool for monitoring the "activation" of the drug.

  • Reaction with Sulfur (Methionine/Glutathione):

    • Platinum has a high affinity for sulfur.

    • Cisplatin: Reacts rapidly. A new charge-transfer band (Pt-S) appears around 260–280 nm .

    • Carboplatin: Reacts extremely slowly (

      
      ).
      
    • Experimental Note: To monitor Carboplatin-GSH interaction, you must incubate at 37°C for >24 hours. The lack of immediate spectral change at 260 nm confirms the "prodrug" nature of Carboplatin.

References
  • Kinetics and Mechanism of Reduction of a Carboplatin Pt(IV) Prodrug. Source: National Institutes of Health (NIH) [Link]

  • Kinetic Study on the Reactions of Platinum Drugs with Glutathione. Source: ScienceDirect / Biochemical Pharmacology [Link]

  • On the Hydrolysis Mechanism of the Second‐Generation Anticancer Drug Carboplatin. Source: ResearchGate [Link]

  • Spectrophotometric determination of cisplatin, carboplatin and oxaliplatin. Source: Allied Academies [Link][1][2][3]

Sources

Safety Operating Guide

Cyclobutane-1,1-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclobutane-1,1-dicarboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Operational Context

Cyclobutane-1,1-dicarboxylate derivatives—specifically Diethyl cyclobutane-1,1-dicarboxylate (the diester) and Cyclobutane-1,1-dicarboxylic acid (the free acid)—are critical intermediates in the synthesis of second-generation platinum-based antineoplastic agents, most notably Carboplatin .

While often viewed merely as "organic precursors," their disposal requires distinct protocols due to divergent hazard profiles. The diester is a combustible liquid requiring solvent management, whereas the free acid is a corrosive solid capable of causing irreversible tissue damage. This guide synthesizes safety data with practical laboratory workflows to ensure compliant, safe, and efficient disposal.

Hazard Profiling & Waste Characterization

Effective disposal begins with accurate characterization. You must distinguish between the two primary forms found in the laboratory.

Table 1: Physicochemical & Hazard Comparison
FeatureDiethyl cyclobutane-1,1-dicarboxylate Cyclobutane-1,1-dicarboxylic acid
CAS Number 3779-29-15445-51-2
Physical State Liquid (Colorless to light yellow)Solid (Crystalline powder)
Primary Hazard Combustible Liquid (Class 4)Corrosive (Skin Corr. 1B)
Flash Point 89°C (192°F)N/A
Water Solubility Immiscible (Hydrophobic)Soluble (Hydrophilic/Acidic)
RCRA Characteristic Potential D001 (Ignitable) if mixed with solventsD002 (Corrosive) if pH ≤ 2
Waste Stream Non-Halogenated Organic SolventCorrosive Solid / Acid Waste

Expert Insight: Do not assume the diester is benign. While its flash point (89°C) is above the typical D001 cutoff (60°C), it is almost always handled in conjunction with lower-flashpoint solvents (Ethanol, Diethyl Ether). Treat the mixture as high-hazard flammable waste.

Pre-Disposal Segregation & Handling

Before disposal, waste must be segregated to prevent incompatible reactions.

  • The Acid (Solid): Must be isolated from strong oxidizers (e.g., permanganates, perchlorates) and strong bases . Mixing with bases generates heat (exothermic neutralization), which can compromise waste container integrity.

  • The Ester (Liquid): Must be segregated from strong acids and oxidizers . Hydrolysis in the waste container can slowly release the free acid and ethanol, altering the waste's flammability and pH over time.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Diethyl Ester & Reaction Mixtures)

Applicability: Pure diester, reaction mother liquors, or solvent washes.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container compatible with organic solvents. Ensure the cap has a chemically resistant liner (PTFE).

  • Bulking:

    • If the waste contains only the ester and non-halogenated solvents (Ethanol, Toluene), bulk into "Non-Halogenated Organic Waste."

    • If mixed with DCM or Chloroform, bulk into "Halogenated Organic Waste."

  • Labeling: Affix a hazardous waste label detailing constituents.

    • Example: "Waste Diethyl cyclobutane-1,1-dicarboxylate (10%), Ethanol (90%). Hazard: Flammable."

  • Disposal: Transfer to the facility's central accumulation area for incineration.

Protocol B: Solid Waste (Free Acid & Contaminated Debris)

Applicability: Expired solid acid, filter cakes, or spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE jar. Do not use metal containers due to corrosivity.

  • Neutralization (Optional but Recommended for Small Quantities):

    • Note: Only perform if permitted by local EHS regulations.

    • Dissolve small amounts (<10g) in water.

    • Slowly add 1M Sodium Bicarbonate (

      
      ) until effervescence stops.
      
    • Check pH (aim for pH 6–9).

    • Dispose of the resulting neutral solution via the aqueous waste stream.

  • Direct Disposal (Standard):

    • Place solid waste directly into the container.

    • Label as "Corrosive Solid Waste (Acidic)."

    • Route for chemical incineration or hazardous landfill.

Spill Management Workflow

Immediate action prevents exposure and facility contamination.[1][2][3]

  • Minor Liquid Spill (<50 mL):

    • Evacuate immediate area.[2][3][4][5][6][7][8][9][10]

    • Don PPE: Nitrile gloves, lab coat, safety goggles.[11]

    • Absorb with vermiculite or chemically inert pads .

    • Place absorbent in a sealed bag/container.

    • Clean surface with soap and water.[5][6]

  • Solid Spill (Acid Powder):

    • Do not dry sweep (creates corrosive dust).

    • Cover with a weak base (Soda Ash or Sodium Bicarbonate) to neutralize.

    • Dampen slightly to minimize dust, then scoop into a waste container.

    • Verify surface pH is neutral before final cleaning.

Visual Decision Tree (DOT)

The following diagram outlines the logical flow for determining the correct disposal path based on the chemical form and mixture status.

DisposalFlow Start Waste Identification: Cyclobutane-1,1-dicarboxylate FormCheck What is the physical state? Start->FormCheck LiquidPath Liquid Form (Diethyl Ester) FormCheck->LiquidPath Ester/Solution SolidPath Solid Form (Free Acid) FormCheck->SolidPath Acid/Powder SolventCheck Mixed with Halogens? (DCM, Chloroform) LiquidPath->SolventCheck SolidAction Is it pure chemical or debris? SolidPath->SolidAction NonHaloWaste Bin: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (Ethanol/Ether) HaloWaste Bin: Halogenated Organic Waste SolventCheck->HaloWaste Yes CorrosiveBin Bin: Corrosive Solid (Do Not Use Metal) SolidAction->CorrosiveBin Standard Disposal Neutralize Neutralization (Small Scale Only) SolidAction->Neutralize <10g & Expert User Sink Drain Disposal (Only if pH 6-9 & Permitted) Neutralize->Sink After pH Check

Figure 1: Decision logic for segregating cyclobutane-1,1-dicarboxylate waste streams to ensure regulatory compliance.

Regulatory & Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Ignitability (D001): While the pure diester has a flash point of 89°C (above the 60°C threshold), it is frequently deemed D001 because it supports combustion and is often mixed with ignitable solvents [1].

  • Corrosivity (D002): The free acid is a definitive corrosive solid. If dissolved in water and the pH is

    
    , it constitutes D002 waste [2].
    
  • P-List/U-List: Neither form is specifically listed on the EPA P-list or U-list, meaning they are regulated based on their characteristics (Ignitability/Corrosivity) rather than specific listing [3].

References

  • Carl Roth. (2024).[10] Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Operational Safety Guide: Cyclobutane-1,1-Dicarboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "At a Glance" Safety Profile

Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) is a versatile building block, notably used in the synthesis of platinum-based antineoplastic drugs (e.g., Carboplatin).[1][2][3] While often referred to loosely as "dicarboxylate" in inventory systems, the reagent is typically supplied as a solid organic acid .

CRITICAL HAZARD: Unlike simple buffers, this compound is Corrosive (Skin Corr. 1B) . It causes irreversible tissue damage upon contact. It is not merely an irritant.

Parameter Critical Data
Physical State White crystalline powder
Primary Hazard Causes Severe Skin Burns & Eye Damage (H314)
Storage Cool, dry place (Hygroscopic).[3][4][5] Keep away from strong oxidizers and bases.[1][4][5]
Incompatibility Reacts vigorously with strong bases; incompatible with strong oxidizing agents.
Part 1: Chemical Profile & Hazard Analysis

To handle this material safely, one must understand the causality of its hazard profile. The strained cyclobutane ring, combined with two carboxylic acid groups on the same carbon (geminal), creates a unique acidity and reactivity profile.

1.1 The "Dicarboxylate" Ambiguity

In laboratory settings, the term "dicarboxylate" often leads to confusion between the acid and its esters. You must verify the CAS number before handling.

  • The Acid (CAS 5445-51-2): Solid.[4] CORROSIVE. High risk.[4][6]

  • The Diethyl Ester (CAS 3779-29-1): Liquid.[7] IRRITANT / COMBUSTIBLE. Moderate risk.

This guide focuses on the Acid form, as it presents the highest safety risk.

1.2 Mechanism of Injury

As a strong organic dicarboxylic acid (pKa ~3-5 range, but locally concentrated), the solid powder rapidly protonates tissue moisture upon contact.

  • Skin: Protein denaturation and coagulation necrosis.

  • Eyes: Rapid corneal opacification; potential for permanent blindness if not rinsed immediately.

  • Inhalation: The dust is highly irritating to the upper respiratory tract, capable of causing chemical pneumonitis.

Part 2: Personal Protective Equipment (PPE) Strategy

Standard "lab safety" is insufficient. We employ a Barrier-Redundancy Strategy .

2.1 Hand Protection: The "Double-Glove" Protocol

Nitrile is the material of choice, but thickness matters.

  • Inner Layer: 4 mil Nitrile (Standard exam glove). Acts as a dexterity layer.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff). Provides chemical resistance and covers the wrist gap.

  • Rationale: Organic acids can permeate thin nitrile over time, especially if dissolved in organic solvents (e.g., DMF, DMSO). The outer layer is sacrificial; strip it immediately upon contamination.

2.2 Eye & Face Protection [1][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (indirect venting) AND a Face Shield.

  • Why? Safety glasses allow powder to drift around the edges (the "aerosol effect") or liquids to splash under the lens. A face shield protects the neck and chin from corrosive dust settling.

2.3 Respiratory Protection
  • Primary Control: Handle strictly inside a certified Chemical Fume Hood.

  • Secondary Control (if hood unavailable/cleaning spills): N95 or P100 particulate respirator.

Part 3: Operational Protocols
3.1 Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing decision points that prevent exposure.

SafeHandlingWorkflow cluster_prevention Engineering Controls Start Reagent Retrieval Check Verify CAS & State (Solid Acid vs Liquid Ester) Start->Check PPE Don PPE: Double Nitrile + Goggles + Shield Check->PPE Confirmed Acid Weighing Weighing Station (Inside Fume Hood) PPE->Weighing Static Control Solvent Dissolution (Add Solvent to Solid) Weighing->Solvent Slow Addition Reaction Reaction Setup Solvent->Reaction Waste Waste Disposal (Acid Stream) Reaction->Waste

Figure 1: Operational workflow for handling Cyclobutane-1,1-dicarboxylic acid, emphasizing the critical verification step and engineering controls.

3.2 Step-by-Step Handling Procedure

Step 1: The "Static" Weighing Protocol Fine organic powders often carry static charge, causing them to "jump" onto gloves or balances.

  • Setup: Place the balance inside the fume hood. Use an ionizing bar if available.

  • Transfer: Use a plastic or anti-static spatula. Do not use metal spatulas if the environment is humid (corrosion risk) or if trace metal contamination is a concern for downstream catalysis.

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately after transfer to prevent dust aerosolization.

Step 2: Solubilization (The Exotherm Risk)

  • Solvent Choice: Typically soluble in water, alcohol, and polar aprotic solvents.

  • Addition: Always add Solvent to Solid , not Solid to Solvent. This minimizes the "puff" of dust that occurs when dropping powder into liquid.

  • Observation: Dissolution may be slightly exothermic. If using basic solvents (e.g., amines, hydroxide solutions), expect a vigorous exotherm . Cool the vessel in an ice bath before addition.

Part 4: Emergency & Disposal Procedures
4.1 Spill Response Decision Matrix

SpillResponse Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid Powder Spill Type->SolidSpill LiquidSpill Solution Spill Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with weak base (NaHCO3) SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pad 2. Neutralize surface with NaHCO3 3. Double bag LiquidSpill->ActionLiquid Disposal Label: 'Hazardous Waste - Corrosive Acid' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill remediation. Note the specific instruction to dampen solid spills to prevent airborne dust.

4.2 First Aid (Immediate Action)
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] Hold eyelids open. Time is vision.

  • Skin Contact: Brush off loose powder gently before wetting (to avoid creating a concentrated corrosive paste), then wash with copious soap and water.

  • Ingestion: Do NOT induce vomiting. The material is corrosive; bringing it back up burns the esophagus twice. Rinse mouth with water.[1][2][3][4][5][6]

4.3 Waste Disposal
  • Classification: Hazardous Chemical Waste (Corrosive).

  • Segregation: Do not mix with organic bases or oxidizers in the waste container.

  • Labeling: Must clearly state "Cyclobutane-1,1-dicarboxylic acid" and "Corrosive."

  • Neutralization: Small amounts can be neutralized with saturated Sodium Bicarbonate (NaHCO3) in a fume hood before disposal, if permitted by local EHS regulations. Expect CO2 evolution (foaming).

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79880, 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.